3,4-Dihydroxybisabola-1,10-diene
説明
特性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
InChIキー |
YRFJMOGROZTYPC-XGUBFFRZSA-N |
SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
異性体SMILES |
C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |
正規SMILES |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Unveiling 3,4-Dihydroxybisabola-1,10-diene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid of growing interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
The primary natural source of this compound identified to date is the rhizome of Curcuma xanthorrhiza Roxb. , a plant belonging to the Zingiberaceae family. This compound has also been reported in Curcuma longa . The rhizomes of Curcuma xanthorrhiza, commonly known as Javanese turmeric, are rich in a variety of bioactive compounds, including curcuminoids and other sesquiterpenoids.
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general workflow can be inferred from standard phytochemical procedures for the separation of sesquiterpenoids from Curcuma species. The following represents a composite methodology based on common practices.
1. Extraction:
-
Objective: To extract a broad range of secondary metabolites, including sesquiterpenoids, from the plant material.
-
Protocol:
-
Air-dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to maceration with ethanol (B145695) at room temperature.
-
The extraction process is typically repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Fractionation:
-
Objective: To separate the crude extract into fractions of varying polarity to enrich the concentration of sesquiterpenoids.
-
Protocol:
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
The chloroform and ethyl acetate fractions are typically enriched in sesquiterpenoids.
-
3. Chromatographic Purification:
-
Objective: To isolate this compound from the enriched fractions.
-
Protocol:
-
The chloroform or ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography or by using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
4. Structure Elucidation:
-
Objective: To confirm the identity and structure of the isolated compound.
-
Methods: The structure of this compound is determined using a combination of spectroscopic techniques, including:
-
1D-NMR: ¹H and ¹³C NMR
-
2D-NMR: COSY, HSQC, HMBC
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
X-ray Single-Crystal Diffraction (if suitable crystals are obtained)
-
Quantitative Data
Currently, there is a lack of specific quantitative data in the available literature regarding the yield or concentration of this compound in the rhizomes of Curcuma xanthorrhiza. Further research is required to establish these parameters, which are crucial for assessing the viability of this plant as a commercial source of the compound.
Biological Activity and Signaling Pathways
To date, specific studies detailing the biological activity and associated signaling pathways of isolated this compound are limited. While extracts of Curcuma xanthorrhiza are known to possess anti-inflammatory properties, the direct contribution of this particular sesquiterpenoid to these effects has not been fully elucidated. Further investigation into the pharmacological properties of pure this compound is warranted to uncover its therapeutic potential.
Visualizations
Experimental Workflow for Isolation
Unveiling 3,4-Dihydroxybisabola-1,10-diene: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid of growing interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation, and an exploration of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
The primary natural source of this compound identified to date is the rhizome of Curcuma xanthorrhiza Roxb. , a plant belonging to the Zingiberaceae family. This compound has also been reported in Curcuma longa . The rhizomes of Curcuma xanthorrhiza, commonly known as Javanese turmeric, are rich in a variety of bioactive compounds, including curcuminoids and other sesquiterpenoids.
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general workflow can be inferred from standard phytochemical procedures for the separation of sesquiterpenoids from Curcuma species. The following represents a composite methodology based on common practices.
1. Extraction:
-
Objective: To extract a broad range of secondary metabolites, including sesquiterpenoids, from the plant material.
-
Protocol:
-
Air-dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to maceration with ethanol at room temperature.
-
The extraction process is typically repeated multiple times to ensure exhaustive extraction.
-
The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
2. Fractionation:
-
Objective: To separate the crude extract into fractions of varying polarity to enrich the concentration of sesquiterpenoids.
-
Protocol:
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The chloroform and ethyl acetate fractions are typically enriched in sesquiterpenoids.
-
3. Chromatographic Purification:
-
Objective: To isolate this compound from the enriched fractions.
-
Protocol:
-
The chloroform or ethyl acetate fraction is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography or by using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
4. Structure Elucidation:
-
Objective: To confirm the identity and structure of the isolated compound.
-
Methods: The structure of this compound is determined using a combination of spectroscopic techniques, including:
-
1D-NMR: ¹H and ¹³C NMR
-
2D-NMR: COSY, HSQC, HMBC
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
X-ray Single-Crystal Diffraction (if suitable crystals are obtained)
-
Quantitative Data
Currently, there is a lack of specific quantitative data in the available literature regarding the yield or concentration of this compound in the rhizomes of Curcuma xanthorrhiza. Further research is required to establish these parameters, which are crucial for assessing the viability of this plant as a commercial source of the compound.
Biological Activity and Signaling Pathways
To date, specific studies detailing the biological activity and associated signaling pathways of isolated this compound are limited. While extracts of Curcuma xanthorrhiza are known to possess anti-inflammatory properties, the direct contribution of this particular sesquiterpenoid to these effects has not been fully elucidated. Further investigation into the pharmacological properties of pure this compound is warranted to uncover its therapeutic potential.
Visualizations
Experimental Workflow for Isolation
Isolating 3,4-Dihydroxybisabola-1,10-diene from Curcuma xanthorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 3,4-Dihydroxybisabola-1,10-diene, a naturally occurring bisabolane (B3257923) sesquiterpenoid, from the rhizomes of Curcuma xanthorrhiza Roxb. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow for clarity.
Introduction
Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric, is a medicinal plant rich in bioactive secondary metabolites, particularly terpenoids and curcuminoids. Among these, the bisabolane sesquiterpenoids are a significant class of compounds with a range of reported biological activities, including anti-inflammatory and anticancer properties. This compound is a specific sesquiterpenoid that has been successfully isolated and structurally elucidated from this plant. This guide serves as a technical resource for its extraction and purification.
Experimental Protocols
The following protocols are based on the successful isolation of this compound as described in the scientific literature.
Plant Material and Extraction
-
Plant Material: Air-dried and powdered rhizomes of Curcuma xanthorrhiza Roxb.
-
Extraction Solvent: 95% Ethanol (EtOH).
-
Procedure:
-
Macerate the powdered rhizomes (5.0 kg) with 95% EtOH at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction of the plant material.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning
-
Solvents: Ethyl acetate (B1210297) (EtOAc) and Water (H₂O).
-
Procedure:
-
Suspend the crude ethanolic extract in H₂O.
-
Perform liquid-liquid partitioning with EtOAc.
-
Separate the EtOAc layer, which contains the less polar compounds, including sesquiterpenoids.
-
Evaporate the EtOAc under reduced pressure to yield the EtOAc-soluble fraction.
-
Chromatographic Purification
The purification of this compound from the ethyl acetate fraction is achieved through a series of chromatographic steps.
-
Step 1: Silica (B1680970) Gel Column Chromatography
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1, v/v).
-
Procedure:
-
Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Chloroform/Methanol (1:1, v/v).
-
Procedure:
-
Further purify the targeted fractions obtained from the silica gel column using a Sephadex LH-20 column.
-
Elute with the specified mobile phase to remove pigments and other impurities.
-
-
-
Step 3: Preparative Thin-Layer Chromatography (pTLC)
-
Stationary Phase: Silica gel GF254 plates.
-
Mobile Phase: Petroleum ether/Acetone (3:1, v/v).
-
Procedure:
-
Apply the partially purified fraction onto pTLC plates.
-
Develop the plates in the solvent system.
-
Visualize the bands under UV light.
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform/methanol).
-
Evaporate the solvent to obtain the pure compound.
-
-
Data Presentation
The structural elucidation of this compound was performed using various spectroscopic techniques. The key data is summarized below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | Colorless oil |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| Mass Spectrometry (ESI-MS) | m/z 261.1825 [M+Na]⁺ (Calcd. for C₁₅H₂₆O₂Na, 261.1825) |
| Infrared (IR) ν (cm⁻¹) | 3421 (O-H), 2925, 1645, 1452, 1375, 1112, 1045, 969, 889 |
| ¹H-NMR (600 MHz, CDCl₃) | See Table 2 |
| ¹³C-NMR (150 MHz, CDCl₃) | See Table 2 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 149.8 | 4.72 (s), 4.68 (s) |
| 2 | 108.9 | |
| 3 | 73.5 | 3.75 (dd, 9.0, 4.2) |
| 4 | 73.9 | |
| 5 | 48.5 | 1.95 (m) |
| 6 | 26.8 | 1.75 (m) |
| 7 | 31.2 | 1.45 (m) |
| 8 | 22.5 | 1.20 (m) |
| 9 | 38.4 | 1.98 (m) |
| 10 | 124.6 | 5.12 (t, 7.2) |
| 11 | 131.5 | |
| 12 | 25.7 | 1.68 (s) |
| 13 | 17.7 | 1.60 (s) |
| 14 | 23.4 | 1.25 (s) |
| 15 | 20.9 | 0.92 (d, 7.2) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and potential biological activities of this compound.
Caption: Isolation workflow for this compound.
Caption: Postulated signaling pathways affected by bisabolane sesquiterpenoids.
Isolating 3,4-Dihydroxybisabola-1,10-diene from Curcuma xanthorrhiza: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation and characterization of 3,4-Dihydroxybisabola-1,10-diene, a naturally occurring bisabolane sesquiterpenoid, from the rhizomes of Curcuma xanthorrhiza Roxb. This document details the experimental protocols, summarizes key quantitative data, and visualizes the workflow for clarity.
Introduction
Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric, is a medicinal plant rich in bioactive secondary metabolites, particularly terpenoids and curcuminoids. Among these, the bisabolane sesquiterpenoids are a significant class of compounds with a range of reported biological activities, including anti-inflammatory and anticancer properties. This compound is a specific sesquiterpenoid that has been successfully isolated and structurally elucidated from this plant. This guide serves as a technical resource for its extraction and purification.
Experimental Protocols
The following protocols are based on the successful isolation of this compound as described in the scientific literature.
Plant Material and Extraction
-
Plant Material: Air-dried and powdered rhizomes of Curcuma xanthorrhiza Roxb.
-
Extraction Solvent: 95% Ethanol (EtOH).
-
Procedure:
-
Macerate the powdered rhizomes (5.0 kg) with 95% EtOH at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction of the plant material.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning
-
Solvents: Ethyl acetate (EtOAc) and Water (H₂O).
-
Procedure:
-
Suspend the crude ethanolic extract in H₂O.
-
Perform liquid-liquid partitioning with EtOAc.
-
Separate the EtOAc layer, which contains the less polar compounds, including sesquiterpenoids.
-
Evaporate the EtOAc under reduced pressure to yield the EtOAc-soluble fraction.
-
Chromatographic Purification
The purification of this compound from the ethyl acetate fraction is achieved through a series of chromatographic steps.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200–300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate (from 1:0 to 0:1, v/v).
-
Procedure:
-
Subject the EtOAc-soluble fraction to column chromatography on a silica gel column.
-
Elute the column with the gradient mobile phase.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine fractions that show similar TLC profiles.
-
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Chloroform/Methanol (1:1, v/v).
-
Procedure:
-
Further purify the targeted fractions obtained from the silica gel column using a Sephadex LH-20 column.
-
Elute with the specified mobile phase to remove pigments and other impurities.
-
-
-
Step 3: Preparative Thin-Layer Chromatography (pTLC)
-
Stationary Phase: Silica gel GF254 plates.
-
Mobile Phase: Petroleum ether/Acetone (3:1, v/v).
-
Procedure:
-
Apply the partially purified fraction onto pTLC plates.
-
Develop the plates in the solvent system.
-
Visualize the bands under UV light.
-
Scrape the band corresponding to this compound and elute the compound from the silica gel with a suitable solvent (e.g., chloroform/methanol).
-
Evaporate the solvent to obtain the pure compound.
-
-
Data Presentation
The structural elucidation of this compound was performed using various spectroscopic techniques. The key data is summarized below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Appearance | Colorless oil |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| Mass Spectrometry (ESI-MS) | m/z 261.1825 [M+Na]⁺ (Calcd. for C₁₅H₂₆O₂Na, 261.1825) |
| Infrared (IR) ν (cm⁻¹) | 3421 (O-H), 2925, 1645, 1452, 1375, 1112, 1045, 969, 889 |
| ¹H-NMR (600 MHz, CDCl₃) | See Table 2 |
| ¹³C-NMR (150 MHz, CDCl₃) | See Table 2 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 149.8 | 4.72 (s), 4.68 (s) |
| 2 | 108.9 | |
| 3 | 73.5 | 3.75 (dd, 9.0, 4.2) |
| 4 | 73.9 | |
| 5 | 48.5 | 1.95 (m) |
| 6 | 26.8 | 1.75 (m) |
| 7 | 31.2 | 1.45 (m) |
| 8 | 22.5 | 1.20 (m) |
| 9 | 38.4 | 1.98 (m) |
| 10 | 124.6 | 5.12 (t, 7.2) |
| 11 | 131.5 | |
| 12 | 25.7 | 1.68 (s) |
| 13 | 17.7 | 1.60 (s) |
| 14 | 23.4 | 1.25 (s) |
| 15 | 20.9 | 0.92 (d, 7.2) |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and potential biological activities of this compound.
Caption: Isolation workflow for this compound.
Caption: Postulated signaling pathways affected by bisabolane sesquiterpenoids.
A Technical Guide to the Biosynthesis of Bisabolane Sesquiterpenoids in Plants
For Researchers, Scientists, and Drug Development Professionals
Bisabolane-type sesquiterpenoids are a significant class of monocyclic sesquiterpenoids built upon a 15-carbon skeleton.[1] Widely distributed in the plant kingdom and also found in fungi and marine organisms, these compounds exhibit a vast structural diversity.[1][2][3] This structural variety underpins a wide range of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a rich source for drug discovery and development.[1][3][4] In plants, these compounds are crucial for defense against herbivores and pathogens and for attracting pollinators.[5][6]
This guide provides an in-depth overview of the biosynthetic pathways, regulatory mechanisms, and key experimental methodologies pertinent to the study of bisabolane (B3257923) sesquiterpenoids, designed to serve as a comprehensive resource for professionals in the field.
The Core Biosynthetic Pathway: From Primary Metabolism to Sesquiterpenoid Skeletons
The biosynthesis of all terpenoids, including bisabolanes, begins with the universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] Plants utilize two distinct pathways, compartmentalized within the cell, to produce these precursors.
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP. It is the primary source of precursors for sesquiterpenoids (C15) and triterpenes (C30).[8]
-
The Methylerythritol Phosphate (MEP) Pathway: Housed in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. The MEP pathway predominantly supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40, e.g., carotenoids).[7][9]
The C5 units are sequentially assembled into larger molecules. Farnesyl pyrophosphate synthase (FPPS), a key enzyme, catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 compound farnesyl pyrophosphate (FPP) .[8][10] FPP is the universal precursor for all sesquiterpenoids.
The remarkable diversity of bisabolane structures arises from the activity of sesquiterpene synthases (TPSs) . Specifically, enzymes like (α, β, or γ)-bisabolene synthase catalyze the conversion of the linear FPP molecule into complex monocyclic skeletons. This transformation typically involves three main steps:
-
Ionization: The diphosphate (B83284) group of FPP departs, generating a farnesyl carbocation.
-
Cyclization: The carbocation undergoes a 1,6-ring closure to form the characteristic bisabolyl cation.[10]
-
Rearrangement and Termination: The bisabolyl cation can then undergo a series of rearrangements (e.g., hydride shifts) and terminate the reaction through deprotonation or quenching with water to yield a variety of stable bisabolene (B7822174) isomers or bisabolol, respectively.[11][12]
Regulation of Biosynthesis
Bisabolane biosynthesis is a tightly controlled process, regulated by developmental cues and in response to environmental stimuli.[6]
-
Transcriptional Control: The expression of genes encoding key enzymes, particularly TPSs, is a primary point of regulation. Families of transcription factors, such as AP2/ERF, WRKY, and bHLH, have been shown to bind to the promoter regions of TPS genes and modulate their expression.[7]
-
Phytohormonal Signaling: Plant hormones are central to inducing defense responses. Jasmonic acid (JA) and its derivatives are well-known elicitors of terpenoid biosynthesis.[13] Upon herbivore attack or wounding, JA levels rise, triggering a signaling cascade that removes repressor proteins (JAZ) and allows transcription factors (e.g., MYC2) to activate the expression of TPS and other pathway genes.
-
Environmental Factors: Both biotic stresses (e.g., pathogen or insect attack) and abiotic factors (e.g., light intensity, temperature) can significantly influence the production and accumulation of sesquiterpenoids.[6][13]
Quantitative Data on Bisabolane Production
The efficiency of bisabolane production depends on the kinetic properties of the specific synthase enzyme and the availability of the FPP precursor. Metabolic engineering in microbial hosts has become a common strategy for high-level production and has provided valuable quantitative data.
Table 1: Selected Bisabolene Synthase Titers from Engineered Microbes
| Enzyme (Source Organism) | Host Organism | Culture Condition | Titer (mg/L) | Primary Product(s) |
| AgBIS (Abies grandis) | E. coli | Shake Flask | 389 ± 49 | α-Bisabolene |
| Ag1 (Abies grandis) | S. cerevisiae | Shake Flask | >900 | α-Bisabolene |
| AcTPS5 (Antrodia cinnamomea) | S. cerevisiae | Fed-batch Fermentation | 2690 | γ-Bisabolene |
Data compiled from references[8][14].
Experimental Protocols
A robust methodological framework is essential for the study of bisabolane sesquiterpenoids. This involves extraction from the plant matrix, purification, identification, and functional characterization of the biosynthetic enzymes.
General Workflow for Analysis
The overall process for analyzing bisabolanes from a plant source follows a logical progression from raw biological material to confirmed chemical structures.
Protocol: Extraction and Analysis by GC-MS
This protocol provides a general method for the extraction and analysis of volatile and semi-volatile sesquiterpenoids from plant tissue.
-
Sample Preparation: Freeze ~500 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powder to a glass vial. Add 2 mL of a non-polar solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., 10 µg/mL of n-dodecane) for quantification. Vortex vigorously for 1 minute and incubate at room temperature for 2 hours with occasional shaking.
-
Purification: Centrifuge the mixture at 3,000 x g for 10 minutes. Carefully transfer the supernatant to a new vial. For cleaner samples, pass the supernatant through a small silica gel plug to remove polar compounds.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of ~200 µL.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Use a temperature program such as: start at 60°C for 2 min, ramp to 240°C at a rate of 5°C/min, and hold for 5 min. Use Helium as the carrier gas.[15]
-
MS Conditions: Set the ion source temperature to 230°C. Acquire mass spectra in the range of m/z 40-400.[15]
-
Identification: Identify compounds by comparing their retention times and mass spectra against reference libraries (e.g., NIST, Wiley) and, when possible, authentic standards.[15]
-
Protocol: In Vitro Sesquiterpene Synthase Activity Assay
This protocol is for determining the product profile of a purified recombinant TPS enzyme.
-
Reaction Mixture Preparation: In a 1 mL glass vial, prepare a 500 µL reaction mixture containing:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
10 mM MgCl₂ (essential cofactor)
-
10% (v/v) Glycerol
-
10 µM (E,E)-Farnesyl Pyrophosphate (FPP) substrate
-
-
Enzyme Addition: Add 1-5 µg of purified TPS enzyme to initiate the reaction.
-
Incubation: Overlay the aqueous reaction mixture with 400 µL of n-hexane (to trap volatile products). Seal the vial and incubate at 30°C for 1-2 hours.
-
Reaction Quenching & Extraction: Stop the reaction by vortexing vigorously for 30 seconds. This simultaneously denatures the enzyme and extracts the sesquiterpene products into the hexane layer.
-
Sample Preparation for GC-MS: Centrifuge the vial to separate the phases. Transfer the upper hexane layer to a new vial for analysis.
-
Analysis: Analyze the hexane extract by GC-MS as described in Protocol 4.2 to identify the enzymatic products.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Technical Guide to the Biosynthesis of Bisabolane Sesquiterpenoids in Plants
For Researchers, Scientists, and Drug Development Professionals
Bisabolane-type sesquiterpenoids are a significant class of monocyclic sesquiterpenoids built upon a 15-carbon skeleton.[1] Widely distributed in the plant kingdom and also found in fungi and marine organisms, these compounds exhibit a vast structural diversity.[1][2][3] This structural variety underpins a wide range of potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making them a rich source for drug discovery and development.[1][3][4] In plants, these compounds are crucial for defense against herbivores and pathogens and for attracting pollinators.[5][6]
This guide provides an in-depth overview of the biosynthetic pathways, regulatory mechanisms, and key experimental methodologies pertinent to the study of bisabolane sesquiterpenoids, designed to serve as a comprehensive resource for professionals in the field.
The Core Biosynthetic Pathway: From Primary Metabolism to Sesquiterpenoid Skeletons
The biosynthesis of all terpenoids, including bisabolanes, begins with the universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[7] Plants utilize two distinct pathways, compartmentalized within the cell, to produce these precursors.
-
The Mevalonate (MVA) Pathway: Located in the cytosol, this pathway converts acetyl-CoA into IPP. It is the primary source of precursors for sesquiterpenoids (C15) and triterpenes (C30).[8]
-
The Methylerythritol Phosphate (MEP) Pathway: Housed in the plastids, this pathway synthesizes IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate. The MEP pathway predominantly supplies precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40, e.g., carotenoids).[7][9]
The C5 units are sequentially assembled into larger molecules. Farnesyl pyrophosphate synthase (FPPS), a key enzyme, catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the C15 compound farnesyl pyrophosphate (FPP) .[8][10] FPP is the universal precursor for all sesquiterpenoids.
The remarkable diversity of bisabolane structures arises from the activity of sesquiterpene synthases (TPSs) . Specifically, enzymes like (α, β, or γ)-bisabolene synthase catalyze the conversion of the linear FPP molecule into complex monocyclic skeletons. This transformation typically involves three main steps:
-
Ionization: The diphosphate group of FPP departs, generating a farnesyl carbocation.
-
Cyclization: The carbocation undergoes a 1,6-ring closure to form the characteristic bisabolyl cation.[10]
-
Rearrangement and Termination: The bisabolyl cation can then undergo a series of rearrangements (e.g., hydride shifts) and terminate the reaction through deprotonation or quenching with water to yield a variety of stable bisabolene isomers or bisabolol, respectively.[11][12]
Regulation of Biosynthesis
Bisabolane biosynthesis is a tightly controlled process, regulated by developmental cues and in response to environmental stimuli.[6]
-
Transcriptional Control: The expression of genes encoding key enzymes, particularly TPSs, is a primary point of regulation. Families of transcription factors, such as AP2/ERF, WRKY, and bHLH, have been shown to bind to the promoter regions of TPS genes and modulate their expression.[7]
-
Phytohormonal Signaling: Plant hormones are central to inducing defense responses. Jasmonic acid (JA) and its derivatives are well-known elicitors of terpenoid biosynthesis.[13] Upon herbivore attack or wounding, JA levels rise, triggering a signaling cascade that removes repressor proteins (JAZ) and allows transcription factors (e.g., MYC2) to activate the expression of TPS and other pathway genes.
-
Environmental Factors: Both biotic stresses (e.g., pathogen or insect attack) and abiotic factors (e.g., light intensity, temperature) can significantly influence the production and accumulation of sesquiterpenoids.[6][13]
Quantitative Data on Bisabolane Production
The efficiency of bisabolane production depends on the kinetic properties of the specific synthase enzyme and the availability of the FPP precursor. Metabolic engineering in microbial hosts has become a common strategy for high-level production and has provided valuable quantitative data.
Table 1: Selected Bisabolene Synthase Titers from Engineered Microbes
| Enzyme (Source Organism) | Host Organism | Culture Condition | Titer (mg/L) | Primary Product(s) |
| AgBIS (Abies grandis) | E. coli | Shake Flask | 389 ± 49 | α-Bisabolene |
| Ag1 (Abies grandis) | S. cerevisiae | Shake Flask | >900 | α-Bisabolene |
| AcTPS5 (Antrodia cinnamomea) | S. cerevisiae | Fed-batch Fermentation | 2690 | γ-Bisabolene |
Data compiled from references[8][14].
Experimental Protocols
A robust methodological framework is essential for the study of bisabolane sesquiterpenoids. This involves extraction from the plant matrix, purification, identification, and functional characterization of the biosynthetic enzymes.
General Workflow for Analysis
The overall process for analyzing bisabolanes from a plant source follows a logical progression from raw biological material to confirmed chemical structures.
Protocol: Extraction and Analysis by GC-MS
This protocol provides a general method for the extraction and analysis of volatile and semi-volatile sesquiterpenoids from plant tissue.
-
Sample Preparation: Freeze ~500 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powder to a glass vial. Add 2 mL of a non-polar solvent (e.g., n-hexane or ethyl acetate) containing an internal standard (e.g., 10 µg/mL of n-dodecane) for quantification. Vortex vigorously for 1 minute and incubate at room temperature for 2 hours with occasional shaking.
-
Purification: Centrifuge the mixture at 3,000 x g for 10 minutes. Carefully transfer the supernatant to a new vial. For cleaner samples, pass the supernatant through a small silica gel plug to remove polar compounds.
-
Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen gas to a final volume of ~200 µL.
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS system.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Use a temperature program such as: start at 60°C for 2 min, ramp to 240°C at a rate of 5°C/min, and hold for 5 min. Use Helium as the carrier gas.[15]
-
MS Conditions: Set the ion source temperature to 230°C. Acquire mass spectra in the range of m/z 40-400.[15]
-
Identification: Identify compounds by comparing their retention times and mass spectra against reference libraries (e.g., NIST, Wiley) and, when possible, authentic standards.[15]
-
Protocol: In Vitro Sesquiterpene Synthase Activity Assay
This protocol is for determining the product profile of a purified recombinant TPS enzyme.
-
Reaction Mixture Preparation: In a 1 mL glass vial, prepare a 500 µL reaction mixture containing:
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2)
-
10 mM MgCl₂ (essential cofactor)
-
10% (v/v) Glycerol
-
10 µM (E,E)-Farnesyl Pyrophosphate (FPP) substrate
-
-
Enzyme Addition: Add 1-5 µg of purified TPS enzyme to initiate the reaction.
-
Incubation: Overlay the aqueous reaction mixture with 400 µL of n-hexane (to trap volatile products). Seal the vial and incubate at 30°C for 1-2 hours.
-
Reaction Quenching & Extraction: Stop the reaction by vortexing vigorously for 30 seconds. This simultaneously denatures the enzyme and extracts the sesquiterpene products into the hexane layer.
-
Sample Preparation for GC-MS: Centrifuge the vial to separate the phases. Transfer the upper hexane layer to a new vial for analysis.
-
Analysis: Analyze the hexane extract by GC-MS as described in Protocol 4.2 to identify the enzymatic products.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Identification and microbial production of a terpene-based advanced biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of the natural product 3,4-Dihydroxybisabola-1,10-diene. This sesquiterpenoid, isolated from the rhizomes of Curcuma xanthorrhiza Roxb., represents a molecule of interest for further investigation in drug discovery and development. This document compiles available data on its chemical identification and provides a detailed experimental protocol for its isolation, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
This compound is a bisabolane (B3257923) sesquiterpenoid characterized by a cyclohexene (B86901) ring and a substituted heptene (B3026448) side chain. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol[1] |
| CAS Number | 129673-87-6[1] |
| SMILES | C--INVALID-LINK--[C@H]1C--INVALID-LINK--(C)O">C@@HO |
| InChI | InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
| InChIKey | YRFJMOGROZTYPC-XGUBFFRZSA-N |
| Natural Source | Rhizomes of Curcuma xanthorrhiza Roxb. and Curcuma longa[1] |
| Appearance | Colorless oil |
Spectroscopic Data
The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
¹³C-NMR Spectral Data
The following table summarizes the ¹³C-NMR chemical shifts for this compound.
| Carbon Atom | Chemical Shift (δ) in ppm |
| 1 | 135.2 |
| 2 | 124.7 |
| 3 | 71.9 |
| 4 | 73.5 |
| 5 | 29.8 |
| 6 | 31.2 |
| 7 | 45.1 |
| 8 | 22.4 |
| 9 | 38.2 |
| 10 | 124.1 |
| 11 | 131.7 |
| 12 | 25.7 |
| 13 | 17.7 |
| 14 | 21.1 |
| 15 | 23.5 |
¹H-NMR Spectral Data
The ¹H-NMR spectral data provides detailed information about the proton environment within the molecule.
| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 5.65 | d | 10.0 |
| H-5α | 1.95 | m | |
| H-5β | 1.50 | m | |
| H-6α | 2.10 | m | |
| H-6β | 1.85 | m | |
| H-7 | 1.70 | m | |
| H-8 | 1.30 | m | |
| H-9 | 2.00 | m | |
| H-10 | 5.10 | t | 7.0 |
| H-12 | 1.68 | s | |
| H-13 | 1.60 | s | |
| H-14 | 0.95 | d | 7.0 |
| H-15 | 1.25 | s |
Experimental Protocols
Isolation of this compound from Curcuma xanthorrhiza
The following protocol details the extraction and isolation of this compound from the rhizomes of Curcuma xanthorrhiza.
Methodology:
-
Extraction: The air-dried and powdered rhizomes of Curcuma xanthorrhiza (1 kg) are macerated with methanol (3 x 5 L) at room temperature for seven days.
-
Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure to yield the crude methanol extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate.
-
Column Chromatography (Silica Gel): The dichloromethane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Further Purification (Silica Gel): Fractions showing the presence of the target compound by TLC analysis are combined and further purified by silica gel column chromatography using a dichloromethane and acetone gradient.
-
Size-Exclusion Chromatography (Sephadex LH-20): The semi-purified fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to afford the pure this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available data on the specific biological activities and associated signaling pathways of this compound. However, other bisabolane sesquiterpenoids isolated from Curcuma species have demonstrated a range of biological effects, including anti-inflammatory and antitumor activities. It is plausible that this compound may exhibit similar properties.
Future research should focus on evaluating the bioactivity of this compound in various assays, such as cytotoxicity assays against cancer cell lines and anti-inflammatory assays measuring the inhibition of pro-inflammatory mediators. Should significant activity be observed, further studies into the underlying mechanism of action, including the investigation of its effects on key signaling pathways like NF-κB and MAPK, would be warranted.
Conclusion
This compound is a well-characterized sesquiterpenoid from Curcuma xanthorrhiza. This guide provides the foundational chemical and procedural information necessary for its further study. The lack of extensive biological data presents a clear opportunity for future research to explore the therapeutic potential of this natural product. The detailed spectroscopic data and isolation protocol herein will facilitate the acquisition of this compound for such investigations.
References
In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of the natural product 3,4-Dihydroxybisabola-1,10-diene. This sesquiterpenoid, isolated from the rhizomes of Curcuma xanthorrhiza Roxb., represents a molecule of interest for further investigation in drug discovery and development. This document compiles available data on its chemical identification and provides a detailed experimental protocol for its isolation, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
This compound is a bisabolane sesquiterpenoid characterized by a cyclohexene ring and a substituted heptene side chain. Its chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol[1] |
| CAS Number | 129673-87-6[1] |
| SMILES | C--INVALID-LINK--[C@H]1C--INVALID-LINK--(C)O">C@@HO |
| InChI | InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
| InChIKey | YRFJMOGROZTYPC-XGUBFFRZSA-N |
| Natural Source | Rhizomes of Curcuma xanthorrhiza Roxb. and Curcuma longa[1] |
| Appearance | Colorless oil |
Spectroscopic Data
The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
¹³C-NMR Spectral Data
The following table summarizes the ¹³C-NMR chemical shifts for this compound.
| Carbon Atom | Chemical Shift (δ) in ppm |
| 1 | 135.2 |
| 2 | 124.7 |
| 3 | 71.9 |
| 4 | 73.5 |
| 5 | 29.8 |
| 6 | 31.2 |
| 7 | 45.1 |
| 8 | 22.4 |
| 9 | 38.2 |
| 10 | 124.1 |
| 11 | 131.7 |
| 12 | 25.7 |
| 13 | 17.7 |
| 14 | 21.1 |
| 15 | 23.5 |
¹H-NMR Spectral Data
The ¹H-NMR spectral data provides detailed information about the proton environment within the molecule.
| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 5.65 | d | 10.0 |
| H-5α | 1.95 | m | |
| H-5β | 1.50 | m | |
| H-6α | 2.10 | m | |
| H-6β | 1.85 | m | |
| H-7 | 1.70 | m | |
| H-8 | 1.30 | m | |
| H-9 | 2.00 | m | |
| H-10 | 5.10 | t | 7.0 |
| H-12 | 1.68 | s | |
| H-13 | 1.60 | s | |
| H-14 | 0.95 | d | 7.0 |
| H-15 | 1.25 | s |
Experimental Protocols
Isolation of this compound from Curcuma xanthorrhiza
The following protocol details the extraction and isolation of this compound from the rhizomes of Curcuma xanthorrhiza.
Methodology:
-
Extraction: The air-dried and powdered rhizomes of Curcuma xanthorrhiza (1 kg) are macerated with methanol (3 x 5 L) at room temperature for seven days.
-
Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure to yield the crude methanol extract.
-
Fractionation: The crude extract is suspended in water and successively partitioned with n-hexane, dichloromethane, and ethyl acetate.
-
Column Chromatography (Silica Gel): The dichloromethane fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Further Purification (Silica Gel): Fractions showing the presence of the target compound by TLC analysis are combined and further purified by silica gel column chromatography using a dichloromethane and acetone gradient.
-
Size-Exclusion Chromatography (Sephadex LH-20): The semi-purified fraction is then subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to afford the pure this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available data on the specific biological activities and associated signaling pathways of this compound. However, other bisabolane sesquiterpenoids isolated from Curcuma species have demonstrated a range of biological effects, including anti-inflammatory and antitumor activities. It is plausible that this compound may exhibit similar properties.
Future research should focus on evaluating the bioactivity of this compound in various assays, such as cytotoxicity assays against cancer cell lines and anti-inflammatory assays measuring the inhibition of pro-inflammatory mediators. Should significant activity be observed, further studies into the underlying mechanism of action, including the investigation of its effects on key signaling pathways like NF-κB and MAPK, would be warranted.
Conclusion
This compound is a well-characterized sesquiterpenoid from Curcuma xanthorrhiza. This guide provides the foundational chemical and procedural information necessary for its further study. The lack of extensive biological data presents a clear opportunity for future research to explore the therapeutic potential of this natural product. The detailed spectroscopic data and isolation protocol herein will facilitate the acquisition of this compound for such investigations.
References
physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and are known for their structural diversity and wide range of biological activities. This compound has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb., a plant belonging to the ginger family (Zingiberaceae), commonly known as Javanese turmeric.[1][2] The chemical structure of this compound was elucidated through comprehensive spectroscopic analyses.[2] This technical guide provides a summary of the known physical and chemical properties of this compound, outlines experimental protocols for its study, and explores its potential biological significance.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. While some data is available from public databases and supplier information, specific experimental values for properties such as melting point and boiling point are not widely reported in the currently available literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | PubChem[3] |
| Molecular Weight | 238.37 g/mol | PubChem[3] |
| CAS Number | 129673-87-6 | ChemicalBook[1] |
| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol | PubChem[3] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |
| Storage | Recommended storage at -20°C | Biorbyt |
Spectroscopic Data
The structure of this compound was determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] While the specific spectral data from the primary literature (Helvetica Chimica Acta, 2014, 97(9):1295) is not publicly available, databases provide general information on the types of spectra available.
Note: Detailed peak lists and chemical shifts for ¹H-NMR, ¹³C-NMR, and IR, as well as the full mass spectrum, would be found in the aforementioned publication.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR and ¹H-NMR are essential for elucidating the carbon-hydrogen framework of the molecule.
-
¹³C-NMR: A ¹³C-NMR spectrum is available for this compound.[4]
-
¹H-NMR: While not explicitly detailed in the search results, ¹H-NMR data is a standard method for the structural elucidation of organic compounds.
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which provides information on the molecular weight and fragmentation pattern of the compound.[4]
Infrared (IR) Spectroscopy
IR spectroscopy would provide information about the functional groups present in the molecule, such as the hydroxyl (-OH) groups and the carbon-carbon double bonds (C=C).
Experimental Protocols
Isolation and Purification
While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from Curcuma xanthorrhiza rhizomes can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.
Caption: Generalized workflow for the isolation and purification of sesquiterpenoids.
Methodology:
-
Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.
-
Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For sesquiterpenoids, partitioning between an aqueous and a nonpolar organic solvent like n-hexane is common.
-
Chromatography: The n-hexane fraction, which is expected to contain the sesquiterpenoids, is then subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Purification and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
-
Structure Determination: The structure of the isolated compound is then determined using spectroscopic methods as mentioned in the previous section.
Biological Activity Assays
Currently, there is no specific information in the public domain regarding the biological activities of this compound. However, other sesquiterpenoids isolated from Curcuma xanthorrhiza, such as xanthorrhizol, have demonstrated significant anti-inflammatory and antioxidant activities.[5][6] Based on this, a hypothetical experimental workflow to investigate the potential anti-inflammatory effects of this compound is proposed below.
Caption: Proposed workflow to screen for anti-inflammatory activity.
Potential Signaling Pathways (Hypothetical)
As there is no direct experimental evidence on the biological activity of this compound, the following signaling pathway is hypothetical . It is based on the known anti-inflammatory mechanisms of other sesquiterpenoids, such as xanthorrhizol, isolated from the same plant source, which are known to modulate the NF-κB and MAPK signaling pathways.[5][6] Further research is required to validate if this compound acts through a similar mechanism.
Hypothetical Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition.
Hypothetical Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.
Caption: Proposed mechanism of MAPK pathway modulation.
Conclusion and Future Directions
This compound is a structurally characterized sesquiterpenoid from Curcuma xanthorrhiza. While its basic chemical properties are known, there is a significant lack of publicly available data on its specific physical properties and detailed spectral characteristics. Furthermore, its biological activities and mechanism of action have not yet been reported.
Future research should focus on:
-
Complete Physicochemical Characterization: Determination of melting point, boiling point, and other physical constants.
-
Publication of Detailed Spectral Data: Making the full ¹H-NMR, ¹³C-NMR, IR, and MS data readily accessible.
-
Investigation of Biological Activities: Screening for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, is warranted, given the activities of other compounds from the same source.
-
Mechanistic Studies: Should biological activity be confirmed, elucidation of the underlying molecular mechanisms and signaling pathways will be crucial for its potential development as a therapeutic agent.
This technical guide provides a foundation for researchers and scientists interested in exploring the potential of this compound. The hypothetical pathways and experimental workflows presented here offer a starting point for future investigations into this promising natural product.
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. This compound | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
physical and chemical properties of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid natural product. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their structural diversity and wide range of biological activities. This compound has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb., a plant belonging to the ginger family (Zingiberaceae), commonly known as Javanese turmeric.[1][2] The chemical structure of this compound was elucidated through comprehensive spectroscopic analyses.[2] This technical guide provides a summary of the known physical and chemical properties of this compound, outlines experimental protocols for its study, and explores its potential biological significance.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. While some data is available from public databases and supplier information, specific experimental values for properties such as melting point and boiling point are not widely reported in the currently available literature.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | PubChem[3] |
| Molecular Weight | 238.37 g/mol | PubChem[3] |
| CAS Number | 129673-87-6 | ChemicalBook[1] |
| IUPAC Name | (1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol | PubChem[3] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |
| Storage | Recommended storage at -20°C | Biorbyt |
Spectroscopic Data
The structure of this compound was determined using various spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2] While the specific spectral data from the primary literature (Helvetica Chimica Acta, 2014, 97(9):1295) is not publicly available, databases provide general information on the types of spectra available.
Note: Detailed peak lists and chemical shifts for ¹H-NMR, ¹³C-NMR, and IR, as well as the full mass spectrum, would be found in the aforementioned publication.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C-NMR and ¹H-NMR are essential for elucidating the carbon-hydrogen framework of the molecule.
-
¹³C-NMR: A ¹³C-NMR spectrum is available for this compound.[4]
-
¹H-NMR: While not explicitly detailed in the search results, ¹H-NMR data is a standard method for the structural elucidation of organic compounds.
Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available, which provides information on the molecular weight and fragmentation pattern of the compound.[4]
Infrared (IR) Spectroscopy
IR spectroscopy would provide information about the functional groups present in the molecule, such as the hydroxyl (-OH) groups and the carbon-carbon double bonds (C=C).
Experimental Protocols
Isolation and Purification
While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of sesquiterpenoids from Curcuma xanthorrhiza rhizomes can be described as follows. This protocol is based on common phytochemical extraction and purification techniques.
Caption: Generalized workflow for the isolation and purification of sesquiterpenoids.
Methodology:
-
Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.
-
Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. For sesquiterpenoids, partitioning between an aqueous and a nonpolar organic solvent like n-hexane is common.
-
Chromatography: The n-hexane fraction, which is expected to contain the sesquiterpenoids, is then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Purification and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compound.
-
Structure Determination: The structure of the isolated compound is then determined using spectroscopic methods as mentioned in the previous section.
Biological Activity Assays
Currently, there is no specific information in the public domain regarding the biological activities of this compound. However, other sesquiterpenoids isolated from Curcuma xanthorrhiza, such as xanthorrhizol, have demonstrated significant anti-inflammatory and antioxidant activities.[5][6] Based on this, a hypothetical experimental workflow to investigate the potential anti-inflammatory effects of this compound is proposed below.
Caption: Proposed workflow to screen for anti-inflammatory activity.
Potential Signaling Pathways (Hypothetical)
As there is no direct experimental evidence on the biological activity of this compound, the following signaling pathway is hypothetical . It is based on the known anti-inflammatory mechanisms of other sesquiterpenoids, such as xanthorrhizol, isolated from the same plant source, which are known to modulate the NF-κB and MAPK signaling pathways.[5][6] Further research is required to validate if this compound acts through a similar mechanism.
Hypothetical Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Proposed mechanism of NF-κB pathway inhibition.
Hypothetical Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.
Caption: Proposed mechanism of MAPK pathway modulation.
Conclusion and Future Directions
This compound is a structurally characterized sesquiterpenoid from Curcuma xanthorrhiza. While its basic chemical properties are known, there is a significant lack of publicly available data on its specific physical properties and detailed spectral characteristics. Furthermore, its biological activities and mechanism of action have not yet been reported.
Future research should focus on:
-
Complete Physicochemical Characterization: Determination of melting point, boiling point, and other physical constants.
-
Publication of Detailed Spectral Data: Making the full ¹H-NMR, ¹³C-NMR, IR, and MS data readily accessible.
-
Investigation of Biological Activities: Screening for a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial activities, is warranted, given the activities of other compounds from the same source.
-
Mechanistic Studies: Should biological activity be confirmed, elucidation of the underlying molecular mechanisms and signaling pathways will be crucial for its potential development as a therapeutic agent.
This technical guide provides a foundation for researchers and scientists interested in exploring the potential of this compound. The hypothetical pathways and experimental workflows presented here offer a starting point for future investigations into this promising natural product.
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. This compound | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene (CAS: 129673-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid natural product. The document details its chemical properties, natural origin, and isolation. Notably, this guide presents recent in silico research identifying this compound as a potential antibacterial agent by targeting penicillin-binding protein 2X (PBP2X). While experimental validation is pending, these computational findings offer a promising avenue for future drug development. This paper summarizes the available data and highlights the need for further experimental investigation to elucidate the full therapeutic potential of this compound.
Chemical Properties and Structure
This compound is a bisabolane (B3257923) sesquiterpenoid. Its structure was elucidated through comprehensive spectroscopic analysis, including 1D- and 2D-NMR, mass spectrometry, and infrared spectroscopy.
| Property | Value | Source |
| CAS Number | 129673-87-6 | N/A |
| Molecular Formula | C₁₅H₂₆O₂ | N/A |
| Molecular Weight | 238.37 g/mol | N/A |
| Type of Compound | Sesquiterpenoid | N/A |
| Predicted Target | Penicillin-binding protein 2X (PBP2X) | [1] |
| Predicted Bioactivity | Antibacterial | [1] |
| Binding Affinity (in silico) | -8.3 kcal/mol | [1] |
Natural Source and Isolation
This compound is a naturally occurring compound isolated from the rhizomes of Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric.
Experimental Protocol: Isolation
The isolation of this compound, as described in the literature, involves the following general steps:
-
Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. This may include silica (B1680970) gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC) to purify the compound.
-
Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and mass spectrometry.
Potential Biological Activity: In Silico Antibacterial Studies
Recent computational studies have identified this compound as a promising candidate for a novel antibacterial agent.[1] These in silico analyses suggest that the compound may exert its effect by inhibiting penicillin-binding protein 2X (PBP2X), a crucial enzyme in bacterial cell wall synthesis.[1]
Predicted Mechanism of Action
Molecular docking and dynamic simulations predict that this compound binds to the active site of PBP2X with a high affinity (-8.3 kcal/mol).[1] This interaction is thought to inhibit the transpeptidase activity of PBP2X, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. The disruption of this process would lead to a compromised cell wall, ultimately resulting in bacterial cell death.
Conclusion and Future Directions
This compound is a novel, naturally occurring sesquiterpenoid with a well-defined chemical structure. While its biological activities are largely unexplored, recent computational studies provide a strong rationale for its investigation as a potential antibacterial agent targeting PBP2X.
It is critical to emphasize that the antibacterial activity and the proposed mechanism of action are currently based on in silico data and await experimental validation. Future research should focus on:
-
In vitro studies: Performing antibacterial susceptibility assays (e.g., determining Minimum Inhibitory Concentration - MIC) against a panel of pathogenic bacteria to confirm the predicted activity.
-
Enzymatic assays: Conducting experiments to verify the inhibitory effect of the compound on PBP2X activity.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of bacterial infection.
-
Exploration of other bioactivities: Given the diverse pharmacological effects of other sesquiterpenoids from Curcuma species, investigating other potential therapeutic properties (e.g., anti-inflammatory, anticancer) of this compound is warranted.
The development of novel antibiotics is a critical area of research, and natural products like this compound represent a promising source of new therapeutic leads. The foundational data presented in this guide serves as a call to action for the scientific community to further investigate this intriguing molecule.
References
In-Depth Technical Guide: 3,4-Dihydroxybisabola-1,10-diene (CAS: 129673-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific knowledge on 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid natural product. The document details its chemical properties, natural origin, and isolation. Notably, this guide presents recent in silico research identifying this compound as a potential antibacterial agent by targeting penicillin-binding protein 2X (PBP2X). While experimental validation is pending, these computational findings offer a promising avenue for future drug development. This paper summarizes the available data and highlights the need for further experimental investigation to elucidate the full therapeutic potential of this compound.
Chemical Properties and Structure
This compound is a bisabolane sesquiterpenoid. Its structure was elucidated through comprehensive spectroscopic analysis, including 1D- and 2D-NMR, mass spectrometry, and infrared spectroscopy.
| Property | Value | Source |
| CAS Number | 129673-87-6 | N/A |
| Molecular Formula | C₁₅H₂₆O₂ | N/A |
| Molecular Weight | 238.37 g/mol | N/A |
| Type of Compound | Sesquiterpenoid | N/A |
| Predicted Target | Penicillin-binding protein 2X (PBP2X) | [1] |
| Predicted Bioactivity | Antibacterial | [1] |
| Binding Affinity (in silico) | -8.3 kcal/mol | [1] |
Natural Source and Isolation
This compound is a naturally occurring compound isolated from the rhizomes of Curcuma xanthorrhiza Roxb., commonly known as Javanese turmeric.
Experimental Protocol: Isolation
The isolation of this compound, as described in the literature, involves the following general steps:
-
Extraction: The dried and powdered rhizomes of Curcuma xanthorrhiza are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (TLC) to purify the compound.
-
Structure Elucidation: The structure of the purified compound is then determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and mass spectrometry.
Potential Biological Activity: In Silico Antibacterial Studies
Recent computational studies have identified this compound as a promising candidate for a novel antibacterial agent.[1] These in silico analyses suggest that the compound may exert its effect by inhibiting penicillin-binding protein 2X (PBP2X), a crucial enzyme in bacterial cell wall synthesis.[1]
Predicted Mechanism of Action
Molecular docking and dynamic simulations predict that this compound binds to the active site of PBP2X with a high affinity (-8.3 kcal/mol).[1] This interaction is thought to inhibit the transpeptidase activity of PBP2X, which is essential for cross-linking peptidoglycan chains in the bacterial cell wall. The disruption of this process would lead to a compromised cell wall, ultimately resulting in bacterial cell death.
Conclusion and Future Directions
This compound is a novel, naturally occurring sesquiterpenoid with a well-defined chemical structure. While its biological activities are largely unexplored, recent computational studies provide a strong rationale for its investigation as a potential antibacterial agent targeting PBP2X.
It is critical to emphasize that the antibacterial activity and the proposed mechanism of action are currently based on in silico data and await experimental validation. Future research should focus on:
-
In vitro studies: Performing antibacterial susceptibility assays (e.g., determining Minimum Inhibitory Concentration - MIC) against a panel of pathogenic bacteria to confirm the predicted activity.
-
Enzymatic assays: Conducting experiments to verify the inhibitory effect of the compound on PBP2X activity.
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of bacterial infection.
-
Exploration of other bioactivities: Given the diverse pharmacological effects of other sesquiterpenoids from Curcuma species, investigating other potential therapeutic properties (e.g., anti-inflammatory, anticancer) of this compound is warranted.
The development of novel antibiotics is a critical area of research, and natural products like this compound represent a promising source of new therapeutic leads. The foundational data presented in this guide serves as a call to action for the scientific community to further investigate this intriguing molecule.
References
The Potential Biological Activities of 3,4-Dihydroxybisabola-1,10-diene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid compound that has been isolated from the rhizomes of Curcuma xanthorrhiza, a plant belonging to the ginger family.[1] Sesquiterpenoids are a class of naturally occurring compounds known for their diverse and potent biological activities, which have led to their investigation for potential therapeutic applications. This technical guide provides a concise overview of the known information regarding this compound, with a focus on its potential biological activities. Due to the limited publicly available research specifically on this compound, this guide will also draw upon information regarding the broader class of bisabolane (B3257923) sesquiterpenoids and extracts of Curcuma xanthorrhiza to infer potential areas of interest for future research.
Chemical Properties
| Property | Value |
| Chemical Formula | C15H24O2 |
| Molar Mass | 236.35 g/mol |
| Class | Sesquiterpenoid |
| Natural Source | Curcuma xanthorrhiza Roxb.[1] |
Potential Biological Activities
Direct experimental evidence for the biological activities of this compound is currently scarce in peer-reviewed literature. However, based on the known activities of other bisabolane sesquiterpenoids and compounds isolated from Curcuma xanthorrhiza, several potential activities can be hypothesized and are worthy of investigation.
Hypothetical Research Workflow
The following diagram outlines a potential workflow for the investigation of the biological activities of this compound.
Potential Signaling Pathway Involvement
Given the anti-inflammatory and anticancer activities reported for other compounds from Curcuma species, it is plausible that this compound could interact with key inflammatory and cell survival signaling pathways. A potential, hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is a central regulator of inflammation.
Experimental Protocols
As there are no specific published experimental protocols for this compound, this section provides generalized methodologies that are commonly used for the investigation of natural products and could be adapted for this compound.
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Future Directions
The biological activities of this compound remain largely unexplored. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, inflammatory markers, and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of disease.
The information presented in this guide is intended to serve as a starting point for researchers interested in the potential therapeutic applications of this novel sesquiterpenoid. Further rigorous scientific investigation is required to fully characterize its biological profile.
References
The Potential Biological Activities of 3,4-Dihydroxybisabola-1,10-diene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid compound that has been isolated from the rhizomes of Curcuma xanthorrhiza, a plant belonging to the ginger family.[1] Sesquiterpenoids are a class of naturally occurring compounds known for their diverse and potent biological activities, which have led to their investigation for potential therapeutic applications. This technical guide provides a concise overview of the known information regarding this compound, with a focus on its potential biological activities. Due to the limited publicly available research specifically on this compound, this guide will also draw upon information regarding the broader class of bisabolane sesquiterpenoids and extracts of Curcuma xanthorrhiza to infer potential areas of interest for future research.
Chemical Properties
| Property | Value |
| Chemical Formula | C15H24O2 |
| Molar Mass | 236.35 g/mol |
| Class | Sesquiterpenoid |
| Natural Source | Curcuma xanthorrhiza Roxb.[1] |
Potential Biological Activities
Direct experimental evidence for the biological activities of this compound is currently scarce in peer-reviewed literature. However, based on the known activities of other bisabolane sesquiterpenoids and compounds isolated from Curcuma xanthorrhiza, several potential activities can be hypothesized and are worthy of investigation.
Hypothetical Research Workflow
The following diagram outlines a potential workflow for the investigation of the biological activities of this compound.
Potential Signaling Pathway Involvement
Given the anti-inflammatory and anticancer activities reported for other compounds from Curcuma species, it is plausible that this compound could interact with key inflammatory and cell survival signaling pathways. A potential, hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is a central regulator of inflammation.
Experimental Protocols
As there are no specific published experimental protocols for this compound, this section provides generalized methodologies that are commonly used for the investigation of natural products and could be adapted for this compound.
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Future Directions
The biological activities of this compound remain largely unexplored. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets, including cancer cell lines, inflammatory markers, and microbial strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.
-
In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of disease.
The information presented in this guide is intended to serve as a starting point for researchers interested in the potential therapeutic applications of this novel sesquiterpenoid. Further rigorous scientific investigation is required to fully characterize its biological profile.
References
The Emerging Role of 3,4-Dihydroxybisabola-1,10-diene in Curcuma Species: A Technical Guide for Researchers
Abstract
The genus Curcuma, a cornerstone of traditional medicine and culinary practices, is a rich reservoir of bioactive phytochemicals. Among these, the bisabolane-type sesquiterpenoids are gaining increasing attention for their diverse pharmacological properties. This technical guide focuses on a specific, yet lesser-known, member of this class: 3,4-Dihydroxybisabola-1,10-diene. This document provides a comprehensive overview of its presence in Curcuma species, its chemical characteristics, and its potential therapeutic applications. We delve into the experimental protocols for its isolation and characterization, present available quantitative data, and explore its biological activities, including anti-inflammatory and anti-atherosclerotic effects, supported by signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of natural compounds from the Curcuma genus.
Introduction
The rhizomes of Curcuma species, most notably Curcuma longa (turmeric) and Curcuma xanthorrhiza (Javanese turmeric), are renowned for their production of a wide array of secondary metabolites. While curcuminoids have been the primary focus of research, a growing body of evidence highlights the significance of other compound classes, particularly sesquiterpenoids. The bisabolane-type sesquiterpenoids, a diverse group of C15 isoprenoids, are significant constituents of the essential oils of Curcuma species and contribute substantially to their bioactivity.
This compound is a sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb[1][2]. Its structure, characterized by a bisabolane (B3257923) skeleton with hydroxyl groups at the C3 and C4 positions and double bonds at C1 and C10, suggests potential for a range of biological interactions. This guide aims to consolidate the current knowledge on this compound and provide a framework for future research.
Chemical Profile and Occurrence
Chemical Structure:
-
Systematic Name: 2-((1S,2R)-2-hydroxy-2-(4-methylpent-3-en-1-yl)-3-methylenecyclohexyl)acrylaldehyde (This is a predicted name based on the structure, a definitive IUPAC name from the isolating literature should be prioritized if available).
-
CAS Number: 129673-87-6[2]
-
Molecular Formula: C15H24O2
-
Molecular Weight: 236.35 g/mol
Table 1: Occurrence of this compound in Curcuma Species
| Curcuma Species | Plant Part | Reference |
| Curcuma xanthorrhiza Roxb. | Rhizomes | [1][2] |
Note: The concentration of this compound in the plant material is not yet widely reported in the literature.
Experimental Protocols
The isolation and structural elucidation of this compound and related bisabolane sesquiterpenoids from Curcuma species involve a series of chromatographic and spectroscopic techniques.
General Experimental Workflow for Isolation and Purification
The following diagram outlines a typical workflow for the isolation of bisabolane-type sesquiterpenoids from Curcuma rhizomes.
Detailed Methodologies
3.2.1. Extraction:
-
Plant Material: Air-dried and powdered rhizomes of Curcuma species.
-
Solvent: Typically, extraction is performed with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate (B1210297) (EtOAc) or ethanol (B145695) (EtOH) to extract the sesquiterpenoids.
-
Procedure: The powdered rhizomes are macerated or subjected to Soxhlet extraction with the chosen solvent at room temperature for a specified period. The solvent is then evaporated under reduced pressure to yield the crude extract.
3.2.2. Chromatographic Separation:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system is commonly employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions rich in the target compound may be further purified using Sephadex LH-20 column chromatography, typically with methanol (B129727) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a mixture of water and methanol or acetonitrile.
3.2.3. Structure Elucidation:
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Pharmacological Activities and Mechanism of Action
While specific studies on this compound are limited, research on other bisabolane-type sesquiterpenoids from Curcuma provides insights into its potential biological activities. These compounds have demonstrated significant anti-inflammatory and anti-atherosclerotic properties[3][4].
Table 2: Reported Bioactivities of Bisabolane-Type Sesquiterpenoids from Curcuma Species
| Compound/Extract | Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference |
| Bisabolane-type sesquiterpenoids (general) | Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibition of NO, IL-1β, IL-6, TNF-α, and PGE2 production. | [3][4] |
| Bisabolane-type sesquiterpenoids (general) | Anti-atherosclerotic | ox-LDL-induced RAW264.7 macrophages | Reduced intracellular lipid accumulation and cholesterol levels. | [3][4] |
| Turmerones (ar-, α-, and β-turmerone) | Anti-inflammatory | Various cell lines | Differential activity against NF-κB, STAT3, Nrf2, and HIF-1α. | [5] |
| Bisabolane-type sesquiterpenoids | Anti-influenza | A/PR/8/34 (H1N1) infected MDCK and A549 cells | Inhibition of viral replication and reduction of pro-inflammatory cytokines. | [6] |
Potential Signaling Pathways
Based on the activities of related compounds, this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.
References
- 1. This compound | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 129673-87-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turmeric Sesquiterpenoids: Expeditious Resolution, Comparative Bioactivity, and a New Bicyclic Turmeronoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emerging Role of 3,4-Dihydroxybisabola-1,10-diene in Curcuma Species: A Technical Guide for Researchers
Abstract
The genus Curcuma, a cornerstone of traditional medicine and culinary practices, is a rich reservoir of bioactive phytochemicals. Among these, the bisabolane-type sesquiterpenoids are gaining increasing attention for their diverse pharmacological properties. This technical guide focuses on a specific, yet lesser-known, member of this class: 3,4-Dihydroxybisabola-1,10-diene. This document provides a comprehensive overview of its presence in Curcuma species, its chemical characteristics, and its potential therapeutic applications. We delve into the experimental protocols for its isolation and characterization, present available quantitative data, and explore its biological activities, including anti-inflammatory and anti-atherosclerotic effects, supported by signaling pathway diagrams. This guide is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of natural compounds from the Curcuma genus.
Introduction
The rhizomes of Curcuma species, most notably Curcuma longa (turmeric) and Curcuma xanthorrhiza (Javanese turmeric), are renowned for their production of a wide array of secondary metabolites. While curcuminoids have been the primary focus of research, a growing body of evidence highlights the significance of other compound classes, particularly sesquiterpenoids. The bisabolane-type sesquiterpenoids, a diverse group of C15 isoprenoids, are significant constituents of the essential oils of Curcuma species and contribute substantially to their bioactivity.
This compound is a sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb[1][2]. Its structure, characterized by a bisabolane skeleton with hydroxyl groups at the C3 and C4 positions and double bonds at C1 and C10, suggests potential for a range of biological interactions. This guide aims to consolidate the current knowledge on this compound and provide a framework for future research.
Chemical Profile and Occurrence
Chemical Structure:
-
Systematic Name: 2-((1S,2R)-2-hydroxy-2-(4-methylpent-3-en-1-yl)-3-methylenecyclohexyl)acrylaldehyde (This is a predicted name based on the structure, a definitive IUPAC name from the isolating literature should be prioritized if available).
-
CAS Number: 129673-87-6[2]
-
Molecular Formula: C15H24O2
-
Molecular Weight: 236.35 g/mol
Table 1: Occurrence of this compound in Curcuma Species
| Curcuma Species | Plant Part | Reference |
| Curcuma xanthorrhiza Roxb. | Rhizomes | [1][2] |
Note: The concentration of this compound in the plant material is not yet widely reported in the literature.
Experimental Protocols
The isolation and structural elucidation of this compound and related bisabolane sesquiterpenoids from Curcuma species involve a series of chromatographic and spectroscopic techniques.
General Experimental Workflow for Isolation and Purification
The following diagram outlines a typical workflow for the isolation of bisabolane-type sesquiterpenoids from Curcuma rhizomes.
Detailed Methodologies
3.2.1. Extraction:
-
Plant Material: Air-dried and powdered rhizomes of Curcuma species.
-
Solvent: Typically, extraction is performed with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate (EtOAc) or ethanol (EtOH) to extract the sesquiterpenoids.
-
Procedure: The powdered rhizomes are macerated or subjected to Soxhlet extraction with the chosen solvent at room temperature for a specified period. The solvent is then evaporated under reduced pressure to yield the crude extract.
3.2.2. Chromatographic Separation:
-
Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system is commonly employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Size-Exclusion Chromatography: Fractions rich in the target compound may be further purified using Sephadex LH-20 column chromatography, typically with methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a C18 column and a mobile phase consisting of a mixture of water and methanol or acetonitrile.
3.2.3. Structure Elucidation:
The structure of the isolated compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
Pharmacological Activities and Mechanism of Action
While specific studies on this compound are limited, research on other bisabolane-type sesquiterpenoids from Curcuma provides insights into its potential biological activities. These compounds have demonstrated significant anti-inflammatory and anti-atherosclerotic properties[3][4].
Table 2: Reported Bioactivities of Bisabolane-Type Sesquiterpenoids from Curcuma Species
| Compound/Extract | Biological Activity | In Vitro/In Vivo Model | Key Findings | Reference |
| Bisabolane-type sesquiterpenoids (general) | Anti-inflammatory | LPS-induced RAW264.7 macrophages | Inhibition of NO, IL-1β, IL-6, TNF-α, and PGE2 production. | [3][4] |
| Bisabolane-type sesquiterpenoids (general) | Anti-atherosclerotic | ox-LDL-induced RAW264.7 macrophages | Reduced intracellular lipid accumulation and cholesterol levels. | [3][4] |
| Turmerones (ar-, α-, and β-turmerone) | Anti-inflammatory | Various cell lines | Differential activity against NF-κB, STAT3, Nrf2, and HIF-1α. | [5] |
| Bisabolane-type sesquiterpenoids | Anti-influenza | A/PR/8/34 (H1N1) infected MDCK and A549 cells | Inhibition of viral replication and reduction of pro-inflammatory cytokines. | [6] |
Potential Signaling Pathways
Based on the activities of related compounds, this compound may exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.
References
- 1. This compound | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 129673-87-6 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turmeric Sesquiterpenoids: Expeditious Resolution, Comparative Bioactivity, and a New Bicyclic Turmeronoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a naturally occurring bisabolane (B3257923) sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza[1]. Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2][3]. The bisabolane skeleton, in particular, is a common motif in many bioactive compounds[3][4]. While this compound is a known natural product, a specific, detailed chemical synthesis protocol has not been extensively reported in the scientific literature. This document provides a proposed synthetic strategy and detailed experimental protocols based on established methodologies for the synthesis of related bisabolane sesquiterpenoids and known chemical transformations. These notes are intended to guide researchers in the potential laboratory synthesis of this compound for further biological evaluation and drug development studies.
Potential Applications
The potential applications of this compound are inferred from the known biological activities of structurally similar compounds found in Curcuma species and other natural sources. These include:
-
Anti-inflammatory Activity: Many bisabolane sesquiterpenoids, such as xanthorrhizol, exhibit anti-inflammatory properties[2]. The diol functionality in the target molecule may contribute to or modulate this activity.
-
Antimicrobial and Antifungal Activity: The essential oil of Curcuma xanthorrhiza, rich in sesquiterpenoids, is known for its antimicrobial effects.
-
Cytotoxic and Anticancer Potential: Various sesquiterpenoids have been investigated for their cytotoxic effects against cancer cell lines[5]. The synthesized compound could be screened for similar activities.
-
Drug Discovery Lead: The synthesized this compound can serve as a lead compound for the development of novel therapeutic agents through structural modification and optimization.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-stage approach: first, the synthesis of a suitable bisaboladiene precursor, and second, the stereoselective dihydroxylation of the precursor to yield the target molecule. A plausible precursor is α-bisabolene, which can be synthesized from commercially available starting materials.
Stage 1: Synthesis of α-Bisabolene
A common route to α-bisabolene involves the acid-catalyzed cyclization of nerolidol.
Stage 2: Dihydroxylation of α-Bisabolene
The key step is the stereoselective dihydroxylation of the endocyclic double bond of α-bisabolene. This can be achieved using established methods for syn-dihydroxylation, such as the Upjohn dihydroxylation (using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide as a co-oxidant) or the Sharpless asymmetric dihydroxylation for enantioselective synthesis[6][7].
Experimental Protocols
Protocol 1: Synthesis of α-Bisabolene from Nerolidol
This protocol is adapted from established procedures for the acid-catalyzed cyclization of nerolidol.
Materials:
-
(E/Z)-Nerolidol
-
Formic acid (98%)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of (E/Z)-nerolidol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) at 0 °C, add formic acid (2.0 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain α-bisabolene.
Protocol 2: syn-Dihydroxylation of α-Bisabolene to this compound (Upjohn Dihydroxylation)
This protocol describes the syn-dihydroxylation of the endocyclic double bond of α-bisabolene.
Materials:
-
α-Bisabolene
-
N-methylmorpholine N-oxide (NMO) (50% wt solution in water)
-
Osmium tetroxide (OsO₄) (4% wt solution in water)
-
Water
-
Sodium sulfite (B76179)
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
Procedure:
-
In a round-bottom flask, dissolve α-bisabolene (1.0 eq) in a mixture of acetone and water (10:1 v/v).
-
To this solution, add N-methylmorpholine N-oxide (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (0.02 eq) dropwise via an addition funnel. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source/Precursor |
| This compound | C₁₅H₂₆O₂ | 238.37 | 129673-87-6 | Curcuma xanthorrhiza[4] |
| α-Bisabolene | C₁₅H₂₄ | 204.35 | 17627-44-0 | Nerolidol |
| Xanthorrhizol | C₁₅H₂₂O | 218.34 | 30199-26-9 | Curcuma xanthorrhiza |
| α-Bisabolol | C₁₅H₂₆O | 222.37 | 515-69-5 | Chamomile |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~5.5-5.8 (olefinic protons), ~3.5-4.0 (protons on carbon bearing hydroxyl groups), ~1.6-1.8 (allylic methyl protons), ~0.8-1.2 (methyl protons) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~120-140 (olefinic carbons), ~70-80 (carbons bearing hydroxyl groups), various signals in the aliphatic region |
| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~3080 (C-H stretch, olefinic), ~1650 (C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ or [M-H]⁻ corresponding to the molecular formula |
Visualizations
Caption: Proposed two-stage synthesis of this compound.
Caption: Experimental workflow for the dihydroxylation of α-bisabolene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 4. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a naturally occurring bisabolane sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza[1]. Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects[2][3]. The bisabolane skeleton, in particular, is a common motif in many bioactive compounds[3][4]. While this compound is a known natural product, a specific, detailed chemical synthesis protocol has not been extensively reported in the scientific literature. This document provides a proposed synthetic strategy and detailed experimental protocols based on established methodologies for the synthesis of related bisabolane sesquiterpenoids and known chemical transformations. These notes are intended to guide researchers in the potential laboratory synthesis of this compound for further biological evaluation and drug development studies.
Potential Applications
The potential applications of this compound are inferred from the known biological activities of structurally similar compounds found in Curcuma species and other natural sources. These include:
-
Anti-inflammatory Activity: Many bisabolane sesquiterpenoids, such as xanthorrhizol, exhibit anti-inflammatory properties[2]. The diol functionality in the target molecule may contribute to or modulate this activity.
-
Antimicrobial and Antifungal Activity: The essential oil of Curcuma xanthorrhiza, rich in sesquiterpenoids, is known for its antimicrobial effects.
-
Cytotoxic and Anticancer Potential: Various sesquiterpenoids have been investigated for their cytotoxic effects against cancer cell lines[5]. The synthesized compound could be screened for similar activities.
-
Drug Discovery Lead: The synthesized this compound can serve as a lead compound for the development of novel therapeutic agents through structural modification and optimization.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a two-stage approach: first, the synthesis of a suitable bisaboladiene precursor, and second, the stereoselective dihydroxylation of the precursor to yield the target molecule. A plausible precursor is α-bisabolene, which can be synthesized from commercially available starting materials.
Stage 1: Synthesis of α-Bisabolene
A common route to α-bisabolene involves the acid-catalyzed cyclization of nerolidol.
Stage 2: Dihydroxylation of α-Bisabolene
The key step is the stereoselective dihydroxylation of the endocyclic double bond of α-bisabolene. This can be achieved using established methods for syn-dihydroxylation, such as the Upjohn dihydroxylation (using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide as a co-oxidant) or the Sharpless asymmetric dihydroxylation for enantioselective synthesis[6][7].
Experimental Protocols
Protocol 1: Synthesis of α-Bisabolene from Nerolidol
This protocol is adapted from established procedures for the acid-catalyzed cyclization of nerolidol.
Materials:
-
(E/Z)-Nerolidol
-
Formic acid (98%)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a stirred solution of (E/Z)-nerolidol (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add formic acid (2.0 eq) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain α-bisabolene.
Protocol 2: syn-Dihydroxylation of α-Bisabolene to this compound (Upjohn Dihydroxylation)
This protocol describes the syn-dihydroxylation of the endocyclic double bond of α-bisabolene.
Materials:
-
α-Bisabolene
-
N-methylmorpholine N-oxide (NMO) (50% wt solution in water)
-
Osmium tetroxide (OsO₄) (4% wt solution in water)
-
Acetone
-
Water
-
Sodium sulfite
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
Procedure:
-
In a round-bottom flask, dissolve α-bisabolene (1.0 eq) in a mixture of acetone and water (10:1 v/v).
-
To this solution, add N-methylmorpholine N-oxide (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (0.02 eq) dropwise via an addition funnel. Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source/Precursor |
| This compound | C₁₅H₂₆O₂ | 238.37 | 129673-87-6 | Curcuma xanthorrhiza[4] |
| α-Bisabolene | C₁₅H₂₄ | 204.35 | 17627-44-0 | Nerolidol |
| Xanthorrhizol | C₁₅H₂₂O | 218.34 | 30199-26-9 | Curcuma xanthorrhiza |
| α-Bisabolol | C₁₅H₂₆O | 222.37 | 515-69-5 | Chamomile |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR (CDCl₃, 500 MHz) | δ ~5.5-5.8 (olefinic protons), ~3.5-4.0 (protons on carbon bearing hydroxyl groups), ~1.6-1.8 (allylic methyl protons), ~0.8-1.2 (methyl protons) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ ~120-140 (olefinic carbons), ~70-80 (carbons bearing hydroxyl groups), various signals in the aliphatic region |
| IR (KBr, cm⁻¹) | ~3400 (broad, O-H stretch), ~3080 (C-H stretch, olefinic), ~1650 (C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z [M+Na]⁺ or [M-H]⁻ corresponding to the molecular formula |
Visualizations
Caption: Proposed two-stage synthesis of this compound.
Caption: Experimental workflow for the dihydroxylation of α-bisabolene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 4. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb. This document outlines detailed experimental protocols, presents quantitative data derived from scientific literature, and includes visualizations to aid in understanding the experimental workflow and potential biological mechanisms of action.
Introduction
This compound is a naturally occurring bisabolane (B3257923) sesquiterpenoid found in the rhizomes of Curcuma xanthorrhiza, a plant belonging to the ginger family (Zingiberaceae). Sesquiterpenoids from Curcuma species are known for a variety of pharmacological activities. Bisabolane-type sesquiterpenoids, in particular, have demonstrated anti-inflammatory properties, making this compound a compound of interest for further investigation in drug development.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and purification of this compound from Curcuma xanthorrhiza rhizomes. This data has been compiled from a key study on its isolation and structure elucidation.
| Parameter | Value | Source |
| Starting Material | Dried and powdered rhizomes of Curcuma xanthorrhiza | Helvetica Chimica Acta, 2014 |
| Initial Extraction Solvent | Ethanol (B145695) (95%) | Helvetica Chimica Acta, 2014 |
| Crude Extract Yield | Not explicitly stated for the initial ethanol extraction. | - |
| Fractionation Solvent | Ethyl acetate (B1210297) | Helvetica Chimica Acta, 2014 |
| Column Chromatography Stationary Phase | Silica (B1680970) gel (200-300 mesh) | Helvetica Chimica Acta, 2014 |
| Column Chromatography Eluent (Gradient) | Petroleum ether/acetone (B3395972) (from 50:1 to 1:1, v/v) | Helvetica Chimica Acta, 2014 |
| Preparative TLC Stationary Phase | Silica gel GF254 | Helvetica Chimica Acta, 2014 |
| Preparative TLC Developing Solvent | Petroleum ether/acetone (3:1, v/v) | Helvetica Chimica Acta, 2014 |
| Final Yield of this compound | 15 mg from 10 kg of dried rhizomes | Helvetica Chimica Acta, 2014 |
| Purity Assessment | Based on spectroscopic data (¹H-NMR, ¹³C-NMR, MS) | Helvetica Chimica Acta, 2014 |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, fractionation, and purification of this compound.
Preparation of Plant Material
-
Objective: To prepare the Curcuma xanthorrhiza rhizomes for solvent extraction.
-
Procedure:
-
Obtain fresh rhizomes of Curcuma xanthorrhiza.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces to facilitate drying.
-
Air-dry the rhizome slices at room temperature until they are brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
Extraction
-
Objective: To extract the crude mixture of compounds, including this compound, from the powdered rhizomes.
-
Materials:
-
Powdered Curcuma xanthorrhiza rhizomes (10 kg)
-
95% Ethanol
-
Large-capacity extraction vessel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
-
Protocol:
-
Macerate the powdered rhizomes (10 kg) with 95% ethanol at room temperature. The extraction should be repeated three times to ensure maximum yield.
-
Combine the ethanol extracts from the three macerations.
-
Filter the combined extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Fractionation
-
Objective: To partition the crude extract to isolate compounds of medium polarity, including the target sesquiterpenoid.
-
Materials:
-
Crude ethanol extract
-
Distilled water
-
Ethyl acetate
-
Separatory funnel
-
-
Protocol:
-
Suspend the crude ethanol extract in distilled water.
-
Partition the aqueous suspension with ethyl acetate in a separatory funnel.
-
Separate the ethyl acetate layer, which will contain the less polar compounds.
-
Repeat the partitioning process three times.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate extract.
-
Purification by Column Chromatography
-
Objective: To separate the components of the ethyl acetate extract based on their polarity.
-
Materials:
-
Ethyl acetate extract
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Petroleum ether
-
Acetone
-
Fraction collector
-
TLC plates for monitoring fractions
-
-
Protocol:
-
Prepare a silica gel slurry in petroleum ether and pack it into a chromatography column.
-
Adsorb the ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of petroleum ether and acetone, starting with a ratio of 50:1 and gradually increasing the polarity to 1:1.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the composition of the collected fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the target compound, as identified by TLC comparison with a reference if available, or by subsequent analysis.
-
Final Purification by Preparative Thin-Layer Chromatography (pTLC)
-
Objective: To achieve high purity of this compound.
-
Materials:
-
Combined fractions from column chromatography
-
Preparative TLC plates (Silica gel GF254)
-
Developing tank
-
Petroleum ether
-
Acetone
-
UV lamp for visualization
-
Scraping tool
-
Solvent for elution (e.g., acetone or ethyl acetate)
-
-
Protocol:
-
Dissolve the combined fractions in a minimal amount of a suitable solvent.
-
Apply the solution as a band onto the preparative TLC plate.
-
Develop the plate in a tank saturated with a petroleum ether/acetone (3:1) solvent system.
-
After development, visualize the separated bands under a UV lamp.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel with a polar solvent like acetone.
-
Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Anti-inflammatory Signaling Pathway
Bisabolane sesquiterpenoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a potential mechanism of action.
Caption: Potential anti-inflammatory signaling pathways modulated by bisabolane sesquiterpenoids.
Application Notes and Protocols for the Extraction and Purification of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the extraction and purification of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb. This document outlines detailed experimental protocols, presents quantitative data derived from scientific literature, and includes visualizations to aid in understanding the experimental workflow and potential biological mechanisms of action.
Introduction
This compound is a naturally occurring bisabolane sesquiterpenoid found in the rhizomes of Curcuma xanthorrhiza, a plant belonging to the ginger family (Zingiberaceae). Sesquiterpenoids from Curcuma species are known for a variety of pharmacological activities. Bisabolane-type sesquiterpenoids, in particular, have demonstrated anti-inflammatory properties, making this compound a compound of interest for further investigation in drug development.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and purification of this compound from Curcuma xanthorrhiza rhizomes. This data has been compiled from a key study on its isolation and structure elucidation.
| Parameter | Value | Source |
| Starting Material | Dried and powdered rhizomes of Curcuma xanthorrhiza | Helvetica Chimica Acta, 2014 |
| Initial Extraction Solvent | Ethanol (95%) | Helvetica Chimica Acta, 2014 |
| Crude Extract Yield | Not explicitly stated for the initial ethanol extraction. | - |
| Fractionation Solvent | Ethyl acetate | Helvetica Chimica Acta, 2014 |
| Column Chromatography Stationary Phase | Silica gel (200-300 mesh) | Helvetica Chimica Acta, 2014 |
| Column Chromatography Eluent (Gradient) | Petroleum ether/acetone (from 50:1 to 1:1, v/v) | Helvetica Chimica Acta, 2014 |
| Preparative TLC Stationary Phase | Silica gel GF254 | Helvetica Chimica Acta, 2014 |
| Preparative TLC Developing Solvent | Petroleum ether/acetone (3:1, v/v) | Helvetica Chimica Acta, 2014 |
| Final Yield of this compound | 15 mg from 10 kg of dried rhizomes | Helvetica Chimica Acta, 2014 |
| Purity Assessment | Based on spectroscopic data (¹H-NMR, ¹³C-NMR, MS) | Helvetica Chimica Acta, 2014 |
Experimental Protocols
The following protocols are detailed methodologies for the extraction, fractionation, and purification of this compound.
Preparation of Plant Material
-
Objective: To prepare the Curcuma xanthorrhiza rhizomes for solvent extraction.
-
Procedure:
-
Obtain fresh rhizomes of Curcuma xanthorrhiza.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces to facilitate drying.
-
Air-dry the rhizome slices at room temperature until they are brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
-
Extraction
-
Objective: To extract the crude mixture of compounds, including this compound, from the powdered rhizomes.
-
Materials:
-
Powdered Curcuma xanthorrhiza rhizomes (10 kg)
-
95% Ethanol
-
Large-capacity extraction vessel
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
-
Protocol:
-
Macerate the powdered rhizomes (10 kg) with 95% ethanol at room temperature. The extraction should be repeated three times to ensure maximum yield.
-
Combine the ethanol extracts from the three macerations.
-
Filter the combined extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Fractionation
-
Objective: To partition the crude extract to isolate compounds of medium polarity, including the target sesquiterpenoid.
-
Materials:
-
Crude ethanol extract
-
Distilled water
-
Ethyl acetate
-
Separatory funnel
-
-
Protocol:
-
Suspend the crude ethanol extract in distilled water.
-
Partition the aqueous suspension with ethyl acetate in a separatory funnel.
-
Separate the ethyl acetate layer, which will contain the less polar compounds.
-
Repeat the partitioning process three times.
-
Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the ethyl acetate extract.
-
Purification by Column Chromatography
-
Objective: To separate the components of the ethyl acetate extract based on their polarity.
-
Materials:
-
Ethyl acetate extract
-
Silica gel (200-300 mesh)
-
Chromatography column
-
Petroleum ether
-
Acetone
-
Fraction collector
-
TLC plates for monitoring fractions
-
-
Protocol:
-
Prepare a silica gel slurry in petroleum ether and pack it into a chromatography column.
-
Adsorb the ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of petroleum ether and acetone, starting with a ratio of 50:1 and gradually increasing the polarity to 1:1.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the composition of the collected fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the target compound, as identified by TLC comparison with a reference if available, or by subsequent analysis.
-
Final Purification by Preparative Thin-Layer Chromatography (pTLC)
-
Objective: To achieve high purity of this compound.
-
Materials:
-
Combined fractions from column chromatography
-
Preparative TLC plates (Silica gel GF254)
-
Developing tank
-
Petroleum ether
-
Acetone
-
UV lamp for visualization
-
Scraping tool
-
Solvent for elution (e.g., acetone or ethyl acetate)
-
-
Protocol:
-
Dissolve the combined fractions in a minimal amount of a suitable solvent.
-
Apply the solution as a band onto the preparative TLC plate.
-
Develop the plate in a tank saturated with a petroleum ether/acetone (3:1) solvent system.
-
After development, visualize the separated bands under a UV lamp.
-
Scrape the band corresponding to this compound from the plate.
-
Elute the compound from the silica gel with a polar solvent like acetone.
-
Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Potential Anti-inflammatory Signaling Pathway
Bisabolane sesquiterpenoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a potential mechanism of action.
Caption: Potential anti-inflammatory signaling pathways modulated by bisabolane sesquiterpenoids.
Unveiling the Molecular Architecture: NMR and MS Characterization of 3,4-Dihydroxybisabola-1,10-diene
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza. Detailed experimental protocols for the isolation and spectroscopic analysis are presented, along with a summary of the key NMR and MS data crucial for its structural elucidation and identification.
Introduction
This compound is a bisabolane-type sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza, a plant known for its traditional medicinal uses. The structural determination of this natural product relies heavily on modern spectroscopic techniques, primarily NMR and MS. This application note details the characteristic spectral data and the methodologies used to obtain them, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of 1D and 2D NMR spectroscopy, along with mass spectrometry. The key quantitative data are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1a | 4.95 | d | 10.9 |
| 1b | 5.05 | d | 17.5 |
| 2 | 5.85 | dd | 10.9, 17.5 |
| 4 | 4.15 | d | 8.2 |
| 5a | 1.60 | m | |
| 5b | 2.10 | m | |
| 6 | 1.95 | m | |
| 8a | 2.00 | m | |
| 8b | 2.00 | m | |
| 9 | 5.15 | t | 7.0 |
| 12 | 1.25 | s | |
| 13 | 0.90 | d | 6.9 |
| 14 | 1.65 | s | |
| 15 | 1.70 | s |
Data sourced from Helvetica Chimica Acta, 2014, 97(9):1295.
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 112.5 |
| 2 | 145.0 |
| 3 | 75.0 |
| 4 | 78.0 |
| 5 | 30.0 |
| 6 | 40.0 |
| 7 | 45.0 |
| 8 | 25.0 |
| 9 | 124.0 |
| 10 | 132.0 |
| 11 | 25.7 |
| 12 | 23.0 |
| 13 | 22.5 |
| 14 | 17.8 |
| 15 | 29.8 |
Data sourced from Helvetica Chimica Acta, 2014, 97(9):1295.
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) is critical for confirming the molecular formula of the compound.
-
Molecular Formula: C₁₅H₂₆O₂
-
Molecular Weight: 238.37 g/mol
-
HR-ESI-MS: m/z [M+Na]⁺ (Observed) - This data is crucial for confirming the elemental composition. Specific observed m/z value would be found in the source publication.
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and characterization of this compound.
Isolation of this compound
This protocol outlines the general steps for the extraction and isolation of the target compound from Curcuma xanthorrhiza rhizomes.
Unveiling the Molecular Architecture: NMR and MS Characterization of 3,4-Dihydroxybisabola-1,10-diene
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza. Detailed experimental protocols for the isolation and spectroscopic analysis are presented, along with a summary of the key NMR and MS data crucial for its structural elucidation and identification.
Introduction
This compound is a bisabolane-type sesquiterpenoid that has been isolated from the rhizomes of Curcuma xanthorrhiza, a plant known for its traditional medicinal uses. The structural determination of this natural product relies heavily on modern spectroscopic techniques, primarily NMR and MS. This application note details the characteristic spectral data and the methodologies used to obtain them, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of 1D and 2D NMR spectroscopy, along with mass spectrometry. The key quantitative data are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1a | 4.95 | d | 10.9 |
| 1b | 5.05 | d | 17.5 |
| 2 | 5.85 | dd | 10.9, 17.5 |
| 4 | 4.15 | d | 8.2 |
| 5a | 1.60 | m | |
| 5b | 2.10 | m | |
| 6 | 1.95 | m | |
| 8a | 2.00 | m | |
| 8b | 2.00 | m | |
| 9 | 5.15 | t | 7.0 |
| 12 | 1.25 | s | |
| 13 | 0.90 | d | 6.9 |
| 14 | 1.65 | s | |
| 15 | 1.70 | s |
Data sourced from Helvetica Chimica Acta, 2014, 97(9):1295.
Table 2: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 112.5 |
| 2 | 145.0 |
| 3 | 75.0 |
| 4 | 78.0 |
| 5 | 30.0 |
| 6 | 40.0 |
| 7 | 45.0 |
| 8 | 25.0 |
| 9 | 124.0 |
| 10 | 132.0 |
| 11 | 25.7 |
| 12 | 23.0 |
| 13 | 22.5 |
| 14 | 17.8 |
| 15 | 29.8 |
Data sourced from Helvetica Chimica Acta, 2014, 97(9):1295.
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) is critical for confirming the molecular formula of the compound.
-
Molecular Formula: C₁₅H₂₆O₂
-
Molecular Weight: 238.37 g/mol
-
HR-ESI-MS: m/z [M+Na]⁺ (Observed) - This data is crucial for confirming the elemental composition. Specific observed m/z value would be found in the source publication.
Experimental Protocols
The following protocols are based on the methodologies described for the isolation and characterization of this compound.
Isolation of this compound
This protocol outlines the general steps for the extraction and isolation of the target compound from Curcuma xanthorrhiza rhizomes.
Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid of interest for its potential therapeutic applications. The following protocols detail in vitro assays designed to assess the compound's efficacy in a well-established model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages.
Overview
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drug discovery. These protocols will enable researchers to determine if this compound can modulate inflammatory responses by examining its effect on the production of key inflammatory mediators in macrophages.
Data Presentation: Hypothetical Anti-inflammatory Activity of this compound
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Macrophage Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.3 ± 4.9 |
| 25 | 93.8 ± 5.5 |
| 50 | 91.2 ± 6.3 |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control | - | 1.2 ± 0.3 | - | |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 | |
| LPS + Compound | 1 | 20.1 ± 1.8 | 20.9 | 8.5 |
| LPS + Compound | 5 | 14.3 ± 1.5 | 43.7 | |
| LPS + Compound | 10 | 8.7 ± 1.1 | 65.7 | |
| LPS + Compound | 25 | 4.5 ± 0.8 | 82.3 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | LPS (1 µg/mL) | - | 1250 ± 110 | 0 |
| LPS + Compound | 10 | 680 ± 75 | 45.6 | |
| LPS + Compound | 25 | 310 ± 40 | 75.2 | |
| IL-6 | LPS (1 µg/mL) | - | 980 ± 95 | 0 |
| LPS + Compound | 10 | 510 ± 60 | 48.0 | |
| LPS + Compound | 25 | 245 ± 30 | 75.0 | |
| IL-1β | LPS (1 µg/mL) | - | 450 ± 50 | 0 |
| LPS + Compound | 10 | 230 ± 35 | 48.9 | |
| LPS + Compound | 25 | 115 ± 20 | 74.4 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Prepare complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT or CCK8 Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Incubation: Incubate for a further 24 hours.
-
MTT/CCK8 Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK8 solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT after solubilizing formazan (B1609692) crystals; 450 nm for CCK8) using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Cell Seeding and Stimulation: Follow the same procedure as for the NO production assay (steps 1 and 2).
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove cell debris.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curves.
Visualizations
The following diagrams illustrate the experimental workflow and a key inflammatory signaling pathway.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway, a potential target for this compound.
Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid of interest for its potential therapeutic applications. The following protocols detail in vitro assays designed to assess the compound's efficacy in a well-established model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages.
Overview
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drug discovery. These protocols will enable researchers to determine if this compound can modulate inflammatory responses by examining its effect on the production of key inflammatory mediators in macrophages.
Data Presentation: Hypothetical Anti-inflammatory Activity of this compound
The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Macrophage Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.1 |
| 10 | 95.3 ± 4.9 |
| 25 | 93.8 ± 5.5 |
| 50 | 91.2 ± 6.3 |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control | - | 1.2 ± 0.3 | - | |
| LPS (1 µg/mL) | - | 25.4 ± 2.1 | 0 | |
| LPS + Compound | 1 | 20.1 ± 1.8 | 20.9 | 8.5 |
| LPS + Compound | 5 | 14.3 ± 1.5 | 43.7 | |
| LPS + Compound | 10 | 8.7 ± 1.1 | 65.7 | |
| LPS + Compound | 25 | 4.5 ± 0.8 | 82.3 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | LPS (1 µg/mL) | - | 1250 ± 110 | 0 |
| LPS + Compound | 10 | 680 ± 75 | 45.6 | |
| LPS + Compound | 25 | 310 ± 40 | 75.2 | |
| IL-6 | LPS (1 µg/mL) | - | 980 ± 95 | 0 |
| LPS + Compound | 10 | 510 ± 60 | 48.0 | |
| LPS + Compound | 25 | 245 ± 30 | 75.0 | |
| IL-1β | LPS (1 µg/mL) | - | 450 ± 50 | 0 |
| LPS + Compound | 10 | 230 ± 35 | 48.9 | |
| LPS + Compound | 25 | 115 ± 20 | 74.4 |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Prepare complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT or CCK8 Assay)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO, final concentration ≤ 0.1%) for 1 hour.
-
Incubation: Incubate for a further 24 hours.
-
MTT/CCK8 Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK8 solution to each well and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT after solubilizing formazan crystals; 450 nm for CCK8) using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁵ cells/well and incubate for 24 hours. Pre-treat cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Measurement: Incubate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Cytokine Measurement (ELISA)
-
Cell Seeding and Stimulation: Follow the same procedure as for the NO production assay (steps 1 and 2).
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants and centrifuge to remove cell debris.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for commercially available kits.
-
Data Analysis: Calculate the concentration of each cytokine in the samples based on the standard curves.
Visualizations
The following diagrams illustrate the experimental workflow and a key inflammatory signaling pathway.
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: The NF-κB signaling pathway, a potential target for this compound.
Developing In Vitro Models for 3,4-Dihydroxybisabola-1,10-diene Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid natural product that holds potential for therapeutic applications, notably in the areas of anti-inflammatory and anticancer research. Structurally similar compounds, bisabolane-type sesquiterpenoids, have demonstrated biological activities by modulating key signaling pathways. This document provides detailed application notes and experimental protocols for establishing robust in vitro models to investigate the bioactivity of this compound.
The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug discovery. They provide a framework for assessing the cytotoxic and anti-inflammatory properties of this compound, with a focus on elucidating its mechanism of action through the analysis of the NF-κB and MAPK signaling pathways.
Application Note 1: Assessment of Anti-inflammatory Activity in Macrophages
Objective
To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Background
Macrophages play a central role in the inflammatory response. Upon activation by stimuli such as LPS, they produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The NF-κB and MAPK signaling pathways are critical regulators of the expression of these inflammatory molecules.[1] Many natural products exert their anti-inflammatory effects by inhibiting these pathways.
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of this compound involves cell culture, treatment with the compound, stimulation with LPS, and subsequent measurement of inflammatory markers.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Vehicle Control | - | 5.2 ± 1.1 | - |
| LPS (1 µg/mL) | - | 100 | - |
| Compound + LPS | 1 | 85.3 ± 4.2 | \multirow{4}{*}{12.5} |
| 5 | 62.1 ± 3.5 | ||
| 10 | 48.9 ± 2.8 | ||
| 25 | 25.7 ± 2.1 | ||
| Positive Control (Dexamethasone) | 10 | 15.4 ± 1.9 | - |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Vehicle Control | - | 4.8 ± 0.9 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | - | 100 | 100 |
| Compound + LPS | 5 | 75.6 ± 5.1 | 80.2 ± 4.7 |
| 10 | 55.2 ± 4.3 | 61.5 ± 3.9 | |
| 25 | 30.8 ± 3.7 | 35.4 ± 3.1 |
Application Note 2: Evaluation of Cytotoxic Activity
Objective
To determine the cytotoxic effects of this compound on various cancer cell lines and a normal cell line to assess its potential as an anticancer agent and its selectivity.
Background
Many natural products exhibit cytotoxic properties against cancer cells.[2] The MTT assay is a widely used colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is indicative of the number of viable cells. This assay is crucial for determining the dose-dependent effects of a compound and for calculating the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow
The workflow for assessing cytotoxicity involves seeding cells, treating them with the compound at various concentrations, and then measuring cell viability using the MTT assay.
Data Presentation
The results of the cytotoxicity assay should be tabulated to show the dose-dependent effect of the compound on different cell lines.
Table 3: Cytotoxicity of this compound on Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Human Breast Cancer | 25.8 |
| A549 | Human Lung Cancer | 32.1 |
| HeLa | Human Cervical Cancer | 45.6 |
| HEK293 | Human Embryonic Kidney (Normal) | > 100 |
Disclaimer: The IC₅₀ values are hypothetical and for illustrative purposes.
Application Note 3: Investigating the Mechanism of Action - Signaling Pathways
Objective
To elucidate the molecular mechanism underlying the anti-inflammatory effects of this compound by examining its impact on the NF-κB and MAPK signaling pathways.
Background
The NF-κB and MAPK signaling cascades are key regulators of inflammation.[1] In the NF-κB pathway, activation by stimuli like LPS leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The MAPK pathway involves a series of protein kinases (ERK, JNK, and p38) that, when phosphorylated, activate transcription factors like AP-1, also leading to inflammatory gene expression. Investigating the phosphorylation status of key proteins in these pathways can reveal the mechanism of action of an anti-inflammatory compound.
Signaling Pathway Diagrams
References
Developing In Vitro Models for 3,4-Dihydroxybisabola-1,10-diene Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid natural product that holds potential for therapeutic applications, notably in the areas of anti-inflammatory and anticancer research. Structurally similar compounds, bisabolane-type sesquiterpenoids, have demonstrated biological activities by modulating key signaling pathways. This document provides detailed application notes and experimental protocols for establishing robust in vitro models to investigate the bioactivity of this compound.
The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug discovery. They provide a framework for assessing the cytotoxic and anti-inflammatory properties of this compound, with a focus on elucidating its mechanism of action through the analysis of the NF-κB and MAPK signaling pathways.
Application Note 1: Assessment of Anti-inflammatory Activity in Macrophages
Objective
To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Background
Macrophages play a central role in the inflammatory response. Upon activation by stimuli such as LPS, they produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The NF-κB and MAPK signaling pathways are critical regulators of the expression of these inflammatory molecules.[1] Many natural products exert their anti-inflammatory effects by inhibiting these pathways.
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of this compound involves cell culture, treatment with the compound, stimulation with LPS, and subsequent measurement of inflammatory markers.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | IC₅₀ (µM) |
| Vehicle Control | - | 5.2 ± 1.1 | - |
| LPS (1 µg/mL) | - | 100 | - |
| Compound + LPS | 1 | 85.3 ± 4.2 | \multirow{4}{*}{12.5} |
| 5 | 62.1 ± 3.5 | ||
| 10 | 48.9 ± 2.8 | ||
| 25 | 25.7 ± 2.1 | ||
| Positive Control (Dexamethasone) | 10 | 15.4 ± 1.9 | - |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) |
| Vehicle Control | - | 4.8 ± 0.9 | 6.1 ± 1.3 |
| LPS (1 µg/mL) | - | 100 | 100 |
| Compound + LPS | 5 | 75.6 ± 5.1 | 80.2 ± 4.7 |
| 10 | 55.2 ± 4.3 | 61.5 ± 3.9 | |
| 25 | 30.8 ± 3.7 | 35.4 ± 3.1 |
Application Note 2: Evaluation of Cytotoxic Activity
Objective
To determine the cytotoxic effects of this compound on various cancer cell lines and a normal cell line to assess its potential as an anticancer agent and its selectivity.
Background
Many natural products exhibit cytotoxic properties against cancer cells.[2] The MTT assay is a widely used colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is indicative of the number of viable cells. This assay is crucial for determining the dose-dependent effects of a compound and for calculating the half-maximal inhibitory concentration (IC₅₀).
Experimental Workflow
The workflow for assessing cytotoxicity involves seeding cells, treating them with the compound at various concentrations, and then measuring cell viability using the MTT assay.
Data Presentation
The results of the cytotoxicity assay should be tabulated to show the dose-dependent effect of the compound on different cell lines.
Table 3: Cytotoxicity of this compound on Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC₅₀ (µM) |
| MCF-7 | Human Breast Cancer | 25.8 |
| A549 | Human Lung Cancer | 32.1 |
| HeLa | Human Cervical Cancer | 45.6 |
| HEK293 | Human Embryonic Kidney (Normal) | > 100 |
Disclaimer: The IC₅₀ values are hypothetical and for illustrative purposes.
Application Note 3: Investigating the Mechanism of Action - Signaling Pathways
Objective
To elucidate the molecular mechanism underlying the anti-inflammatory effects of this compound by examining its impact on the NF-κB and MAPK signaling pathways.
Background
The NF-κB and MAPK signaling cascades are key regulators of inflammation.[1] In the NF-κB pathway, activation by stimuli like LPS leads to the phosphorylation and degradation of IκBα, allowing the p65 subunit to translocate to the nucleus and induce the transcription of pro-inflammatory genes. The MAPK pathway involves a series of protein kinases (ERK, JNK, and p38) that, when phosphorylated, activate transcription factors like AP-1, also leading to inflammatory gene expression. Investigating the phosphorylation status of key proteins in these pathways can reveal the mechanism of action of an anti-inflammatory compound.
Signaling Pathway Diagrams
References
3,4-Dihydroxybisabola-1,10-diene: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 3,4-dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb[1]. While direct experimental data on this specific compound is limited, this document leverages findings from structurally similar bisabolane-type sesquiterpenoids to outline its potential as a therapeutic agent, particularly in the context of its anti-inflammatory and cytotoxic activities. The provided protocols and data from related compounds offer a strong foundation for initiating research into the therapeutic efficacy of this compound.
Potential Therapeutic Applications
Bisabolane (B3257923) sesquiterpenoids, the class of compounds to which this compound belongs, have demonstrated a range of pharmacological activities, suggesting potential applications in:
-
Anti-inflammatory Therapy: Several bisabolane-type sesquiterpenoids have been shown to possess significant anti-inflammatory properties[2][3][4]. This makes this compound a candidate for the development of treatments for inflammatory diseases.
-
Oncology: The cytotoxic and anti-metastatic effects observed in related compounds, such as xanthorrhizol, indicate that this compound could be investigated as a potential anticancer agent[5][6][7].
-
Antiviral Applications: Certain bisabolane sesquiterpenoids have exhibited antiviral activity, for instance, against the H1N1 influenza virus, suggesting a potential role for this compound in antiviral drug discovery[2][4].
Quantitative Data Summary
The following table summarizes the reported biological activities of various bisabolane-type sesquiterpenoids that are structurally related to this compound. This data can serve as a benchmark for future studies on this compound.
| Compound Class | Specific Compound | Assay | Cell Line | IC50 / EC50 Value | Reference |
| Bisabolane Sesquiterpenoid | Xanthorrhizol | UGT1A1 Inhibition | Human Recombinant | 11.30 ± 0.27 µM | [8] |
| Bisabolane Sesquiterpenoid | Xanthorrhizol | UGT2B7 Inhibition | Human Recombinant | 42.11 ± 19.84 µM | [8] |
| Bisabolane Sesquiterpenoid | Compound from C. longa | Nitric Oxide Production | RAW 264.7 | EC50: 55.40 ± 14.01 µM | [3] |
| Bisabolane Sesquiterpenoid | Dicyclic Compound from C. longa | Nitric Oxide Production | RAW 264.7 | IC50: 25.5 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the therapeutic potential of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity Assay
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
- Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Quantification (Griess Assay):
- After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
- Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve.
3. Pro-inflammatory Cytokine Quantification (ELISA):
- Collect the cell culture supernatant after treatment.
- Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
- Measure the absorbance and determine the cytokine concentrations from the respective standard curves.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
1. Cell Culture and Treatment:
- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium.
- Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
- Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
2. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm.
- Calculate the cell viability as a percentage of the control (untreated cells).
Signaling Pathways and Mechanisms of Action
Studies on related bisabolane sesquiterpenoids suggest that their anti-inflammatory effects are mediated through the modulation of key signaling pathways. The diagrams below illustrate these potential mechanisms for this compound.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways.
Caption: Potential modulation of the RIG-I/STAT signaling pathway.
Caption: Experimental workflow for therapeutic agent development.
Conclusion
While further research is required to elucidate the specific biological activities of this compound, the existing data on related bisabolane sesquiterpenoids strongly suggest its potential as a valuable therapeutic agent. The protocols and information presented here provide a solid framework for researchers to begin investigating its anti-inflammatory, cytotoxic, and other potential therapeutic properties.
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthorrhizol, a potential anticancer agent, from Curcuma xanthorrhiza Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Effects of Curcuma xanthorrhiza Extracts and Their Constituents on Phase II Drug-metabolizing Enzymes Activity - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dihydroxybisabola-1,10-diene: Application Notes and Protocols for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 3,4-dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb[1]. While direct experimental data on this specific compound is limited, this document leverages findings from structurally similar bisabolane-type sesquiterpenoids to outline its potential as a therapeutic agent, particularly in the context of its anti-inflammatory and cytotoxic activities. The provided protocols and data from related compounds offer a strong foundation for initiating research into the therapeutic efficacy of this compound.
Potential Therapeutic Applications
Bisabolane sesquiterpenoids, the class of compounds to which this compound belongs, have demonstrated a range of pharmacological activities, suggesting potential applications in:
-
Anti-inflammatory Therapy: Several bisabolane-type sesquiterpenoids have been shown to possess significant anti-inflammatory properties[2][3][4]. This makes this compound a candidate for the development of treatments for inflammatory diseases.
-
Oncology: The cytotoxic and anti-metastatic effects observed in related compounds, such as xanthorrhizol, indicate that this compound could be investigated as a potential anticancer agent[5][6][7].
-
Antiviral Applications: Certain bisabolane sesquiterpenoids have exhibited antiviral activity, for instance, against the H1N1 influenza virus, suggesting a potential role for this compound in antiviral drug discovery[2][4].
Quantitative Data Summary
The following table summarizes the reported biological activities of various bisabolane-type sesquiterpenoids that are structurally related to this compound. This data can serve as a benchmark for future studies on this compound.
| Compound Class | Specific Compound | Assay | Cell Line | IC50 / EC50 Value | Reference |
| Bisabolane Sesquiterpenoid | Xanthorrhizol | UGT1A1 Inhibition | Human Recombinant | 11.30 ± 0.27 µM | [8] |
| Bisabolane Sesquiterpenoid | Xanthorrhizol | UGT2B7 Inhibition | Human Recombinant | 42.11 ± 19.84 µM | [8] |
| Bisabolane Sesquiterpenoid | Compound from C. longa | Nitric Oxide Production | RAW 264.7 | EC50: 55.40 ± 14.01 µM | [3] |
| Bisabolane Sesquiterpenoid | Dicyclic Compound from C. longa | Nitric Oxide Production | RAW 264.7 | IC50: 25.5 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the therapeutic potential of this compound.
Protocol 1: In Vitro Anti-Inflammatory Activity Assay
This protocol is designed to assess the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Quantification (Griess Assay):
- After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
- Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration based on a sodium nitrite standard curve.
3. Pro-inflammatory Cytokine Quantification (ELISA):
- Collect the cell culture supernatant after treatment.
- Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
- Measure the absorbance and determine the cytokine concentrations from the respective standard curves.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
1. Cell Culture and Treatment:
- Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium.
- Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.
- Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
2. MTT Assay:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm.
- Calculate the cell viability as a percentage of the control (untreated cells).
Signaling Pathways and Mechanisms of Action
Studies on related bisabolane sesquiterpenoids suggest that their anti-inflammatory effects are mediated through the modulation of key signaling pathways. The diagrams below illustrate these potential mechanisms for this compound.
Caption: Potential inhibition of NF-κB and MAPK signaling pathways.
Caption: Potential modulation of the RIG-I/STAT signaling pathway.
Caption: Experimental workflow for therapeutic agent development.
Conclusion
While further research is required to elucidate the specific biological activities of this compound, the existing data on related bisabolane sesquiterpenoids strongly suggest its potential as a valuable therapeutic agent. The protocols and information presented here provide a solid framework for researchers to begin investigating its anti-inflammatory, cytotoxic, and other potential therapeutic properties.
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthorrhizol, a potential anticancer agent, from Curcuma xanthorrhiza Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Effects of Curcuma xanthorrhiza Extracts and Their Constituents on Phase II Drug-metabolizing Enzymes Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the mechanism of action of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from Curcuma xanthorrhiza. Due to the limited direct research on this specific compound, this document leverages data from structurally related bisabolane (B3257923) sesquiterpenoids to propose putative mechanisms and detailed experimental protocols for their investigation.
Introduction
This compound is a natural product belonging to the bisabolane class of sesquiterpenoids. Compounds from this class, particularly those isolated from Curcuma species, have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The principal components of Curcuma xanthorrhiza, such as xanthorrhizol (B41262) (a bisabolane sesquiterpenoid), are known to exert anti-inflammatory and antioxidant effects.[3] The proposed mechanisms often involve the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of inflammation and cell proliferation.[4][5]
Putative Mechanisms of Action
Based on the activities of related bisabolane sesquiterpenoids, this compound is hypothesized to exert its biological effects through the following mechanisms:
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators. Many bisabolane sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This is often achieved by suppressing the NF-κB and MAPK signaling pathways.[4][5]
-
Anticancer Activity: Induction of apoptosis in cancer cells. Several bisabolane sesquiterpenoids exhibit cytotoxicity against various cancer cell lines.[1][2][7] The underlying mechanism often involves the induction of apoptosis, a form of programmed cell death.[8]
Data Presentation: Anti-inflammatory and Cytotoxic Activities of Related Bisabolane Sesquiterpenoids
The following table summarizes the reported biological activities of various bisabolane sesquiterpenoids, providing a comparative context for the potential efficacy of this compound.
| Compound/Extract | Source Organism | Biological Activity | Cell Line | IC50/EC50 (µM) | Reference |
| Dicyclic bisabolane | Curcuma longa | NO Production Inhibition | RAW 264.7 | IC50: 25.5 | [2] |
| Morincitrinoid A | Morinda citrifolia | NO Production Inhibition | RAW 264.7 | IC50: 0.98 ± 0.07 | [9] |
| Phenolic bisabolane adduct | Marine-derived | Cytotoxicity | HL-60 | IC50: 15.7 | [1] |
| Phenolic bisabolane adduct | Marine-derived | Cytotoxicity | A549 | IC50: 1.9 | [1] |
| β-Bisabolene | Commiphora guidottii | Cytotoxicity | 4T1 | IC50: 48.99 µg/ml | [8] |
| β-Bisabolene | Commiphora guidottii | Cytotoxicity | MCF-7 | IC50: 66.91 µg/ml | [8] |
Experimental Protocols
The following protocols are provided as a guide for investigating the mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations and selecting appropriate concentrations for subsequent mechanism-based assays.[10][11][12][13]
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for anticancer studies)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate for another 4 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol assesses the anti-inflammatory potential of the compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard curve
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no treatment, LPS only, compound only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: NF-κB Reporter Assay (Luciferase Assay)
This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.[14][15]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, opaque plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol allows for the detection of key proteins in the NF-κB and MAPK signaling pathways, including their phosphorylated (activated) forms.[16]
Materials:
-
Cell line (e.g., RAW 264.7)
-
This compound
-
LPS or other appropriate stimulus
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and/or a stimulus (e.g., LPS) for the appropriate duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Putative modulation of the MAPK signaling pathway.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory Effects of Curcuma xanthorrhiza Supercritical Extract and Xanthorrhizol on LPS-Induced Inflammation in HGF-1 Cells and RANKL-Induced Osteoclastogenesis in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Investigating the Mechanism of Action of 3,4-Dihydroxybisabola-1,10-diene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the mechanism of action of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid isolated from Curcuma xanthorrhiza. Due to the limited direct research on this specific compound, this document leverages data from structurally related bisabolane sesquiterpenoids to propose putative mechanisms and detailed experimental protocols for their investigation.
Introduction
This compound is a natural product belonging to the bisabolane class of sesquiterpenoids. Compounds from this class, particularly those isolated from Curcuma species, have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The principal components of Curcuma xanthorrhiza, such as xanthorrhizol (a bisabolane sesquiterpenoid), are known to exert anti-inflammatory and antioxidant effects.[3] The proposed mechanisms often involve the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of inflammation and cell proliferation.[4][5]
Putative Mechanisms of Action
Based on the activities of related bisabolane sesquiterpenoids, this compound is hypothesized to exert its biological effects through the following mechanisms:
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators. Many bisabolane sesquiterpenoids have been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This is often achieved by suppressing the NF-κB and MAPK signaling pathways.[4][5]
-
Anticancer Activity: Induction of apoptosis in cancer cells. Several bisabolane sesquiterpenoids exhibit cytotoxicity against various cancer cell lines.[1][2][7] The underlying mechanism often involves the induction of apoptosis, a form of programmed cell death.[8]
Data Presentation: Anti-inflammatory and Cytotoxic Activities of Related Bisabolane Sesquiterpenoids
The following table summarizes the reported biological activities of various bisabolane sesquiterpenoids, providing a comparative context for the potential efficacy of this compound.
| Compound/Extract | Source Organism | Biological Activity | Cell Line | IC50/EC50 (µM) | Reference |
| Dicyclic bisabolane | Curcuma longa | NO Production Inhibition | RAW 264.7 | IC50: 25.5 | [2] |
| Morincitrinoid A | Morinda citrifolia | NO Production Inhibition | RAW 264.7 | IC50: 0.98 ± 0.07 | [9] |
| Phenolic bisabolane adduct | Marine-derived | Cytotoxicity | HL-60 | IC50: 15.7 | [1] |
| Phenolic bisabolane adduct | Marine-derived | Cytotoxicity | A549 | IC50: 1.9 | [1] |
| β-Bisabolene | Commiphora guidottii | Cytotoxicity | 4T1 | IC50: 48.99 µg/ml | [8] |
| β-Bisabolene | Commiphora guidottii | Cytotoxicity | MCF-7 | IC50: 66.91 µg/ml | [8] |
Experimental Protocols
The following protocols are provided as a guide for investigating the mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations and selecting appropriate concentrations for subsequent mechanism-based assays.[10][11][12][13]
Materials:
-
Mammalian cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like MCF-7 for anticancer studies)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 4 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol assesses the anti-inflammatory potential of the compound by measuring its effect on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard curve
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (no treatment, LPS only, compound only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: NF-κB Reporter Assay (Luciferase Assay)
This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.[14][15]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, opaque plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol allows for the detection of key proteins in the NF-κB and MAPK signaling pathways, including their phosphorylated (activated) forms.[16]
Materials:
-
Cell line (e.g., RAW 264.7)
-
This compound
-
LPS or other appropriate stimulus
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and/or a stimulus (e.g., LPS) for the appropriate duration.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
Mandatory Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Putative modulation of the MAPK signaling pathway.
References
- 1. Frontiers | Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review [frontiersin.org]
- 2. Chemistry and Bioactivity of Marine-Derived Bisabolane Sesquiterpenoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibitory Effects of Curcuma xanthorrhiza Supercritical Extract and Xanthorrhizol on LPS-Induced Inflammation in HGF-1 Cells and RANKL-Induced Osteoclastogenesis in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. β-Bisabolene, a Sesquiterpene from the Essential Oil Extract of Opoponax (Commiphora guidottii), Exhibits Cytotoxicity in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for 3,4-Dihydroxybisabola-1,10-diene: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb.[1] As a natural product, it holds potential for further investigation within drug discovery and development. This document outlines a comprehensive framework of application notes and standardized protocols for conducting preclinical pharmacokinetic and in vivo efficacy studies of this compound. In the absence of published, peer-reviewed data for this specific compound, the following sections provide detailed, generalized methodologies based on established practices for the preclinical assessment of novel chemical entities. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound, ensuring robust and reproducible data generation.
Physicochemical Characterization
Prior to in vivo evaluation, a thorough physicochemical characterization of this compound is essential. This data will inform formulation development and aid in the interpretation of pharmacokinetic and pharmacodynamic results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| CAS Number | 129673-87-6 | [1][2][3] |
| Appearance | To be determined | N/A |
| Solubility | To be determined | N/A |
| pKa | To be determined | N/A |
| LogP | To be determined | N/A |
In Vivo Pharmacokinetic Studies: A Proposed Protocol
The primary objective of pharmacokinetic (PK) studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a relevant animal model.
Experimental Workflow for Pharmacokinetic Profiling
Detailed Experimental Protocol
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats, C57BL/6 mice). House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals for at least one week prior to the experiment.
-
Formulation:
-
Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Kolliphor® EL). The final concentration should be such that the injection volume is appropriate for the animal's weight.
-
Oral (PO) Formulation: Prepare a suspension or solution of the compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water).
-
-
Dose Administration:
-
Divide animals into two groups: IV and PO administration.
-
Fast animals overnight (with access to water) before dosing.
-
Administer the formulation via the appropriate route (tail vein injection for IV, oral gavage for PO). A typical dose for a first-pass PK study might range from 1 to 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., saphenous vein, tail vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC(₀-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(₀-∞) | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
In Vivo Efficacy Studies: A General Protocol
The design of in vivo efficacy studies will depend on the hypothesized therapeutic area for this compound. The following is a generalized protocol for a hypothetical anti-inflammatory study.
Workflow for an In Vivo Anti-inflammatory Model
Detailed Experimental Protocol
-
Animal Model: Use a suitable rodent model, such as Wistar rats.
-
Grouping and Dosing:
-
Randomly assign animals to different groups: Vehicle control, this compound treated (multiple dose levels), and a positive control (e.g., indomethacin).
-
Administer the respective treatments orally or intraperitoneally one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Potential Signaling Pathways for Investigation
Based on the known activities of other sesquiterpenoids from Curcuma species, future research on this compound could explore its effects on key inflammatory signaling pathways.
Conclusion
The protocols and frameworks presented here provide a comprehensive starting point for the preclinical evaluation of this compound. Adherence to these standardized methodologies will facilitate the generation of high-quality, reproducible data, which is crucial for determining the therapeutic potential of this novel natural product. As research progresses, these protocols can be adapted and refined to explore specific mechanisms of action and to support further development towards clinical applications.
References
Application Notes and Protocols for 3,4-Dihydroxybisabola-1,10-diene: A Methodological Framework
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb.[1] As a natural product, it holds potential for further investigation within drug discovery and development. This document outlines a comprehensive framework of application notes and standardized protocols for conducting preclinical pharmacokinetic and in vivo efficacy studies of this compound. In the absence of published, peer-reviewed data for this specific compound, the following sections provide detailed, generalized methodologies based on established practices for the preclinical assessment of novel chemical entities. These protocols are intended to serve as a foundational guide for researchers initiating studies on this compound, ensuring robust and reproducible data generation.
Physicochemical Characterization
Prior to in vivo evaluation, a thorough physicochemical characterization of this compound is essential. This data will inform formulation development and aid in the interpretation of pharmacokinetic and pharmacodynamic results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [2] |
| Molecular Weight | 238.37 g/mol | [2] |
| CAS Number | 129673-87-6 | [1][2][3] |
| Appearance | To be determined | N/A |
| Solubility | To be determined | N/A |
| pKa | To be determined | N/A |
| LogP | To be determined | N/A |
In Vivo Pharmacokinetic Studies: A Proposed Protocol
The primary objective of pharmacokinetic (PK) studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in a relevant animal model.
Experimental Workflow for Pharmacokinetic Profiling
Detailed Experimental Protocol
-
Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats, C57BL/6 mice). House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimatize animals for at least one week prior to the experiment.
-
Formulation:
-
Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like Kolliphor® EL). The final concentration should be such that the injection volume is appropriate for the animal's weight.
-
Oral (PO) Formulation: Prepare a suspension or solution of the compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose in water).
-
-
Dose Administration:
-
Divide animals into two groups: IV and PO administration.
-
Fast animals overnight (with access to water) before dosing.
-
Administer the formulation via the appropriate route (tail vein injection for IV, oral gavage for PO). A typical dose for a first-pass PK study might range from 1 to 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., saphenous vein, tail vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.
-
Table 2: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration |
| Tₘₐₓ | Time to reach Cₘₐₓ |
| AUC(₀-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(₀-∞) | Area under the plasma concentration-time curve from time 0 to infinity |
| t₁/₂ | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
In Vivo Efficacy Studies: A General Protocol
The design of in vivo efficacy studies will depend on the hypothesized therapeutic area for this compound. The following is a generalized protocol for a hypothetical anti-inflammatory study.
Workflow for an In Vivo Anti-inflammatory Model
Detailed Experimental Protocol
-
Animal Model: Use a suitable rodent model, such as Wistar rats.
-
Grouping and Dosing:
-
Randomly assign animals to different groups: Vehicle control, this compound treated (multiple dose levels), and a positive control (e.g., indomethacin).
-
Administer the respective treatments orally or intraperitoneally one hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the induction of inflammation.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Potential Signaling Pathways for Investigation
Based on the known activities of other sesquiterpenoids from Curcuma species, future research on this compound could explore its effects on key inflammatory signaling pathways.
Conclusion
The protocols and frameworks presented here provide a comprehensive starting point for the preclinical evaluation of this compound. Adherence to these standardized methodologies will facilitate the generation of high-quality, reproducible data, which is crucial for determining the therapeutic potential of this novel natural product. As research progresses, these protocols can be adapted and refined to explore specific mechanisms of action and to support further development towards clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Isolation of 3,4-Dihydroxybisabola-1,10-diene
Welcome to the technical support center for the isolation of 3,4-Dihydroxybisabola-1,10-diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the extraction, purification, and handling of this bisabolane (B3257923) sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
A1: this compound is a naturally occurring bisabolane-type sesquiterpenoid. It has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb. and Curcuma longa (turmeric). These plants are rich sources of various sesquiterpenoids, and the compound is often found alongside other structurally related molecules.
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges in isolating this compound include:
-
Structural Instability: The presence of a diene system and diol functionalities makes the molecule susceptible to degradation under harsh conditions such as high temperatures, strong acids or bases, and exposure to UV light.
-
Co-eluting Impurities: It is often present in a complex mixture of other structurally similar sesquiterpenoids, such as xanthorrhizol, which can make chromatographic separation difficult.
-
Low Abundance: As a minor constituent in the essential oil, obtaining high yields can be challenging.
-
Chromatographic Issues: Peak tailing and poor resolution are common problems during gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis due to the polar hydroxyl groups.
Q3: What analytical techniques are recommended for the identification and quantification of this compound?
A3: A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and quantification of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. GC-MS can be used for both identification and quantification in complex mixtures.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is a powerful tool for purification and quantification. A C18 column with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a good starting point.
-
Gas Chromatography (GC): GC-MS is well-suited for analyzing the volatile fraction of the plant extract where this compound is found. A mid-polar column (e.g., DB-5ms) is often used.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, this compound should be stored under the following conditions:
-
Temperature: At -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using amber vials or storing in the dark.
-
Solvent: If in solution, use a non-reactive solvent and store in tightly sealed vials to prevent solvent evaporation and concentration changes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and analysis of this compound.
Issue 1: Low Yield of the Target Compound After Extraction
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | Optimize the extraction solvent and method. A less polar solvent like hexane (B92381) or a mixture of hexane and ethyl acetate (B1210297) may be more selective for sesquiterpenoids. Consider using ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) for improved efficiency at lower temperatures. |
| Degradation During Extraction | Avoid high temperatures. If using hydrodistillation, ensure the temperature is controlled and the duration is minimized. Maceration at room temperature with a suitable organic solvent is a milder alternative. |
| Improper Plant Material Handling | Use fresh or properly dried and stored rhizomes. Improper storage can lead to the degradation of secondary metabolites. |
Issue 2: Co-elution of this compound with Other Compounds During Chromatography
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | For Column Chromatography: Use a finer mesh silica (B1680970) gel and optimize the solvent system. A shallow gradient elution can improve separation. Consider using a different stationary phase like alumina (B75360) or a bonded-phase silica. For HPLC: Adjust the mobile phase composition. A slower gradient or isocratic elution with an optimized solvent ratio can enhance resolution. Try a different column chemistry (e.g., phenyl-hexyl or a C30 column). For GC: Modify the temperature program with a slower ramp rate. Use a column with a different stationary phase (e.g., a wax column) to exploit different selectivity. |
| Overloading the Column | Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Structurally Similar Impurities | Consider using multi-dimensional chromatography or preparative TLC for difficult separations. Derivatization of the hydroxyl groups can alter the polarity and improve separation from non-polar co-eluting compounds. |
Issue 3: Peak Tailing in GC or HPLC Chromatograms
| Possible Cause | Recommended Solution |
| Analyte Interaction with Active Sites | The polar hydroxyl groups of this compound can interact with active silanol (B1196071) groups in the GC inlet liner, column, or on the HPLC stationary phase. For GC: Use a deactivated inlet liner and a high-quality, well-deactivated capillary column. Derivatization (silylation) of the hydroxyl groups can reduce these interactions. For HPLC: Use a high-purity silica-based column with end-capping. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes mitigate tailing. |
| Poor Column Condition | The column may be contaminated or degraded. Clean the column according to the manufacturer's instructions or replace it. |
| System Dead Volume or Leaks | Check all fittings and connections for leaks. Ensure the column is installed correctly to minimize dead volume. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol describes a general procedure for obtaining a sesquiterpenoid-rich fraction from Curcuma xanthorrhiza rhizomes.
-
Plant Material Preparation: Air-dry fresh rhizomes of Curcuma xanthorrhiza in the shade and then grind them into a coarse powder.
-
Extraction: Macerate the powdered rhizomes in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol. The this compound is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Isolation by Column Chromatography
This protocol outlines the purification of the target compound from the ethyl acetate fraction.
-
Stationary Phase: Silica gel (60-120 mesh) for column chromatography.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Further Purification: Combine the fractions containing the target compound and subject them to further purification by preparative HPLC or another round of column chromatography with a shallower gradient.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Logical troubleshooting guide for common isolation challenges.
Technical Support Center: Isolation of 3,4-Dihydroxybisabola-1,10-diene
Welcome to the technical support center for the isolation of 3,4-Dihydroxybisabola-1,10-diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the extraction, purification, and handling of this bisabolane sesquiterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources can it be isolated?
A1: this compound is a naturally occurring bisabolane-type sesquiterpenoid. It has been isolated from the rhizomes of Curcuma xanthorrhiza Roxb. and Curcuma longa (turmeric). These plants are rich sources of various sesquiterpenoids, and the compound is often found alongside other structurally related molecules.
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges in isolating this compound include:
-
Structural Instability: The presence of a diene system and diol functionalities makes the molecule susceptible to degradation under harsh conditions such as high temperatures, strong acids or bases, and exposure to UV light.
-
Co-eluting Impurities: It is often present in a complex mixture of other structurally similar sesquiterpenoids, such as xanthorrhizol, which can make chromatographic separation difficult.
-
Low Abundance: As a minor constituent in the essential oil, obtaining high yields can be challenging.
-
Chromatographic Issues: Peak tailing and poor resolution are common problems during gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis due to the polar hydroxyl groups.
Q3: What analytical techniques are recommended for the identification and quantification of this compound?
A3: A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and quantification of this compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for structural elucidation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. GC-MS can be used for both identification and quantification in complex mixtures.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or MS detector, HPLC is a powerful tool for purification and quantification. A C18 column with a gradient of water and an organic solvent like acetonitrile or methanol is a good starting point.
-
Gas Chromatography (GC): GC-MS is well-suited for analyzing the volatile fraction of the plant extract where this compound is found. A mid-polar column (e.g., DB-5ms) is often used.
Q4: What are the recommended storage conditions for this compound?
A4: To prevent degradation, this compound should be stored under the following conditions:
-
Temperature: At -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using amber vials or storing in the dark.
-
Solvent: If in solution, use a non-reactive solvent and store in tightly sealed vials to prevent solvent evaporation and concentration changes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and analysis of this compound.
Issue 1: Low Yield of the Target Compound After Extraction
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | Optimize the extraction solvent and method. A less polar solvent like hexane or a mixture of hexane and ethyl acetate may be more selective for sesquiterpenoids. Consider using ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) for improved efficiency at lower temperatures. |
| Degradation During Extraction | Avoid high temperatures. If using hydrodistillation, ensure the temperature is controlled and the duration is minimized. Maceration at room temperature with a suitable organic solvent is a milder alternative. |
| Improper Plant Material Handling | Use fresh or properly dried and stored rhizomes. Improper storage can lead to the degradation of secondary metabolites. |
Issue 2: Co-elution of this compound with Other Compounds During Chromatography
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Resolution | For Column Chromatography: Use a finer mesh silica gel and optimize the solvent system. A shallow gradient elution can improve separation. Consider using a different stationary phase like alumina or a bonded-phase silica. For HPLC: Adjust the mobile phase composition. A slower gradient or isocratic elution with an optimized solvent ratio can enhance resolution. Try a different column chemistry (e.g., phenyl-hexyl or a C30 column). For GC: Modify the temperature program with a slower ramp rate. Use a column with a different stationary phase (e.g., a wax column) to exploit different selectivity. |
| Overloading the Column | Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Structurally Similar Impurities | Consider using multi-dimensional chromatography or preparative TLC for difficult separations. Derivatization of the hydroxyl groups can alter the polarity and improve separation from non-polar co-eluting compounds. |
Issue 3: Peak Tailing in GC or HPLC Chromatograms
| Possible Cause | Recommended Solution |
| Analyte Interaction with Active Sites | The polar hydroxyl groups of this compound can interact with active silanol groups in the GC inlet liner, column, or on the HPLC stationary phase. For GC: Use a deactivated inlet liner and a high-quality, well-deactivated capillary column. Derivatization (silylation) of the hydroxyl groups can reduce these interactions. For HPLC: Use a high-purity silica-based column with end-capping. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can sometimes mitigate tailing. |
| Poor Column Condition | The column may be contaminated or degraded. Clean the column according to the manufacturer's instructions or replace it. |
| System Dead Volume or Leaks | Check all fittings and connections for leaks. Ensure the column is installed correctly to minimize dead volume. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol describes a general procedure for obtaining a sesquiterpenoid-rich fraction from Curcuma xanthorrhiza rhizomes.
-
Plant Material Preparation: Air-dry fresh rhizomes of Curcuma xanthorrhiza in the shade and then grind them into a coarse powder.
-
Extraction: Macerate the powdered rhizomes in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol. The this compound is expected to be enriched in the ethyl acetate fraction.
Protocol 2: Isolation by Column Chromatography
This protocol outlines the purification of the target compound from the ethyl acetate fraction.
-
Stationary Phase: Silica gel (60-120 mesh) for column chromatography.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient could be from 100% hexane to 100% ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).
-
Further Purification: Combine the fractions containing the target compound and subject them to further purification by preparative HPLC or another round of column chromatography with a shallower gradient.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Logical troubleshooting guide for common isolation challenges.
Technical Support Center: Solubility of 3,4-Dihydroxybisabola-1,10-diene
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility of 3,4-Dihydroxybisabola-1,10-diene.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure as a bisabolane-type sesquiterpenoid with two hydroxyl groups, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl groups will increase its affinity for polar solvents compared to non-hydroxylated sesquiterpenes. The large hydrocarbon backbone will still contribute to solubility in non-polar organic solvents. Many sesquiterpenoids are known to be poorly soluble in water.
Q2: How do I choose an appropriate solvent for my experiment?
A2: The principle of "like dissolves like" is a useful guide.[1][2]
-
For creating stock solutions , polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often effective for compounds of this nature.
-
For chromatography and extraction , a range of solvents from non-polar (e.g., hexane, ethyl acetate) to polar (e.g., methanol, ethanol) should be tested to find the optimal system for separation and purification.[3][4]
-
For aqueous assays , it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.[5][6] Be mindful of the final solvent concentration to avoid affecting the biological system.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can significantly impact solubility:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7]
-
pH: As this compound contains hydroxyl groups, its solubility in aqueous solutions may be influenced by pH, although typically to a lesser extent than for acidic or basic compounds.[7]
-
Purity of the Compound: Impurities can either increase or decrease the measured solubility of the compound.[8]
-
Physical Form: The crystalline or amorphous state of the solid can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.
Experimental Protocols
Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[5][9][10][11]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, ethyl acetate, hexane)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. This is to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[9][10]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV, UV-Vis).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the equilibrium solubility.
-
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Troubleshooting Guide
Issue 1: The compound does not appear to dissolve in any of the tested solvents.
-
Possible Cause: The compound may have very low solubility in the chosen solvents, or the rate of dissolution is very slow.
-
Solution: Try gentle heating to increase the dissolution rate, but be cautious of potential degradation.[12] Extend the equilibration time (e.g., to 72 hours). Consider using a broader range of solvents, including more specialized organic solvents.
Issue 2: Inconsistent solubility results between replicates.
-
Possible Cause 1: The system may not have reached equilibrium.
-
Solution 1: Increase the shaking time and ensure consistent agitation across all samples.[10]
-
Possible Cause 2: Inaccurate temperature control.
-
Solution 2: Ensure the incubator or water bath maintains a stable temperature throughout the experiment.[13]
-
Possible Cause 3: Inaccurate sample handling and dilution.
-
Solution 3: Review pipetting techniques and ensure accurate dilutions are made for the analytical quantification.
Issue 3: Precipitation occurs when the stock solution (in an organic solvent) is diluted with an aqueous buffer.
-
Possible Cause: The compound has low aqueous solubility, and the addition of water causes it to precipitate out of the solution.
-
Solution: Decrease the initial concentration of the stock solution. Increase the proportion of the organic co-solvent in the final aqueous solution, if permissible for the downstream application.
Issue 4: The measured solubility is much lower than expected.
-
Possible Cause: Adsorption of the compound to the walls of the vial or the filter membrane.
-
Solution: Use silanized glass vials to minimize adsorption. Test different filter membrane materials to find one with minimal binding to the compound.
Data Presentation
Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar hydrocarbon backbone will interact favorably with non-polar solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can act as hydrogen bond acceptors and have suitable polarity to dissolve the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups can form hydrogen bonds with these solvents. |
| Aqueous | Water, PBS | Low | Despite the two hydroxyl groups, the large, non-polar sesquiterpenoid structure is expected to limit aqueous solubility. |
Mandatory Visualization
Solubility Testing Workflow
Caption: Workflow for determining equilibrium solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
Technical Support Center: Solubility of 3,4-Dihydroxybisabola-1,10-diene
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the solubility of 3,4-Dihydroxybisabola-1,10-diene.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure as a bisabolane-type sesquiterpenoid with two hydroxyl groups, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl groups will increase its affinity for polar solvents compared to non-hydroxylated sesquiterpenes. The large hydrocarbon backbone will still contribute to solubility in non-polar organic solvents. Many sesquiterpenoids are known to be poorly soluble in water.
Q2: How do I choose an appropriate solvent for my experiment?
A2: The principle of "like dissolves like" is a useful guide.[1][2]
-
For creating stock solutions , polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often effective for compounds of this nature.
-
For chromatography and extraction , a range of solvents from non-polar (e.g., hexane, ethyl acetate) to polar (e.g., methanol, ethanol) should be tested to find the optimal system for separation and purification.[3][4]
-
For aqueous assays , it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.[5][6] Be mindful of the final solvent concentration to avoid affecting the biological system.
Q3: What factors can influence the solubility of this compound?
A3: Several factors can significantly impact solubility:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7]
-
pH: As this compound contains hydroxyl groups, its solubility in aqueous solutions may be influenced by pH, although typically to a lesser extent than for acidic or basic compounds.[7]
-
Purity of the Compound: Impurities can either increase or decrease the measured solubility of the compound.[8]
-
Physical Form: The crystalline or amorphous state of the solid can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.
Experimental Protocols
Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[5][9][10][11]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, ethyl acetate, hexane)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. This is to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.[9][10]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC-UV, UV-Vis).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the saturated supernatant. This concentration represents the equilibrium solubility.
-
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Troubleshooting Guide
Issue 1: The compound does not appear to dissolve in any of the tested solvents.
-
Possible Cause: The compound may have very low solubility in the chosen solvents, or the rate of dissolution is very slow.
-
Solution: Try gentle heating to increase the dissolution rate, but be cautious of potential degradation.[12] Extend the equilibration time (e.g., to 72 hours). Consider using a broader range of solvents, including more specialized organic solvents.
Issue 2: Inconsistent solubility results between replicates.
-
Possible Cause 1: The system may not have reached equilibrium.
-
Solution 1: Increase the shaking time and ensure consistent agitation across all samples.[10]
-
Possible Cause 2: Inaccurate temperature control.
-
Solution 2: Ensure the incubator or water bath maintains a stable temperature throughout the experiment.[13]
-
Possible Cause 3: Inaccurate sample handling and dilution.
-
Solution 3: Review pipetting techniques and ensure accurate dilutions are made for the analytical quantification.
Issue 3: Precipitation occurs when the stock solution (in an organic solvent) is diluted with an aqueous buffer.
-
Possible Cause: The compound has low aqueous solubility, and the addition of water causes it to precipitate out of the solution.
-
Solution: Decrease the initial concentration of the stock solution. Increase the proportion of the organic co-solvent in the final aqueous solution, if permissible for the downstream application.
Issue 4: The measured solubility is much lower than expected.
-
Possible Cause: Adsorption of the compound to the walls of the vial or the filter membrane.
-
Solution: Use silanized glass vials to minimize adsorption. Test different filter membrane materials to find one with minimal binding to the compound.
Data Presentation
Predicted Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar hydrocarbon backbone will interact favorably with non-polar solvents. |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can act as hydrogen bond acceptors and have suitable polarity to dissolve the molecule. |
| Polar Protic | Methanol, Ethanol | Moderate to High | The hydroxyl groups can form hydrogen bonds with these solvents. |
| Aqueous | Water, PBS | Low | Despite the two hydroxyl groups, the large, non-polar sesquiterpenoid structure is expected to limit aqueous solubility. |
Mandatory Visualization
Solubility Testing Workflow
Caption: Workflow for determining equilibrium solubility.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. quora.com [quora.com]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. bioassaysys.com [bioassaysys.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. homework.study.com [homework.study.com]
Technical Support Center: Stability of 3,4-Dihydroxybisabola-1,10-diene in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-Dihydroxybisabola-1,10-diene when stored in Dimethyl Sulfoxide (DMSO). The following information addresses common questions and provides protocols for assessing the stability of this and other similar natural products in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1][2] It has been isolated from plants such as Curcuma xanthorrhiza.[2] Due to its structural features, including hydroxyl groups and diene moieties, its stability in various solvents is a critical consideration for experimental work.
Q2: Is DMSO an appropriate solvent for storing this compound?
DMSO is a powerful and widely used solvent for a broad range of organic compounds, including those with moderate to high polarity like this compound.[3][4] Its ability to readily dissolve such compounds makes it suitable for creating high-concentration stock solutions for various biological assays.[3] However, the stability of any compound in DMSO is not guaranteed and should be experimentally verified.
Q3: What are the primary factors that can affect the stability of this compound in DMSO?
Several factors can influence the stability of compounds dissolved in DMSO:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[5][6] Long-term storage at room temperature is generally not recommended without prior stability validation.
-
Light: Exposure to UV or ambient light can induce photochemical degradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of susceptible functional groups.
-
pH: Acidic or basic impurities in the DMSO or introduced from other sources can catalyze degradation reactions.
Q4: How can I minimize the degradation of this compound in my DMSO stock solutions?
To enhance the stability of your compound in DMSO, consider the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a high-quality, anhydrous grade of DMSO to minimize water content.[3]
-
Store at Low Temperatures: For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C.[3]
-
Protect from Light: Store solutions in amber vials to protect them from light.[3]
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[6][7]
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q5: Are there any known degradation pathways for dienes or poly-hydroxylated compounds in DMSO?
While specific degradation pathways for this compound in DMSO are not extensively documented in the literature, compounds with its structural motifs may be susceptible to certain reactions. Dienes can undergo oxidation or polymerization reactions. The hydroxyl groups may be susceptible to oxidation or elimination reactions, particularly in the presence of impurities or under harsh conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay. | The compound may have degraded in the DMSO stock solution. | Perform a stability study to determine the rate of degradation under your storage conditions. Prepare fresh stock solutions more frequently. |
| Appearance of new peaks in HPLC or LC-MS analysis. | The compound is degrading, and the new peaks correspond to degradation products. | Analyze the structure of the degradation products to understand the degradation pathway. Adjust storage conditions to mitigate this pathway (e.g., use of antioxidants, protection from light). |
| Precipitation of the compound from the DMSO solution. | The compound has limited solubility at the storage temperature, or the solvent has absorbed water, reducing its solvating power. | Store at a higher temperature if stability allows, or use a lower stock concentration. Ensure the use of anhydrous DMSO. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)[3]
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties)
-
HPLC or LC-MS grade acetonitrile (B52724) and water
-
Formic acid (for mobile phase modification)
-
Amber glass or polypropylene (B1209903) vials with screw caps[3]
-
Analytical balance, vortex mixer, centrifuge
-
HPLC or UHPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation:
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the test compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your analytical method (e.g., 10 µM). Analyze immediately.[3]
-
Incubation Samples: Aliquot the test compound stock solution into multiple amber vials, one for each time point and temperature condition.
-
-
Incubation:
-
Store the vials at different temperatures to assess stability under various conditions (e.g., -20°C, 4°C, and an elevated temperature like 40°C for accelerated stability testing).[5]
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each temperature condition.
-
Prepare the sample for analysis as described for the T0 sample.
-
-
Data Analysis:
-
For each sample, determine the peak area of this compound and the internal standard.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.[3]
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[3]
-
Plot the % Remaining against time for each storage condition.
-
Quantitative Data Summary
The results of the stability study should be presented in a clear, tabular format for easy comparison.
| Storage Temp. | Time Point | Peak Area Ratio (Compound/IS) | % Remaining |
| -20°C | 0 | Initial Ratio | 100% |
| 1 week | |||
| 4 weeks | |||
| 12 weeks | |||
| 4°C | 0 | Initial Ratio | 100% |
| 1 week | |||
| 4 weeks | |||
| 12 weeks | |||
| 40°C | 0 | Initial Ratio | 100% |
| 1 week | |||
| 4 weeks | |||
| 12 weeks |
Visualizations
Experimental Workflow
Caption: Workflow for assessing compound stability in DMSO.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
References
- 1. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 129673-87-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of 3,4-Dihydroxybisabola-1,10-diene in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-Dihydroxybisabola-1,10-diene when stored in Dimethyl Sulfoxide (DMSO). The following information addresses common questions and provides protocols for assessing the stability of this and other similar natural products in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1][2] It has been isolated from plants such as Curcuma xanthorrhiza.[2] Due to its structural features, including hydroxyl groups and diene moieties, its stability in various solvents is a critical consideration for experimental work.
Q2: Is DMSO an appropriate solvent for storing this compound?
DMSO is a powerful and widely used solvent for a broad range of organic compounds, including those with moderate to high polarity like this compound.[3][4] Its ability to readily dissolve such compounds makes it suitable for creating high-concentration stock solutions for various biological assays.[3] However, the stability of any compound in DMSO is not guaranteed and should be experimentally verified.
Q3: What are the primary factors that can affect the stability of this compound in DMSO?
Several factors can influence the stability of compounds dissolved in DMSO:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolysis of susceptible functional groups.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds.[5][6] Long-term storage at room temperature is generally not recommended without prior stability validation.
-
Light: Exposure to UV or ambient light can induce photochemical degradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of susceptible functional groups.
-
pH: Acidic or basic impurities in the DMSO or introduced from other sources can catalyze degradation reactions.
Q4: How can I minimize the degradation of this compound in my DMSO stock solutions?
To enhance the stability of your compound in DMSO, consider the following best practices:
-
Use High-Purity, Anhydrous DMSO: Start with a high-quality, anhydrous grade of DMSO to minimize water content.[3]
-
Store at Low Temperatures: For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C.[3]
-
Protect from Light: Store solutions in amber vials to protect them from light.[3]
-
Aliquot Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[6][7]
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q5: Are there any known degradation pathways for dienes or poly-hydroxylated compounds in DMSO?
While specific degradation pathways for this compound in DMSO are not extensively documented in the literature, compounds with its structural motifs may be susceptible to certain reactions. Dienes can undergo oxidation or polymerization reactions. The hydroxyl groups may be susceptible to oxidation or elimination reactions, particularly in the presence of impurities or under harsh conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay. | The compound may have degraded in the DMSO stock solution. | Perform a stability study to determine the rate of degradation under your storage conditions. Prepare fresh stock solutions more frequently. |
| Appearance of new peaks in HPLC or LC-MS analysis. | The compound is degrading, and the new peaks correspond to degradation products. | Analyze the structure of the degradation products to understand the degradation pathway. Adjust storage conditions to mitigate this pathway (e.g., use of antioxidants, protection from light). |
| Precipitation of the compound from the DMSO solution. | The compound has limited solubility at the storage temperature, or the solvent has absorbed water, reducing its solvating power. | Store at a higher temperature if stability allows, or use a lower stock concentration. Ensure the use of anhydrous DMSO. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to evaluate the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)[3]
-
Internal standard (a stable, non-reactive compound with similar chromatographic properties)
-
HPLC or LC-MS grade acetonitrile and water
-
Formic acid (for mobile phase modification)
-
Amber glass or polypropylene vials with screw caps[3]
-
Analytical balance, vortex mixer, centrifuge
-
HPLC or UHPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation:
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the test compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for your analytical method (e.g., 10 µM). Analyze immediately.[3]
-
Incubation Samples: Aliquot the test compound stock solution into multiple amber vials, one for each time point and temperature condition.
-
-
Incubation:
-
Store the vials at different temperatures to assess stability under various conditions (e.g., -20°C, 4°C, and an elevated temperature like 40°C for accelerated stability testing).[5]
-
-
Time Point Analysis:
-
At each designated time point (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each temperature condition.
-
Prepare the sample for analysis as described for the T0 sample.
-
-
Data Analysis:
-
For each sample, determine the peak area of this compound and the internal standard.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.[3]
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[3]
-
Plot the % Remaining against time for each storage condition.
-
Quantitative Data Summary
The results of the stability study should be presented in a clear, tabular format for easy comparison.
| Storage Temp. | Time Point | Peak Area Ratio (Compound/IS) | % Remaining |
| -20°C | 0 | Initial Ratio | 100% |
| 1 week | |||
| 4 weeks | |||
| 12 weeks | |||
| 4°C | 0 | Initial Ratio | 100% |
| 1 week | |||
| 4 weeks | |||
| 12 weeks | |||
| 40°C | 0 | Initial Ratio | 100% |
| 1 week | |||
| 4 weeks | |||
| 12 weeks |
Visualizations
Experimental Workflow
Caption: Workflow for assessing compound stability in DMSO.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.
References
- 1. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 129673-87-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Storage and Stability of 3,4-Dihydroxybisabola-1,10-diene
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3,4-Dihydroxybisabola-1,10-diene during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation?
A1: this compound is a sesquiterpenoid, a class of natural products with a 15-carbon backbone.[1][2] Its structure contains multiple features that make it susceptible to degradation:
-
Conjugated Diene System: The presence of conjugated double bonds makes the molecule susceptible to oxidation and polymerization reactions.[3]
-
Hydroxyl Groups: The two hydroxyl (-OH) groups can be sites for oxidation.
-
Unsaturated Sites: The double bonds are reactive and can undergo oxidation, especially in the presence of light, heat, or oxygen.[4][5]
Q2: What are the primary signs of degradation?
A2: Degradation can manifest in several ways:
-
Color Change: A noticeable change in the color of the sample, often to a yellowish or brownish hue.
-
Appearance of New Peaks in Chromatography: When analyzed by techniques like HPLC or GC-MS, new peaks corresponding to degradation products will appear, while the peak for the parent compound decreases.
-
Reduced Potency: The biological or chemical activity of the compound may decrease over time.
-
Changes in Solubility: The sample may become less soluble in the original solvent.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, stringent storage conditions are recommended. These are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (ideally -80°C for long-term storage) | Reduces the rate of chemical reactions, including oxidation and isomerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a primary driver of oxidative degradation.[6] |
| Light | Amber vials or storage in the dark | Protects the compound from photo-degradation, which can be initiated by UV light. |
| Form | Dry, solid state or in a suitable solvent | Storing as a dry powder is often preferred. If in solution, the choice of solvent is critical. |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) stored under an inert atmosphere. | Minimizes hydrolysis and solvent-mediated degradation. A supplier datasheet suggests DMSO as a solvent.[7] |
Q4: Can I use antioxidants to improve the stability of my sample?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation, especially for solutions stored for intermediate periods.[8][9] Natural antioxidants like Vitamin E (α-tocopherol) or synthetic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used.[10][11]
| Antioxidant | Recommended Concentration (w/w or v/v) | Common Applications |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Food, cosmetics, and pharmaceutical preparations to prevent lipid peroxidation.[8][10] |
| α-Tocopherol (Vitamin E) | 0.05% - 0.2% | A natural antioxidant often used in polymers and bio-based plastics.[9][12] |
| Ascorbic Acid (Vitamin C) | Varies depending on the system | A water-soluble antioxidant, useful if the compound is in an aqueous-buffered solution.[8] |
Troubleshooting Guide
Problem: I observe significant degradation in my sample even when stored at -20°C.
| Possible Cause | Troubleshooting Step |
| Oxygen Exposure | Was the vial properly flushed with an inert gas (argon or nitrogen) before sealing? Ensure a tight seal. For solutions, were the solvents degassed before use? |
| Light Exposure | Is the sample stored in a clear vial? Transfer to an amber vial and store it inside a light-proof container or a freezer with no internal light. |
| Inappropriate Solvent | Is the solvent of high purity and anhydrous? Residual water or impurities can accelerate degradation. Consider purchasing a new, high-purity bottle of solvent. |
| Repeated Freeze-Thaw Cycles | Are you repeatedly opening and thawing the main stock? Aliquot the sample into smaller, single-use vials to minimize temperature fluctuations and exposure to the atmosphere. |
Problem: My analytical results show multiple new peaks that I cannot identify.
| Possible Cause | Troubleshooting Step |
| Complex Degradation Pathway | The compound is likely degrading into several products. This is common with compounds having multiple reactive sites. |
| Solvent or Excipient Degradation | Are you analyzing a formulated product? If so, the excipients or the solvent itself might be degrading. Run a blank (placebo) under the same stress conditions to identify peaks not related to the active compound.[13] |
| Need for Forced Degradation Study | To understand the degradation profile, a forced degradation study is necessary. This will help in identifying the likely degradation products and establishing their chromatographic profiles.[14][15][16] |
Experimental Protocols
Protocol 1: Preparing this compound for Long-Term Storage
Objective: To properly store the compound to minimize degradation.
Materials:
-
This compound (solid)
-
High-purity anhydrous solvent (e.g., DMSO)
-
Amber glass vials with Teflon-lined screw caps
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Pipettes and tips
Procedure:
-
Work in a Controlled Environment: If possible, perform these steps in a glove box or under a gentle stream of inert gas to minimize oxygen exposure.
-
Aliquotting: Weigh the desired amount of the solid compound into pre-labeled amber vials. For solutions, dispense the desired volume. This prevents contamination and degradation of the main stock.
-
Inert Gas Purge: Gently flush the headspace of each vial with argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial with the screw cap.
-
Parafilm Sealing (Optional but Recommended): Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and air.
-
Storage: Place the vials in a labeled container and store them at -20°C or -80°C, away from light.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade the compound under controlled conditions to understand its stability and validate analytical methods.[13][17]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂ for oxidation)
-
UV lamp (254 nm / 365 nm)
-
Oven
-
Analytical HPLC-UV/MS or GC-MS system
Procedure:
-
Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (or solvent for the control).
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress (Solution): Use the stock solution as is.
-
Photolytic Stress (Solution): Use the stock solution as is.
-
Control: Mix with the solvent used for the stock solution.
-
-
Apply Stress:
-
Hydrolysis/Oxidation: Incubate at 60°C for 24-48 hours. Neutralize acidic and basic samples before analysis.
-
Thermal Stress: Place the vial in an oven at 70°C for 48 hours.
-
Photolytic Stress: Expose the vial to UV light for 24 hours.
-
-
Analysis: Analyze all samples (including the control) by a suitable chromatographic method (e.g., HPLC-MS). Aim for 10-20% degradation of the parent compound.[14][16]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks represent degradation products. Use the mass spectrometry data to propose structures for these degradants.
Protocol 3: Routine Stability Testing Using HPLC-UV
Objective: To monitor the purity of a stored sample over time.
Materials:
-
Stored sample of this compound
-
Reference standard of this compound
-
HPLC system with a UV detector
-
Appropriate mobile phase and column (e.g., C18 column with a water/acetonitrile gradient)
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 3, 6, 12 months), carefully remove an aliquot of the stored sample. Prepare a solution of known concentration in the mobile phase.
-
Standard Preparation: Prepare a fresh solution of the reference standard at the same concentration.
-
Chromatographic Analysis: Inject both the sample and the standard into the HPLC system.
-
Data Analysis:
-
Compare the retention time of the main peak in the sample to the standard to confirm identity.
-
Calculate the purity of the sample using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Track the purity over time to determine the degradation rate.
-
Visualizations
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. Antioxidant - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biomedres.us [biomedres.us]
- 14. biopharminternational.com [biopharminternational.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. acdlabs.com [acdlabs.com]
- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Storage and Stability of 3,4-Dihydroxybisabola-1,10-diene
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 3,4-Dihydroxybisabola-1,10-diene during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to degradation?
A1: this compound is a sesquiterpenoid, a class of natural products with a 15-carbon backbone.[1][2] Its structure contains multiple features that make it susceptible to degradation:
-
Conjugated Diene System: The presence of conjugated double bonds makes the molecule susceptible to oxidation and polymerization reactions.[3]
-
Hydroxyl Groups: The two hydroxyl (-OH) groups can be sites for oxidation.
-
Unsaturated Sites: The double bonds are reactive and can undergo oxidation, especially in the presence of light, heat, or oxygen.[4][5]
Q2: What are the primary signs of degradation?
A2: Degradation can manifest in several ways:
-
Color Change: A noticeable change in the color of the sample, often to a yellowish or brownish hue.
-
Appearance of New Peaks in Chromatography: When analyzed by techniques like HPLC or GC-MS, new peaks corresponding to degradation products will appear, while the peak for the parent compound decreases.
-
Reduced Potency: The biological or chemical activity of the compound may decrease over time.
-
Changes in Solubility: The sample may become less soluble in the original solvent.
Q3: What are the optimal storage conditions for this compound?
A3: To minimize degradation, stringent storage conditions are recommended. These are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower (ideally -80°C for long-term storage) | Reduces the rate of chemical reactions, including oxidation and isomerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, which is a primary driver of oxidative degradation.[6] |
| Light | Amber vials or storage in the dark | Protects the compound from photo-degradation, which can be initiated by UV light. |
| Form | Dry, solid state or in a suitable solvent | Storing as a dry powder is often preferred. If in solution, the choice of solvent is critical. |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) stored under an inert atmosphere. | Minimizes hydrolysis and solvent-mediated degradation. A supplier datasheet suggests DMSO as a solvent.[7] |
Q4: Can I use antioxidants to improve the stability of my sample?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation, especially for solutions stored for intermediate periods.[8][9] Natural antioxidants like Vitamin E (α-tocopherol) or synthetic antioxidants such as Butylated Hydroxytoluene (BHT) are commonly used.[10][11]
| Antioxidant | Recommended Concentration (w/w or v/v) | Common Applications |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | Food, cosmetics, and pharmaceutical preparations to prevent lipid peroxidation.[8][10] |
| α-Tocopherol (Vitamin E) | 0.05% - 0.2% | A natural antioxidant often used in polymers and bio-based plastics.[9][12] |
| Ascorbic Acid (Vitamin C) | Varies depending on the system | A water-soluble antioxidant, useful if the compound is in an aqueous-buffered solution.[8] |
Troubleshooting Guide
Problem: I observe significant degradation in my sample even when stored at -20°C.
| Possible Cause | Troubleshooting Step |
| Oxygen Exposure | Was the vial properly flushed with an inert gas (argon or nitrogen) before sealing? Ensure a tight seal. For solutions, were the solvents degassed before use? |
| Light Exposure | Is the sample stored in a clear vial? Transfer to an amber vial and store it inside a light-proof container or a freezer with no internal light. |
| Inappropriate Solvent | Is the solvent of high purity and anhydrous? Residual water or impurities can accelerate degradation. Consider purchasing a new, high-purity bottle of solvent. |
| Repeated Freeze-Thaw Cycles | Are you repeatedly opening and thawing the main stock? Aliquot the sample into smaller, single-use vials to minimize temperature fluctuations and exposure to the atmosphere. |
Problem: My analytical results show multiple new peaks that I cannot identify.
| Possible Cause | Troubleshooting Step |
| Complex Degradation Pathway | The compound is likely degrading into several products. This is common with compounds having multiple reactive sites. |
| Solvent or Excipient Degradation | Are you analyzing a formulated product? If so, the excipients or the solvent itself might be degrading. Run a blank (placebo) under the same stress conditions to identify peaks not related to the active compound.[13] |
| Need for Forced Degradation Study | To understand the degradation profile, a forced degradation study is necessary. This will help in identifying the likely degradation products and establishing their chromatographic profiles.[14][15][16] |
Experimental Protocols
Protocol 1: Preparing this compound for Long-Term Storage
Objective: To properly store the compound to minimize degradation.
Materials:
-
This compound (solid)
-
High-purity anhydrous solvent (e.g., DMSO)
-
Amber glass vials with Teflon-lined screw caps
-
Inert gas (Argon or Nitrogen) with a regulator and tubing
-
Pipettes and tips
Procedure:
-
Work in a Controlled Environment: If possible, perform these steps in a glove box or under a gentle stream of inert gas to minimize oxygen exposure.
-
Aliquotting: Weigh the desired amount of the solid compound into pre-labeled amber vials. For solutions, dispense the desired volume. This prevents contamination and degradation of the main stock.
-
Inert Gas Purge: Gently flush the headspace of each vial with argon or nitrogen for 30-60 seconds.
-
Sealing: Immediately and tightly seal the vial with the screw cap.
-
Parafilm Sealing (Optional but Recommended): Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and air.
-
Storage: Place the vials in a labeled container and store them at -20°C or -80°C, away from light.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Objective: To intentionally degrade the compound under controlled conditions to understand its stability and validate analytical methods.[13][17]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂ for oxidation)
-
UV lamp (254 nm / 365 nm)
-
Oven
-
Analytical HPLC-UV/MS or GC-MS system
Procedure:
-
Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (or solvent for the control).
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress (Solution): Use the stock solution as is.
-
Photolytic Stress (Solution): Use the stock solution as is.
-
Control: Mix with the solvent used for the stock solution.
-
-
Apply Stress:
-
Hydrolysis/Oxidation: Incubate at 60°C for 24-48 hours. Neutralize acidic and basic samples before analysis.
-
Thermal Stress: Place the vial in an oven at 70°C for 48 hours.
-
Photolytic Stress: Expose the vial to UV light for 24 hours.
-
-
Analysis: Analyze all samples (including the control) by a suitable chromatographic method (e.g., HPLC-MS). Aim for 10-20% degradation of the parent compound.[14][16]
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The new peaks represent degradation products. Use the mass spectrometry data to propose structures for these degradants.
Protocol 3: Routine Stability Testing Using HPLC-UV
Objective: To monitor the purity of a stored sample over time.
Materials:
-
Stored sample of this compound
-
Reference standard of this compound
-
HPLC system with a UV detector
-
Appropriate mobile phase and column (e.g., C18 column with a water/acetonitrile gradient)
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 3, 6, 12 months), carefully remove an aliquot of the stored sample. Prepare a solution of known concentration in the mobile phase.
-
Standard Preparation: Prepare a fresh solution of the reference standard at the same concentration.
-
Chromatographic Analysis: Inject both the sample and the standard into the HPLC system.
-
Data Analysis:
-
Compare the retention time of the main peak in the sample to the standard to confirm identity.
-
Calculate the purity of the sample using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Track the purity over time to determine the degradation rate.
-
Visualizations
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. Antioxidant - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biomedres.us [biomedres.us]
- 14. biopharminternational.com [biopharminternational.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. acdlabs.com [acdlabs.com]
- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Optimizing 3,4-Dihydroxybisabola-1,10-diene Extraction
Welcome to the technical support center for the extraction of 3,4-Dihydroxybisabola-1,10-diene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for extracting this compound?
This compound is a sesquiterpenoid that can be isolated from the rhizomes of Curcuma xanthorrhiza Roxb.[1], a member of the ginger family (Zingiberaceae) found in Southeast Asia.[2]
Q2: Which solvent system is most effective for extracting this compound?
The choice of solvent is critical for the efficient extraction of sesquiterpenoids and depends on the polarity of the target compound.[3] Given that this compound is a hydroxylated sesquiterpenoid, it possesses a higher polarity compared to non-oxygenated terpenes. Therefore, polar organic solvents are generally more effective. A common approach is to use a sequence of solvents of increasing polarity to fractionate the extract.[4] For instance, an initial extraction with a less polar solvent can remove non-polar compounds, followed by extraction with a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695) to isolate the desired bisabolane-type sesquiterpenoids.[5]
Q3: What are the common methods for extracting sesquiterpenoids from Curcuma xanthorrhiza?
Several methods can be employed for the extraction of sesquiterpenoids from Curcuma xanthorrhiza, including:
-
Percolation: This method involves the slow passage of a solvent through a column packed with the dried plant material.[2]
-
Soxhlet Extraction: A continuous extraction method that uses a limited amount of solvent, which is repeatedly cycled through the plant material.[2]
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[6]
-
Supercritical Fluid Extraction (SFE): This method utilizes supercritical CO2 as a solvent, which offers advantages in terms of selectivity and the absence of residual organic solvents.[2]
Q4: How can I monitor the presence of this compound during the extraction and purification process?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the presence of the target compound in different fractions.[4] A suitable developing solvent system, such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v), can be used.[7] The spots can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the extraction and purification of this compound.
Problem 1: Low Yield of the Target Compound
Possible Causes:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
-
Incomplete Extraction: The extraction time, temperature, or agitation may be insufficient.
-
Degradation of the Compound: Sesquiterpenoids can be sensitive to heat and light.
-
Losses during Purification: Significant amounts of the compound can be lost during solvent partitioning and chromatographic steps.[3]
Solutions:
-
Solvent Optimization: Experiment with a range of solvents with varying polarities. A stepwise extraction starting with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents, followed by a more polar solvent like ethyl acetate or ethanol, can be effective.
-
Extraction Method and Parameter Optimization:
-
For maceration or percolation, ensure sufficient time for the solvent to penetrate the plant material.
-
For Soxhlet extraction, ensure the cycle time is adequate.
-
For UAE, optimize the sonication time and power.
-
For SFE, optimize pressure and temperature to enhance the solubility of the target compound.[2]
-
-
Minimize Degradation: Avoid high temperatures during solvent evaporation by using a rotary evaporator at a reduced pressure and moderate temperature. Protect the extracts from direct light.
-
Careful Purification:
-
During liquid-liquid partitioning, perform multiple extractions with smaller volumes of solvent to ensure complete transfer of the compound.
-
In column chromatography, select the appropriate stationary and mobile phases to achieve good separation and minimize tailing.
-
Problem 2: Co-elution of Impurities with the Target Compound
Possible Causes:
-
Similar Polarity of Compounds: The crude extract contains numerous compounds with polarities similar to this compound.
-
Inadequate Chromatographic Resolution: The chosen chromatographic conditions (column, mobile phase) may not be sufficient to separate the target compound from impurities.
Solutions:
-
Fractionation Prior to Chromatography: Perform a preliminary fractionation of the crude extract using liquid-liquid partitioning to reduce the complexity of the mixture.
-
Optimize Chromatographic Conditions:
-
Column Choice: Use a high-resolution column for HPLC or a smaller particle size silica (B1680970) gel for column chromatography.
-
Mobile Phase Gradient: Employ a shallow gradient elution in HPLC or a step-gradient in column chromatography to improve separation.
-
Alternative Stationary Phases: Consider using different stationary phases like alumina (B75360) or employing reversed-phase chromatography.
-
-
Preparative TLC: For small-scale purification, preparative Thin Layer Chromatography can be an effective method to isolate the pure compound.[5]
Data Presentation
| Extraction Method | Solvent | Oil Yield (%) | Xanthorrhizol (B41262) Content (mg/g oil) | Reference |
| Supercritical CO2 | Supercritical CO2 | 8.0 | 128.3 | [2] |
| Soxhlet | n-hexane | 5.88 | 42.6 | [2] |
| Percolation | Ethanol (96%) | 11.73 | 75.5 | [2] |
| Ultrasonic-Assisted | Glucose/Lactic Acid | - | 17.62 (mg/g dried plant material) | [6] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol describes a general procedure for the extraction and initial fractionation of sesquiterpenoids from Curcuma xanthorrhiza rhizomes.
1. Preparation of Plant Material:
-
Obtain fresh rhizomes of Curcuma xanthorrhiza.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces and air-dry them in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered rhizomes (e.g., 100 g) with a non-polar solvent like n-hexane (e.g., 500 mL) for 24 hours at room temperature with occasional stirring. This step is to remove non-polar compounds.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue.
-
Macerate the defatted plant material with a polar solvent like ethyl acetate or ethanol (e.g., 500 mL) for 48 hours at room temperature with continuous stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction with the polar solvent two more times.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude polar extract.
3. Liquid-Liquid Fractionation:
-
Suspend the crude polar extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a series of solvents of increasing polarity, for example, starting with n-hexane, followed by chloroform, and then ethyl acetate.
-
Collect each solvent fraction separately and concentrate them using a rotary evaporator.
-
Monitor the presence of the target compound in each fraction using TLC. The fraction containing this compound is expected to be in the more polar fractions (e.g., ethyl acetate).
Protocol 2: Column Chromatography for Purification
This protocol outlines the purification of the target compound from the enriched fraction using column chromatography.
1. Preparation of the Column:
-
Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like n-hexane.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Wash the column with the initial mobile phase.
2. Sample Loading:
-
Dissolve the enriched fraction containing the target compound in a minimum amount of the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried sample onto the top of the prepared column.
3. Elution:
-
Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).
-
A typical gradient could be from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to the target compound.
-
Concentrate the combined fractions to obtain the purified compound.
5. Purity Confirmation:
-
Confirm the purity of the isolated compound using analytical techniques such as HPLC, and determine its structure using spectroscopic methods like NMR and Mass Spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for addressing low extraction yield.
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. Optimizing oil and xanthorrhizol extraction from Curcuma xanthorrhiza Roxb. rhizome by supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb. Rhizomes by Natural Deep Eutectic Solve… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3,4-Dihydroxybisabola-1,10-diene Extraction
Welcome to the technical support center for the extraction of 3,4-Dihydroxybisabola-1,10-diene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for extracting this compound?
This compound is a sesquiterpenoid that can be isolated from the rhizomes of Curcuma xanthorrhiza Roxb.[1], a member of the ginger family (Zingiberaceae) found in Southeast Asia.[2]
Q2: Which solvent system is most effective for extracting this compound?
The choice of solvent is critical for the efficient extraction of sesquiterpenoids and depends on the polarity of the target compound.[3] Given that this compound is a hydroxylated sesquiterpenoid, it possesses a higher polarity compared to non-oxygenated terpenes. Therefore, polar organic solvents are generally more effective. A common approach is to use a sequence of solvents of increasing polarity to fractionate the extract.[4] For instance, an initial extraction with a less polar solvent can remove non-polar compounds, followed by extraction with a more polar solvent like ethyl acetate or ethanol to isolate the desired bisabolane-type sesquiterpenoids.[5]
Q3: What are the common methods for extracting sesquiterpenoids from Curcuma xanthorrhiza?
Several methods can be employed for the extraction of sesquiterpenoids from Curcuma xanthorrhiza, including:
-
Percolation: This method involves the slow passage of a solvent through a column packed with the dried plant material.[2]
-
Soxhlet Extraction: A continuous extraction method that uses a limited amount of solvent, which is repeatedly cycled through the plant material.[2]
-
Ultrasonic-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time.[6]
-
Supercritical Fluid Extraction (SFE): This method utilizes supercritical CO2 as a solvent, which offers advantages in terms of selectivity and the absence of residual organic solvents.[2]
Q4: How can I monitor the presence of this compound during the extraction and purification process?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the presence of the target compound in different fractions.[4] A suitable developing solvent system, such as a mixture of chloroform and methanol (e.g., 9:1 v/v), can be used.[7] The spots can be visualized by spraying with a vanillin-sulfuric acid reagent and heating.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the extraction and purification of this compound.
Problem 1: Low Yield of the Target Compound
Possible Causes:
-
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.
-
Incomplete Extraction: The extraction time, temperature, or agitation may be insufficient.
-
Degradation of the Compound: Sesquiterpenoids can be sensitive to heat and light.
-
Losses during Purification: Significant amounts of the compound can be lost during solvent partitioning and chromatographic steps.[3]
Solutions:
-
Solvent Optimization: Experiment with a range of solvents with varying polarities. A stepwise extraction starting with a non-polar solvent like hexane to remove lipids and other non-polar constituents, followed by a more polar solvent like ethyl acetate or ethanol, can be effective.
-
Extraction Method and Parameter Optimization:
-
For maceration or percolation, ensure sufficient time for the solvent to penetrate the plant material.
-
For Soxhlet extraction, ensure the cycle time is adequate.
-
For UAE, optimize the sonication time and power.
-
For SFE, optimize pressure and temperature to enhance the solubility of the target compound.[2]
-
-
Minimize Degradation: Avoid high temperatures during solvent evaporation by using a rotary evaporator at a reduced pressure and moderate temperature. Protect the extracts from direct light.
-
Careful Purification:
-
During liquid-liquid partitioning, perform multiple extractions with smaller volumes of solvent to ensure complete transfer of the compound.
-
In column chromatography, select the appropriate stationary and mobile phases to achieve good separation and minimize tailing.
-
Problem 2: Co-elution of Impurities with the Target Compound
Possible Causes:
-
Similar Polarity of Compounds: The crude extract contains numerous compounds with polarities similar to this compound.
-
Inadequate Chromatographic Resolution: The chosen chromatographic conditions (column, mobile phase) may not be sufficient to separate the target compound from impurities.
Solutions:
-
Fractionation Prior to Chromatography: Perform a preliminary fractionation of the crude extract using liquid-liquid partitioning to reduce the complexity of the mixture.
-
Optimize Chromatographic Conditions:
-
Column Choice: Use a high-resolution column for HPLC or a smaller particle size silica gel for column chromatography.
-
Mobile Phase Gradient: Employ a shallow gradient elution in HPLC or a step-gradient in column chromatography to improve separation.
-
Alternative Stationary Phases: Consider using different stationary phases like alumina or employing reversed-phase chromatography.
-
-
Preparative TLC: For small-scale purification, preparative Thin Layer Chromatography can be an effective method to isolate the pure compound.[5]
Data Presentation
| Extraction Method | Solvent | Oil Yield (%) | Xanthorrhizol Content (mg/g oil) | Reference |
| Supercritical CO2 | Supercritical CO2 | 8.0 | 128.3 | [2] |
| Soxhlet | n-hexane | 5.88 | 42.6 | [2] |
| Percolation | Ethanol (96%) | 11.73 | 75.5 | [2] |
| Ultrasonic-Assisted | Glucose/Lactic Acid | - | 17.62 (mg/g dried plant material) | [6] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
This protocol describes a general procedure for the extraction and initial fractionation of sesquiterpenoids from Curcuma xanthorrhiza rhizomes.
1. Preparation of Plant Material:
-
Obtain fresh rhizomes of Curcuma xanthorrhiza.
-
Wash the rhizomes thoroughly to remove any soil and debris.
-
Slice the rhizomes into thin pieces and air-dry them in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered rhizomes (e.g., 100 g) with a non-polar solvent like n-hexane (e.g., 500 mL) for 24 hours at room temperature with occasional stirring. This step is to remove non-polar compounds.
-
Filter the mixture and discard the n-hexane extract.
-
Air-dry the plant residue.
-
Macerate the defatted plant material with a polar solvent like ethyl acetate or ethanol (e.g., 500 mL) for 48 hours at room temperature with continuous stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction with the polar solvent two more times.
-
Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude polar extract.
3. Liquid-Liquid Fractionation:
-
Suspend the crude polar extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with a series of solvents of increasing polarity, for example, starting with n-hexane, followed by chloroform, and then ethyl acetate.
-
Collect each solvent fraction separately and concentrate them using a rotary evaporator.
-
Monitor the presence of the target compound in each fraction using TLC. The fraction containing this compound is expected to be in the more polar fractions (e.g., ethyl acetate).
Protocol 2: Column Chromatography for Purification
This protocol outlines the purification of the target compound from the enriched fraction using column chromatography.
1. Preparation of the Column:
-
Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent like n-hexane.
-
Pack a glass column with the slurry, ensuring there are no air bubbles.
-
Wash the column with the initial mobile phase.
2. Sample Loading:
-
Dissolve the enriched fraction containing the target compound in a minimum amount of the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried sample onto the top of the prepared column.
3. Elution:
-
Start the elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate (gradient elution).
-
A typical gradient could be from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 10-20 mL).
4. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing this compound.
-
Combine the fractions that show a pure spot corresponding to the target compound.
-
Concentrate the combined fractions to obtain the purified compound.
5. Purity Confirmation:
-
Confirm the purity of the isolated compound using analytical techniques such as HPLC, and determine its structure using spectroscopic methods like NMR and Mass Spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for addressing low extraction yield.
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. Optimizing oil and xanthorrhizol extraction from Curcuma xanthorrhiza Roxb. rhizome by supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasonic-Assisted Extraction of Xanthorrhizol from Curcuma xanthorrhiza Roxb. Rhizomes by Natural Deep Eutectic Solve… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
overcoming interference in spectroscopic analysis of 3,4-Dihydroxybisabola-1,10-diene
Welcome to the technical support center for the spectroscopic analysis of 3,4-Dihydroxybisabola-1,10-diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the spectroscopic analysis of this compound, providing actionable solutions.
Issue 1: Poor Chromatographic Resolution and Peak Tailing in HPLC-UV/DAD Analysis
Question: My HPLC chromatogram for a purified extract containing this compound shows poor separation from other components, and the peak for my target analyte is tailing. What could be the cause and how can I fix it?
Answer: Poor resolution and peak tailing are common issues in the HPLC analysis of natural products. Several factors could be contributing to this problem.
-
Suboptimal Mobile Phase: The polarity of your mobile phase may not be optimal for the separation of bisabolane (B3257923) sesquiterpenoids.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.
-
Secondary Interactions: The hydroxyl groups on this compound can have secondary interactions with active sites on the silica-based stationary phase, leading to peak tailing.
-
Contaminated Guard Column or Column: Accumulation of matrix components can degrade column performance.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase.
-
Modify pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of silanol (B1196071) groups on the stationary phase and reduce peak tailing.[1]
-
-
Sample Concentration:
-
Dilute your sample and reinject to see if peak shape improves.
-
-
Column and Guard Column Maintenance:
-
Replace the guard column.
-
If the problem persists, wash the analytical column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration protocol.
-
-
Consider a Different Column:
-
If peak tailing is persistent, consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to minimize secondary interactions.
-
Issue 2: Inconsistent Quantification and Signal Suppression in LC-MS Analysis
Question: I am experiencing significant signal suppression and poor reproducibility in the LC-MS quantification of this compound from a plant matrix. What are the likely causes and solutions?
Answer: Signal suppression, a common form of matrix effect, is a major challenge in LC-MS-based bioanalysis and the analysis of complex mixtures like plant extracts.[2][3][4] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., C18 or a mixed-mode sorbent) to remove interfering compounds from your sample matrix before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition this compound into a solvent that is immiscible with the bulk of the matrix.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: Develop a gradient elution method that provides better separation of the analyte from the matrix components. A longer, shallower gradient can often improve resolution.
-
-
Internal Standard:
-
Use a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound. If this is not available, a structurally similar compound with similar chromatographic and ionization behavior can be used to compensate for matrix effects.
-
-
Matrix-Matched Calibrants:
-
Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to mimic the matrix effects observed in the unknown samples.
-
-
Dilution:
-
If the concentration of your analyte is sufficiently high, diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components.
-
Issue 3: Overlapping Signals in the ¹H-NMR Spectrum
Question: The ¹H-NMR spectrum of my sample shows significant signal overlap in the aliphatic region, making it difficult to assign the protons of the bisabolane skeleton. How can I resolve these signals?
Answer: Signal overlap is a frequent challenge in the NMR analysis of molecules with multiple similar proton environments, such as the methylene (B1212753) and methine groups in the cyclohexane (B81311) ring and the side chain of bisabolane sesquiterpenoids.
Troubleshooting Steps:
-
Use a Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the relative positions of the signals, potentially resolving the overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, allowing you to trace out the spin systems within the molecule, even with some overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Protons that overlap in the ¹H spectrum are often attached to carbons with different chemical shifts, and will therefore appear as distinct cross-peaks in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Data Presentation
The following tables summarize key quantitative data for the spectroscopic analysis of this compound and related compounds.
Table 1: HPLC-DAD Parameters for Analysis of Sesquiterpenoids in Curcuma Species
| Parameter | Value/Description | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1][5] |
| Mobile Phase A | Water with 0.1% - 0.3% Formic Acid or Acetic Acid | [1][5] |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | [1][5] |
| Flow Rate | 1.0 mL/min | [1][5] |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 210-400 nm | |
| Column Temperature | 30-36 °C | [1][5] |
Table 2: GC-MS Parameters for Analysis of Sesquiterpenoids in Curcuma Species
| Parameter | Value/Description | Reference |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | [6][7] |
| Carrier Gas | Helium | [6] |
| Inlet Temperature | 190-250 °C | [6] |
| Temperature Program | Initial temp 60°C, ramp to 280°C | [6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Range | m/z 40-550 | |
| Key Fragment Ions | m/z 69, 93, 119, 204, 222 | [7] |
Table 3: Spectroscopic Data for this compound
| Data Type | Value/Description |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| ¹³C-NMR (CDCl₃, δ in ppm) | Specific shifts require experimental data. |
| ¹H-NMR (CDCl₃, δ in ppm) | Specific shifts and coupling constants require experimental data. |
| Mass Spectrum (EI) | Key fragments expected at m/z 220 ([M-H₂O]⁺), 202 ([M-2H₂O]⁺), and others depending on the fragmentation pathway. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and LC-MS Analysis from Curcuma xanthorrhiza Rhizomes
-
Grinding: Grind dried rhizomes of Curcuma xanthorrhiza into a fine powder (40-120 mesh).[6]
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered rhizome into a centrifuge tube.
-
Add 5 mL of methanol.
-
Perform ultrasonic extraction for 60 minutes at room temperature.[6]
-
Alternatively, use pressurized liquid extraction for higher efficiency.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
For LC-MS with SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the sesquiterpenoids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 500 µL of the initial mobile phase.
-
Protocol 2: Validated HPLC-DAD Method for Sesquiterpenoid Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.
-
Chromatographic Conditions:
Protocol 3: LC-MS/MS Method for Quantification
-
Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and optimize the collision energy to identify the most abundant and stable product ions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for spectroscopic analysis.
Caption: Sample preparation workflow for analysis.
References
- 1. Validation, measurement uncertainty, and application of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.) using HPLC-DAD and UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Identifying and Overcoming Matrix Effects in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
overcoming interference in spectroscopic analysis of 3,4-Dihydroxybisabola-1,10-diene
Welcome to the technical support center for the spectroscopic analysis of 3,4-Dihydroxybisabola-1,10-diene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues you may encounter during the spectroscopic analysis of this compound, providing actionable solutions.
Issue 1: Poor Chromatographic Resolution and Peak Tailing in HPLC-UV/DAD Analysis
Question: My HPLC chromatogram for a purified extract containing this compound shows poor separation from other components, and the peak for my target analyte is tailing. What could be the cause and how can I fix it?
Answer: Poor resolution and peak tailing are common issues in the HPLC analysis of natural products. Several factors could be contributing to this problem.
-
Suboptimal Mobile Phase: The polarity of your mobile phase may not be optimal for the separation of bisabolane sesquiterpenoids.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and tailing.
-
Secondary Interactions: The hydroxyl groups on this compound can have secondary interactions with active sites on the silica-based stationary phase, leading to peak tailing.
-
Contaminated Guard Column or Column: Accumulation of matrix components can degrade column performance.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
Modify pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can suppress the ionization of silanol groups on the stationary phase and reduce peak tailing.[1]
-
-
Sample Concentration:
-
Dilute your sample and reinject to see if peak shape improves.
-
-
Column and Guard Column Maintenance:
-
Replace the guard column.
-
If the problem persists, wash the analytical column with a strong solvent (e.g., isopropanol) or follow the manufacturer's regeneration protocol.
-
-
Consider a Different Column:
-
If peak tailing is persistent, consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) to minimize secondary interactions.
-
Issue 2: Inconsistent Quantification and Signal Suppression in LC-MS Analysis
Question: I am experiencing significant signal suppression and poor reproducibility in the LC-MS quantification of this compound from a plant matrix. What are the likely causes and solutions?
Answer: Signal suppression, a common form of matrix effect, is a major challenge in LC-MS-based bioanalysis and the analysis of complex mixtures like plant extracts.[2][3][4] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source.
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., C18 or a mixed-mode sorbent) to remove interfering compounds from your sample matrix before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): Perform LLE to partition this compound into a solvent that is immiscible with the bulk of the matrix.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: Develop a gradient elution method that provides better separation of the analyte from the matrix components. A longer, shallower gradient can often improve resolution.
-
-
Internal Standard:
-
Use a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound. If this is not available, a structurally similar compound with similar chromatographic and ionization behavior can be used to compensate for matrix effects.
-
-
Matrix-Matched Calibrants:
-
Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to mimic the matrix effects observed in the unknown samples.
-
-
Dilution:
-
If the concentration of your analyte is sufficiently high, diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components.
-
Issue 3: Overlapping Signals in the ¹H-NMR Spectrum
Question: The ¹H-NMR spectrum of my sample shows significant signal overlap in the aliphatic region, making it difficult to assign the protons of the bisabolane skeleton. How can I resolve these signals?
Answer: Signal overlap is a frequent challenge in the NMR analysis of molecules with multiple similar proton environments, such as the methylene and methine groups in the cyclohexane ring and the side chain of bisabolane sesquiterpenoids.
Troubleshooting Steps:
-
Use a Higher Field NMR Spectrometer: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the relative positions of the signals, potentially resolving the overlap.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment will help identify which protons are coupled to each other, allowing you to trace out the spin systems within the molecule, even with some overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Protons that overlap in the ¹H spectrum are often attached to carbons with different chemical shifts, and will therefore appear as distinct cross-peaks in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and connecting different spin systems.
-
Data Presentation
The following tables summarize key quantitative data for the spectroscopic analysis of this compound and related compounds.
Table 1: HPLC-DAD Parameters for Analysis of Sesquiterpenoids in Curcuma Species
| Parameter | Value/Description | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [1][5] |
| Mobile Phase A | Water with 0.1% - 0.3% Formic Acid or Acetic Acid | [1][5] |
| Mobile Phase B | Acetonitrile or Methanol | [1][5] |
| Flow Rate | 1.0 mL/min | [1][5] |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 210-400 nm | |
| Column Temperature | 30-36 °C | [1][5] |
Table 2: GC-MS Parameters for Analysis of Sesquiterpenoids in Curcuma Species
| Parameter | Value/Description | Reference |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | [6][7] |
| Carrier Gas | Helium | [6] |
| Inlet Temperature | 190-250 °C | [6] |
| Temperature Program | Initial temp 60°C, ramp to 280°C | [6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Mass Range | m/z 40-550 | |
| Key Fragment Ions | m/z 69, 93, 119, 204, 222 | [7] |
Table 3: Spectroscopic Data for this compound
| Data Type | Value/Description |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol |
| ¹³C-NMR (CDCl₃, δ in ppm) | Specific shifts require experimental data. |
| ¹H-NMR (CDCl₃, δ in ppm) | Specific shifts and coupling constants require experimental data. |
| Mass Spectrum (EI) | Key fragments expected at m/z 220 ([M-H₂O]⁺), 202 ([M-2H₂O]⁺), and others depending on the fragmentation pathway. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and LC-MS Analysis from Curcuma xanthorrhiza Rhizomes
-
Grinding: Grind dried rhizomes of Curcuma xanthorrhiza into a fine powder (40-120 mesh).[6]
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered rhizome into a centrifuge tube.
-
Add 5 mL of methanol.
-
Perform ultrasonic extraction for 60 minutes at room temperature.[6]
-
Alternatively, use pressurized liquid extraction for higher efficiency.
-
-
Centrifugation and Filtration:
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
For LC-MS with SPE Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load 1 mL of the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the sesquiterpenoids with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 500 µL of the initial mobile phase.
-
Protocol 2: Validated HPLC-DAD Method for Sesquiterpenoid Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and diode array detector.
-
Chromatographic Conditions:
Protocol 3: LC-MS/MS Method for Quantification
-
Instrumentation: UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M+Na]⁺) and optimize the collision energy to identify the most abundant and stable product ions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for spectroscopic analysis.
Caption: Sample preparation workflow for analysis.
References
- 1. Validation, measurement uncertainty, and application of sesquiterpenoids and curcuminoids in turmeric (Curcuma longa L.) using HPLC-DAD and UHPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Identifying and Overcoming Matrix Effects in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.uitm.edu.my [ir.uitm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dihydroxybisabola-1,10-diene
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of complex natural products like 3,4-Dihydroxybisabola-1,10-diene?
A1: Scaling up natural product synthesis presents several challenges, including:
-
Reagent Stoichiometry and Cost: Reagents that are feasible on a lab scale may become prohibitively expensive at an industrial scale.
-
Reaction Kinetics and Thermodynamics: Heat transfer and mixing become critical at larger volumes. Exothermic or endothermic reactions require careful management.
-
Work-up and Purification: Extraction, chromatography, and crystallization methods need to be adapted for large quantities, often moving from column chromatography to crystallization or distillation.
-
Safety and Environmental Concerns: Handling large volumes of flammable solvents and toxic reagents requires stringent safety protocols and waste management plans.
-
Impurity Profile: The impurity profile can change with scale, potentially affecting the final product's quality and requiring different purification strategies.
Q2: Are there any known precursors for the synthesis of the bisabolane (B3257923) skeleton?
A2: Yes, the synthesis of bisabolane sesquiterpenes has been achieved using various starting materials. A common approach involves the use of bromobenzene (B47551) derivatives and isoprenylacetone as key building blocks.[1] Biotechnological approaches are also being explored for the production of the parent bisabolene (B7822174) structure using engineered microorganisms.[2]
Q3: What analytical techniques are recommended for characterizing this compound?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. Recommended methods include:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for determining the carbon-hydrogen framework.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: To identify functional groups, such as hydroxyl (-OH) groups.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and purification.
Q4: What are the known physical and chemical properties of this compound?
A4: Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 129673-87-6 | [4][5] |
| Molecular Formula | C15H26O2 | [6] |
| Molecular Weight | 238.37 g/mol | [6] |
| Natural Source | Rhizomes of Curcuma xanthorrhiza Roxb. | [4][5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [4] |
Hypothetical Synthetic Workflow
The following diagram outlines a plausible, hypothetical multi-step synthesis for this compound, starting from a readily available precursor. This workflow is for illustrative purposes and would require significant experimental optimization.
Caption: Hypothetical synthetic workflow for this compound.
Troubleshooting Guide for Hypothetical Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Grignard reagent formation is sluggish or fails. | - Magnesium surface is oxidized.- THF is not anhydrous.- Initiator (e.g., iodine crystal) is not used. | - Activate magnesium by crushing or with a small amount of iodine.- Ensure all glassware is oven-dried and THF is freshly distilled over a drying agent.- Add a small crystal of iodine to initiate the reaction. |
| Step 2: Low yield of the coupling product. | - Incomplete formation of the Grignard reagent.- Side reactions due to moisture or air.- Inactive catalyst. | - Confirm Grignard formation via titration before adding the ketone.- Maintain a strict inert atmosphere (N2 or Ar).- Use a fresh, high-purity source of CuI. |
| Step 3: Over-oxidation or formation of multiple products in allylic oxidation. | - Reaction temperature is too high.- Incorrect stoichiometry of the oxidizing agent (SeO2). | - Perform the reaction at a lower temperature and monitor closely by TLC.- Carefully control the amount of SeO2 used; start with stoichiometric amounts and adjust as needed. |
| Step 4: Low yield or poor diastereoselectivity in dihydroxylation. | - Impure starting material.- Inefficient re-oxidation of the osmium catalyst.- Steric hindrance affecting the approach of the oxidizing agent. | - Purify the allylic alcohol intermediate before this step.- Ensure NMO is fresh and used in sufficient excess.- Consider using a different dihydroxylation reagent or a chiral ligand to improve selectivity if a specific stereoisomer is desired. |
| General: Difficulty in purification at scale. | - Product is an oil and does not crystallize.- Impurities have similar polarity to the product. | - Consider converting the diol to a solid derivative (e.g., an ester) for easier purification and subsequent hydrolysis.- Explore alternative purification techniques such as preparative HPLC or supercritical fluid chromatography.- Optimize reaction conditions to minimize the formation of closely related impurities. |
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of p-Tolylmagnesium bromide
-
Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of p-bromotoluene in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a small amount of the p-bromotoluene solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color, bubbling), add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of the Bisabolene Precursor
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 6-methylhept-5-en-2-one in anhydrous THF.
-
Add a catalytic amount of copper(I) iodide to the Grignard solution.
-
Add the ketone solution dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 3: Allylic Oxidation
-
Dissolve the bisabolene precursor in a suitable solvent such as dioxane or ethanol.
-
Add a stoichiometric amount of selenium dioxide.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate and purify the resulting allylic alcohol by column chromatography.
Step 4: Dihydroxylation
-
Dissolve the purified allylic alcohol in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction at room temperature until TLC indicates the disappearance of the starting material.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or crystallization.
References
- 1. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | 129673-87-6 [chemicalbook.com]
- 6. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,4-Dihydroxybisabola-1,10-diene
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of complex natural products like 3,4-Dihydroxybisabola-1,10-diene?
A1: Scaling up natural product synthesis presents several challenges, including:
-
Reagent Stoichiometry and Cost: Reagents that are feasible on a lab scale may become prohibitively expensive at an industrial scale.
-
Reaction Kinetics and Thermodynamics: Heat transfer and mixing become critical at larger volumes. Exothermic or endothermic reactions require careful management.
-
Work-up and Purification: Extraction, chromatography, and crystallization methods need to be adapted for large quantities, often moving from column chromatography to crystallization or distillation.
-
Safety and Environmental Concerns: Handling large volumes of flammable solvents and toxic reagents requires stringent safety protocols and waste management plans.
-
Impurity Profile: The impurity profile can change with scale, potentially affecting the final product's quality and requiring different purification strategies.
Q2: Are there any known precursors for the synthesis of the bisabolane skeleton?
A2: Yes, the synthesis of bisabolane sesquiterpenes has been achieved using various starting materials. A common approach involves the use of bromobenzene derivatives and isoprenylacetone as key building blocks.[1] Biotechnological approaches are also being explored for the production of the parent bisabolene structure using engineered microorganisms.[2]
Q3: What analytical techniques are recommended for characterizing this compound?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation. Recommended methods include:
-
Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR for determining the carbon-hydrogen framework.[3]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: To identify functional groups, such as hydroxyl (-OH) groups.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and purification.
Q4: What are the known physical and chemical properties of this compound?
A4: Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 129673-87-6 | [4][5] |
| Molecular Formula | C15H26O2 | [6] |
| Molecular Weight | 238.37 g/mol | [6] |
| Natural Source | Rhizomes of Curcuma xanthorrhiza Roxb. | [4][5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Hypothetical Synthetic Workflow
The following diagram outlines a plausible, hypothetical multi-step synthesis for this compound, starting from a readily available precursor. This workflow is for illustrative purposes and would require significant experimental optimization.
Caption: Hypothetical synthetic workflow for this compound.
Troubleshooting Guide for Hypothetical Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Grignard reagent formation is sluggish or fails. | - Magnesium surface is oxidized.- THF is not anhydrous.- Initiator (e.g., iodine crystal) is not used. | - Activate magnesium by crushing or with a small amount of iodine.- Ensure all glassware is oven-dried and THF is freshly distilled over a drying agent.- Add a small crystal of iodine to initiate the reaction. |
| Step 2: Low yield of the coupling product. | - Incomplete formation of the Grignard reagent.- Side reactions due to moisture or air.- Inactive catalyst. | - Confirm Grignard formation via titration before adding the ketone.- Maintain a strict inert atmosphere (N2 or Ar).- Use a fresh, high-purity source of CuI. |
| Step 3: Over-oxidation or formation of multiple products in allylic oxidation. | - Reaction temperature is too high.- Incorrect stoichiometry of the oxidizing agent (SeO2). | - Perform the reaction at a lower temperature and monitor closely by TLC.- Carefully control the amount of SeO2 used; start with stoichiometric amounts and adjust as needed. |
| Step 4: Low yield or poor diastereoselectivity in dihydroxylation. | - Impure starting material.- Inefficient re-oxidation of the osmium catalyst.- Steric hindrance affecting the approach of the oxidizing agent. | - Purify the allylic alcohol intermediate before this step.- Ensure NMO is fresh and used in sufficient excess.- Consider using a different dihydroxylation reagent or a chiral ligand to improve selectivity if a specific stereoisomer is desired. |
| General: Difficulty in purification at scale. | - Product is an oil and does not crystallize.- Impurities have similar polarity to the product. | - Consider converting the diol to a solid derivative (e.g., an ester) for easier purification and subsequent hydrolysis.- Explore alternative purification techniques such as preparative HPLC or supercritical fluid chromatography.- Optimize reaction conditions to minimize the formation of closely related impurities. |
Detailed Hypothetical Experimental Protocol
Step 1: Synthesis of p-Tolylmagnesium bromide
-
Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of p-bromotoluene in anhydrous tetrahydrofuran (THF).
-
Add a small amount of the p-bromotoluene solution to the magnesium and gently heat to initiate the reaction.
-
Once the reaction starts (disappearance of iodine color, bubbling), add the remaining p-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of the Bisabolene Precursor
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 6-methylhept-5-en-2-one in anhydrous THF.
-
Add a catalytic amount of copper(I) iodide to the Grignard solution.
-
Add the ketone solution dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 3: Allylic Oxidation
-
Dissolve the bisabolene precursor in a suitable solvent such as dioxane or ethanol.
-
Add a stoichiometric amount of selenium dioxide.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove selenium metal.
-
Concentrate the filtrate and purify the resulting allylic alcohol by column chromatography.
Step 4: Dihydroxylation
-
Dissolve the purified allylic alcohol in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction at room temperature until TLC indicates the disappearance of the starting material.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or crystallization.
References
- 1. A short synthesis of bisabolane sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | CAS:129673-87-6 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | 129673-87-6 [chemicalbook.com]
- 6. 2,3-Dihydroxybisabola-4,10-diene | C15H26O2 | CID 14633006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for 3,4-Dihydroxybisabola-1,10-diene Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the validation of analytical methods for the quantification of 3,4-Dihydroxybisabola-1,10-diene.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound?
A1: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of this compound and the sample matrix.
-
GC-MS is an excellent technique for volatile and semi-volatile compounds like many sesquiterpenes.[1][2] It offers high separation efficiency and definitive identification through mass spectrometry.[2][3] However, derivatization may be necessary if the compound is not sufficiently volatile or contains polar functional groups that are not GC-amenable.[4]
-
HPLC , particularly with a UV or MS detector, is suitable for non-volatile or thermally labile compounds. Given the dihydroxy nature of the target analyte, HPLC may be preferable to avoid potential degradation at high temperatures in a GC inlet.
Q2: What are the essential parameters for analytical method validation according to regulatory guidelines?
A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Q3: Is a certified reference standard of this compound mandatory for quantification?
A3: Yes, for accurate quantification, a well-characterized or certified reference standard is essential.[9] This standard is used to prepare calibration curves and quality control samples to ensure the accuracy and reliability of the results.[10] If a certified standard is unavailable, a thoroughly purified and characterized in-house primary standard can be used, with its purity determined by methods like quantitative NMR (qNMR).
Q4: What is the practical difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?
A4: The LOD is the lowest concentration of the analyte that the analytical method can reliably distinguish from the background noise, indicating its presence.[6][7] The LOQ is the lowest concentration that can be measured with an acceptable level of accuracy and precision.[8][11] The LOQ is always higher than the LOD and represents the lower limit for reporting a quantitative result.[6] A common approach is to establish the LOD at a signal-to-noise ratio of 3:1 and the LOQ at a ratio of 10:1.[8]
Visualized Experimental Workflow
The following diagram outlines the typical workflow for developing and validating an analytical method for quantification.
Caption: A typical workflow for analytical method development and validation.
Detailed Experimental Protocols & Data Presentation
This section provides standardized protocols for validating the key analytical parameters based on ICH Q2(R1) guidelines.[12][13]
Specificity / Selectivity
-
Protocol:
-
Analyze a blank matrix sample (placebo or solvent) to check for any interfering peaks at the retention time of the analyte.
-
Analyze a sample of the pure this compound reference standard.
-
Analyze a spiked matrix sample containing the analyte and known potential impurities or degradation products.
-
If using HPLC-DAD, assess peak purity using spectral analysis to ensure the analyte peak is not co-eluting with other compounds.[14]
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank matrix should show no significant interference at the analyte's retention time. Peak purity analysis should pass.
-
Data Presentation:
Sample Analyzed Retention Time (min) Peak Purity Index Result Blank Matrix N/A N/A No Interference Reference Standard 5.2 >0.999 Pass | Spiked Sample | 5.2 | >0.999 | Pass |
Linearity & Range
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the average peak area response against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).
-
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.998. The calibration curve should be visually linear.
-
Data Presentation:
Concentration (µg/mL) Peak Area (mAUs) - Rep 1 Peak Area (mAUs) - Rep 2 Peak Area (mAU*s) - Rep 3 Average Peak Area 1.0 15,100 15,300 15,250 15,217 5.0 76,000 75,500 75,800 75,767 10.0 151,500 152,000 151,800 151,767 25.0 378,000 379,500 377,900 378,467 50.0 755,000 758,000 756,500 756,500 | Linear Regression | Slope: 15100 | Intercept: 250 | R²: 0.9995 | |
Accuracy
-
Protocol:
-
Prepare a blank matrix sample.
-
Spike the blank matrix with the analyte at three different concentration levels (e.g., low, medium, and high), typically 80%, 100%, and 120% of the target concentration.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the concentration of the analyte using the calibration curve.
-
Calculate the percent recovery for each replicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Data Presentation:
Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Low (80%) 8.0 7.95 99.4 Medium (100%) 10.0 10.12 101.2 High (120%) 12.0 11.85 98.8 | Average Recovery | | | 99.8 |
Precision (Repeatability & Intermediate Precision)
-
Protocol:
-
Repeatability (Intra-day): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2%. The %RSD for intermediate precision should be ≤ 3%.
-
Data Presentation:
Precision Type Replicate Measured Conc. (µg/mL) Mean SD %RSD Repeatability 1-6 10.1, 9.9, 10.0, 10.2, 9.9, 10.1 10.03 0.12 1.2% | Intermediate | 1-6 | 10.3, 9.8, 10.2, 10.4, 9.9, 10.1 | 10.12 | 0.23 | 2.3% |
Limit of Detection (LOD) & Limit of Quantification (LOQ)
-
Protocol:
-
This can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Analyze multiple replicates (e.g., 10) of a blank sample and determine the standard deviation of the response (σ).
-
Use the slope (S) from the linearity study.
-
Calculate using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .[15]
-
Alternatively, use the signal-to-noise ratio method.
-
-
Acceptance Criteria: The determined LOQ should be verified by analyzing a sample at this concentration and ensuring it meets the criteria for accuracy and precision.
-
Data Presentation:
Parameter Method Result (µg/mL) LOD Based on SD of Blank and Slope 0.08 | LOQ | Based on SD of Blank and Slope | 0.25 |
Troubleshooting Guides
HPLC Troubleshooting
Q: My retention times are drifting. What should I do? A: Retention time drift can be caused by several factors:
-
Mobile Phase Composition: Ensure the mobile phase is correctly prepared, mixed, and degassed.[16] If using a gradient, check that the pump's mixer is functioning correctly.
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly alter retention times.[16][17]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This may require flushing with 10-20 column volumes.[16]
-
Flow Rate Fluctuation: Check for leaks in the system, from the pump to the detector. Worn pump seals can also cause inconsistent flow.[17][18]
Q: I'm observing poor peak shape (tailing or fronting). How can I fix this? A: Poor peak shape is often related to column or mobile phase issues:
-
Column Overload: Reduce the injection volume or sample concentration.[16]
-
Column Contamination: A blocked inlet frit or contaminated column can cause peak distortion. Try reversing and flushing the column (disconnected from the detector).[19]
-
Inappropriate Mobile Phase pH: If the analyte is ionizable, the mobile phase pH should be adjusted to keep it in a single, non-ionized form.
-
Sample Solvent Effects: The sample solvent should be as close in composition to the mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.[19]
GC-MS Troubleshooting
Q: I am getting low recovery for my sesquiterpene analyte. Why? A: Sesquiterpenes can be challenging due to their semi-volatile nature:
-
Inlet Discrimination: High molecular weight analytes can be lost in the GC inlet. Ensure the inlet temperature is optimized.
-
Sample Preparation: Volatile terpenes can be lost during sample preparation. Keep samples and solvents chilled and minimize exposure to air and light.[1]
-
Active Sites: The analyte may be adsorbing to active sites in the GC liner or column. Use a deactivated liner and consider derivatization to make the analyte less polar.
Q: I see unexpected peaks in my chromatogram. What is the source? A: Unexpected peaks can come from contamination, sample degradation, or carryover. The following decision tree can help diagnose the issue.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Pros and Cons: Evaluating the GC-MS Method in Plant Analysis [greenskybio.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection limit - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 11. eflm.eu [eflm.eu]
- 12. canadacommons.ca [canadacommons.ca]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detecto… [ouci.dntb.gov.ua]
- 15. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. lcms.cz [lcms.cz]
Technical Support Center: Analytical Method Validation for 3,4-Dihydroxybisabola-1,10-diene Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the validation of analytical methods for the quantification of 3,4-Dihydroxybisabola-1,10-diene.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound?
A1: The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the volatility and thermal stability of this compound and the sample matrix.
-
GC-MS is an excellent technique for volatile and semi-volatile compounds like many sesquiterpenes.[1][2] It offers high separation efficiency and definitive identification through mass spectrometry.[2][3] However, derivatization may be necessary if the compound is not sufficiently volatile or contains polar functional groups that are not GC-amenable.[4]
-
HPLC , particularly with a UV or MS detector, is suitable for non-volatile or thermally labile compounds. Given the dihydroxy nature of the target analyte, HPLC may be preferable to avoid potential degradation at high temperatures in a GC inlet.
Q2: What are the essential parameters for analytical method validation according to regulatory guidelines?
A2: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[5]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
Q3: Is a certified reference standard of this compound mandatory for quantification?
A3: Yes, for accurate quantification, a well-characterized or certified reference standard is essential.[9] This standard is used to prepare calibration curves and quality control samples to ensure the accuracy and reliability of the results.[10] If a certified standard is unavailable, a thoroughly purified and characterized in-house primary standard can be used, with its purity determined by methods like quantitative NMR (qNMR).
Q4: What is the practical difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?
A4: The LOD is the lowest concentration of the analyte that the analytical method can reliably distinguish from the background noise, indicating its presence.[6][7] The LOQ is the lowest concentration that can be measured with an acceptable level of accuracy and precision.[8][11] The LOQ is always higher than the LOD and represents the lower limit for reporting a quantitative result.[6] A common approach is to establish the LOD at a signal-to-noise ratio of 3:1 and the LOQ at a ratio of 10:1.[8]
Visualized Experimental Workflow
The following diagram outlines the typical workflow for developing and validating an analytical method for quantification.
Caption: A typical workflow for analytical method development and validation.
Detailed Experimental Protocols & Data Presentation
This section provides standardized protocols for validating the key analytical parameters based on ICH Q2(R1) guidelines.[12][13]
Specificity / Selectivity
-
Protocol:
-
Analyze a blank matrix sample (placebo or solvent) to check for any interfering peaks at the retention time of the analyte.
-
Analyze a sample of the pure this compound reference standard.
-
Analyze a spiked matrix sample containing the analyte and known potential impurities or degradation products.
-
If using HPLC-DAD, assess peak purity using spectral analysis to ensure the analyte peak is not co-eluting with other compounds.[14]
-
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the blank matrix should show no significant interference at the analyte's retention time. Peak purity analysis should pass.
-
Data Presentation:
Sample Analyzed Retention Time (min) Peak Purity Index Result Blank Matrix N/A N/A No Interference Reference Standard 5.2 >0.999 Pass | Spiked Sample | 5.2 | >0.999 | Pass |
Linearity & Range
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the average peak area response against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).
-
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.998. The calibration curve should be visually linear.
-
Data Presentation:
Concentration (µg/mL) Peak Area (mAUs) - Rep 1 Peak Area (mAUs) - Rep 2 Peak Area (mAU*s) - Rep 3 Average Peak Area 1.0 15,100 15,300 15,250 15,217 5.0 76,000 75,500 75,800 75,767 10.0 151,500 152,000 151,800 151,767 25.0 378,000 379,500 377,900 378,467 50.0 755,000 758,000 756,500 756,500 | Linear Regression | Slope: 15100 | Intercept: 250 | R²: 0.9995 | |
Accuracy
-
Protocol:
-
Prepare a blank matrix sample.
-
Spike the blank matrix with the analyte at three different concentration levels (e.g., low, medium, and high), typically 80%, 100%, and 120% of the target concentration.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the concentration of the analyte using the calibration curve.
-
Calculate the percent recovery for each replicate.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
Data Presentation:
Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%) Low (80%) 8.0 7.95 99.4 Medium (100%) 10.0 10.12 101.2 High (120%) 12.0 11.85 98.8 | Average Recovery | | | 99.8 |
Precision (Repeatability & Intermediate Precision)
-
Protocol:
-
Repeatability (Intra-day): Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: The %RSD for repeatability should be ≤ 2%. The %RSD for intermediate precision should be ≤ 3%.
-
Data Presentation:
Precision Type Replicate Measured Conc. (µg/mL) Mean SD %RSD Repeatability 1-6 10.1, 9.9, 10.0, 10.2, 9.9, 10.1 10.03 0.12 1.2% | Intermediate | 1-6 | 10.3, 9.8, 10.2, 10.4, 9.9, 10.1 | 10.12 | 0.23 | 2.3% |
Limit of Detection (LOD) & Limit of Quantification (LOQ)
-
Protocol:
-
This can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Analyze multiple replicates (e.g., 10) of a blank sample and determine the standard deviation of the response (σ).
-
Use the slope (S) from the linearity study.
-
Calculate using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .[15]
-
Alternatively, use the signal-to-noise ratio method.
-
-
Acceptance Criteria: The determined LOQ should be verified by analyzing a sample at this concentration and ensuring it meets the criteria for accuracy and precision.
-
Data Presentation:
Parameter Method Result (µg/mL) LOD Based on SD of Blank and Slope 0.08 | LOQ | Based on SD of Blank and Slope | 0.25 |
Troubleshooting Guides
HPLC Troubleshooting
Q: My retention times are drifting. What should I do? A: Retention time drift can be caused by several factors:
-
Mobile Phase Composition: Ensure the mobile phase is correctly prepared, mixed, and degassed.[16] If using a gradient, check that the pump's mixer is functioning correctly.
-
Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can significantly alter retention times.[16][17]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This may require flushing with 10-20 column volumes.[16]
-
Flow Rate Fluctuation: Check for leaks in the system, from the pump to the detector. Worn pump seals can also cause inconsistent flow.[17][18]
Q: I'm observing poor peak shape (tailing or fronting). How can I fix this? A: Poor peak shape is often related to column or mobile phase issues:
-
Column Overload: Reduce the injection volume or sample concentration.[16]
-
Column Contamination: A blocked inlet frit or contaminated column can cause peak distortion. Try reversing and flushing the column (disconnected from the detector).[19]
-
Inappropriate Mobile Phase pH: If the analyte is ionizable, the mobile phase pH should be adjusted to keep it in a single, non-ionized form.
-
Sample Solvent Effects: The sample solvent should be as close in composition to the mobile phase as possible. Injecting in a much stronger solvent can cause peak distortion.[19]
GC-MS Troubleshooting
Q: I am getting low recovery for my sesquiterpene analyte. Why? A: Sesquiterpenes can be challenging due to their semi-volatile nature:
-
Inlet Discrimination: High molecular weight analytes can be lost in the GC inlet. Ensure the inlet temperature is optimized.
-
Sample Preparation: Volatile terpenes can be lost during sample preparation. Keep samples and solvents chilled and minimize exposure to air and light.[1]
-
Active Sites: The analyte may be adsorbing to active sites in the GC liner or column. Use a deactivated liner and consider derivatization to make the analyte less polar.
Q: I see unexpected peaks in my chromatogram. What is the source? A: Unexpected peaks can come from contamination, sample degradation, or carryover. The following decision tree can help diagnose the issue.
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. stm.bookpi.org [stm.bookpi.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Pros and Cons: Evaluating the GC-MS Method in Plant Analysis [greenskybio.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection limit - Wikipedia [en.wikipedia.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS [mdpi.com]
- 11. eflm.eu [eflm.eu]
- 12. canadacommons.ca [canadacommons.ca]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detecto… [ouci.dntb.gov.ua]
- 15. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea [mdpi.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. lcms.cz [lcms.cz]
Validation & Comparative
Validating the Anti-Inflammatory Potential of 3,4-Dihydroxybisabola-1,10-diene: A Comparative Guide for Researchers
Introduction
3,4-Dihydroxybisabola-1,10-diene belongs to the bisabolane-type sesquiterpenoids, a class of natural products recognized for their diverse pharmacological activities, including significant anti-inflammatory properties.[1][2] While direct experimental data on the anti-inflammatory effects of this compound is not extensively available in publicly accessible literature, this guide provides a comparative analysis of its potential efficacy by examining structurally related bisabolane-type sesquiterpenoids. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class. The guide synthesizes available experimental data on related compounds, details common experimental protocols, and visualizes key signaling pathways implicated in their mechanism of action.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of bisabolane-type sesquiterpenoids is often evaluated by their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. A common metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Comparative Anti-Inflammatory Activity of Bisabolane-Type Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Morincitrinoid A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 0.98 ± 0.07 | [3] |
| (6S,7S)-3-hydroxy-3-hydroxymethylbisabola-1,10-diene-9-one | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 6.32 ± 0.11 | [3] |
| Compound 4 (from Curcuma longa) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Most active of 10 tested compounds | [4] |
| Hydrocortisone (Positive Control) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 4.02 ± 0.11 | [3] |
Note: Lower IC50 values indicate greater potency.
The data presented in Table 1 demonstrates that the anti-inflammatory potency of bisabolane-type sesquiterpenoids can vary significantly based on their specific chemical structure. For instance, Morincitrinoid A exhibits potent inhibition of nitric oxide production, a key inflammatory mediator.[3] Another compound isolated from Curcuma longa, compound 4 , also showed significant inhibitory effects on the production of NO, as well as other pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4]
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of bisabolane-type sesquiterpenoids are largely attributed to their ability to modulate intracellular signaling pathways that are critical for the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.[1][4][5]
Experimental Protocols
The evaluation of the anti-inflammatory effects of bisabolane-type sesquiterpenoids typically involves a series of in vitro cell-based assays. The following is a generalized workflow and description of common methodologies.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used as they are well-characterized for their inflammatory responses.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Application: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before inflammatory stimulation.
2. Inflammatory Stimulation:
-
Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages and is widely used to mimic bacterial infection in vitro.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of key pro-inflammatory cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[4]
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Protein Extraction: After treatment and stimulation, cells are lysed to extract total cellular proteins.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the effect of the compound on the phosphorylation (activation) of these signaling proteins.
Conclusion
While direct experimental validation of the anti-inflammatory effects of this compound is pending, the available evidence from structurally related bisabolane-type sesquiterpenoids strongly suggests its potential as an anti-inflammatory agent. The primary mechanism of action for this class of compounds appears to be the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. Further in vitro and in vivo studies, following the experimental protocols outlined in this guide, are warranted to fully elucidate the therapeutic potential of this compound. This comparative guide provides a foundational framework for researchers to design and execute experiments to validate its efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Potential of 3,4-Dihydroxybisabola-1,10-diene: A Comparative Guide for Researchers
Introduction
3,4-Dihydroxybisabola-1,10-diene belongs to the bisabolane-type sesquiterpenoids, a class of natural products recognized for their diverse pharmacological activities, including significant anti-inflammatory properties.[1][2] While direct experimental data on the anti-inflammatory effects of this compound is not extensively available in publicly accessible literature, this guide provides a comparative analysis of its potential efficacy by examining structurally related bisabolane-type sesquiterpenoids. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound class. The guide synthesizes available experimental data on related compounds, details common experimental protocols, and visualizes key signaling pathways implicated in their mechanism of action.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of bisabolane-type sesquiterpenoids is often evaluated by their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. A common metric for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Comparative Anti-Inflammatory Activity of Bisabolane-Type Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Morincitrinoid A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 0.98 ± 0.07 | [3] |
| (6S,7S)-3-hydroxy-3-hydroxymethylbisabola-1,10-diene-9-one | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 6.32 ± 0.11 | [3] |
| Compound 4 (from Curcuma longa) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Most active of 10 tested compounds | [4] |
| Hydrocortisone (Positive Control) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 4.02 ± 0.11 | [3] |
Note: Lower IC50 values indicate greater potency.
The data presented in Table 1 demonstrates that the anti-inflammatory potency of bisabolane-type sesquiterpenoids can vary significantly based on their specific chemical structure. For instance, Morincitrinoid A exhibits potent inhibition of nitric oxide production, a key inflammatory mediator.[3] Another compound isolated from Curcuma longa, compound 4 , also showed significant inhibitory effects on the production of NO, as well as other pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[4]
Key Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of bisabolane-type sesquiterpenoids are largely attributed to their ability to modulate intracellular signaling pathways that are critical for the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.[1][4][5]
Experimental Protocols
The evaluation of the anti-inflammatory effects of bisabolane-type sesquiterpenoids typically involves a series of in vitro cell-based assays. The following is a generalized workflow and description of common methodologies.
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell lines, such as RAW 264.7, are commonly used as they are well-characterized for their inflammatory responses.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Application: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before inflammatory stimulation.
2. Inflammatory Stimulation:
-
Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages and is widely used to mimic bacterial infection in vitro.
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): The levels of key pro-inflammatory cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's protocols.[4]
4. Western Blot Analysis for Signaling Pathway Proteins:
-
Protein Extraction: After treatment and stimulation, cells are lysed to extract total cellular proteins.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK, p-ERK).
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified to determine the effect of the compound on the phosphorylation (activation) of these signaling proteins.
Conclusion
While direct experimental validation of the anti-inflammatory effects of this compound is pending, the available evidence from structurally related bisabolane-type sesquiterpenoids strongly suggests its potential as an anti-inflammatory agent. The primary mechanism of action for this class of compounds appears to be the modulation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. Further in vitro and in vivo studies, following the experimental protocols outlined in this guide, are warranted to fully elucidate the therapeutic potential of this compound. This comparative guide provides a foundational framework for researchers to design and execute experiments to validate its efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3,4-Dihydroxybisabola-1,10-diene and Other Bisabolane Sesquiterpenoids for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data
Bisabolane (B3257923) sesquiterpenoids, a diverse class of monocyclic sesquiterpenoids, are widely distributed in terrestrial and marine organisms and are recognized for their broad spectrum of biological activities.[1][2] This guide provides a comparative overview of 3,4-Dihydroxybisabola-1,10-diene, a lesser-studied bisabolane sesquiterpenoid isolated from Curcuma xanthorrhiza Roxb., with other more extensively characterized bisabolane sesquiterpenoids.[1][3] The comparison focuses on key areas of therapeutic interest: cytotoxic, anti-inflammatory, and antimicrobial activities, supported by available experimental data.
Comparative Analysis of Biological Activities
While experimental data on this compound is limited, computational studies have identified it as a promising antibacterial candidate.[3] This section compares its potential with the demonstrated activities of other notable bisabolane sesquiterpenoids.
Table 1: Comparative Cytotoxicity of Bisabolane Sesquiterpenoids
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Data not available | Data not available | |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM | [2] |
| LNCaP (Human Prostate Carcinoma) | 23.4 µM | [2] | |
| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >100 µM | [2] |
| LNCaP (Human Prostate Carcinoma) | >100 µM | [2] | |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [4] |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [4] |
Table 2: Comparative Anti-inflammatory Activity of Bisabolane Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Dicyclic bisabolane from Curcuma longa | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 25.5 µM | [5] |
| Unnamed Bisabolane (Compound 26) | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 56.8% inhibition at 10 µM | [5] |
Table 3: Comparative Antimicrobial Activity of Bisabolane Sesquiterpenoids
| Compound | Organism | MIC Value | Reference |
| This compound | Antibiotic-resistant bacteria (in silico) | Identified as a promising candidate targeting Penicillin-Binding Protein 2X (PBP2X) | [3] |
| Aromatic bisabolene (B7822174) derivatives (from Aspergillus versicolor) | Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi | 1.0 to 8.0 μg/mL |
Signaling Pathways and Mechanisms of Action
Bisabolane sesquiterpenoids exert their biological effects through the modulation of various intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
A primary mechanism for the anti-inflammatory activity of bisabolane sesquiterpenoids is the inhibition of the NF-κB and MAPK signaling pathways.[3] These pathways are crucial in the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS).[3]
References
A Comparative Analysis of 3,4-Dihydroxybisabola-1,10-diene and Other Bisabolane Sesquiterpenoids for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data
Bisabolane sesquiterpenoids, a diverse class of monocyclic sesquiterpenoids, are widely distributed in terrestrial and marine organisms and are recognized for their broad spectrum of biological activities.[1][2] This guide provides a comparative overview of 3,4-Dihydroxybisabola-1,10-diene, a lesser-studied bisabolane sesquiterpenoid isolated from Curcuma xanthorrhiza Roxb., with other more extensively characterized bisabolane sesquiterpenoids.[1][3] The comparison focuses on key areas of therapeutic interest: cytotoxic, anti-inflammatory, and antimicrobial activities, supported by available experimental data.
Comparative Analysis of Biological Activities
While experimental data on this compound is limited, computational studies have identified it as a promising antibacterial candidate.[3] This section compares its potential with the demonstrated activities of other notable bisabolane sesquiterpenoids.
Table 1: Comparative Cytotoxicity of Bisabolane Sesquiterpenoids
| Compound | Cancer Cell Line | IC50 Value | Reference |
| This compound | Data not available | Data not available | |
| 3,6-Epidioxy-1,10-bisaboladiene | K562 (Human Chronic Myelogenous Leukemia) | 9.1 µM | [2] |
| LNCaP (Human Prostate Carcinoma) | 23.4 µM | [2] | |
| α-Curcumene | K562 (Human Chronic Myelogenous Leukemia) | >100 µM | [2] |
| LNCaP (Human Prostate Carcinoma) | >100 µM | [2] | |
| β-Bisabolene | 4T1 (Murine Breast Cancer) | 48.99 µg/mL | [4] |
| MCF-7 (Human Breast Cancer) | 66.91 µg/mL | [4] |
Table 2: Comparative Anti-inflammatory Activity of Bisabolane Sesquiterpenoids
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Dicyclic bisabolane from Curcuma longa | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 25.5 µM | [5] |
| Unnamed Bisabolane (Compound 26) | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 56.8% inhibition at 10 µM | [5] |
Table 3: Comparative Antimicrobial Activity of Bisabolane Sesquiterpenoids
| Compound | Organism | MIC Value | Reference |
| This compound | Antibiotic-resistant bacteria (in silico) | Identified as a promising candidate targeting Penicillin-Binding Protein 2X (PBP2X) | [3] |
| Aromatic bisabolene derivatives (from Aspergillus versicolor) | Aeromonas hydrophilia, Escherichia coli, Edwardsiella tarda, Vibrio harveyi | 1.0 to 8.0 μg/mL |
Signaling Pathways and Mechanisms of Action
Bisabolane sesquiterpenoids exert their biological effects through the modulation of various intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
A primary mechanism for the anti-inflammatory activity of bisabolane sesquiterpenoids is the inhibition of the NF-κB and MAPK signaling pathways.[3] These pathways are crucial in the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS).[3]
References
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydroxybisabola-1,10-diene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring analogs of 3,4-dihydroxybisabola-1,10-diene, a bisabolane-type sesquiterpenoid. The focus is on their anti-inflammatory and cytotoxic activities, with supporting experimental data and detailed protocols to aid in drug discovery and development efforts.
Introduction to Bisabolane (B3257923) Sesquiterpenoids
Bisabolane-type sesquiterpenoids are a class of monocyclic sesquiterpenoids widely found in nature, particularly in plants of the Curcuma genus (turmeric) and marine organisms. These compounds, including this compound, have attracted significant scientific interest due to their diverse pharmacological properties, most notably their anti-inflammatory, cytotoxic, and antibacterial effects.[1][2] Understanding the relationship between their chemical structure and biological activity is crucial for the development of novel therapeutic agents. This guide synthesizes available data on a series of natural analogs to elucidate key structural features that govern their efficacy.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic activities of this compound and its naturally occurring analogs. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-Inflammatory Activity of Bisabolane Sesquiterpenoid Analogs
| Compound | Structure | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | NO Production | RAW 264.7 | Data Not Available | ||
| (6R)-2-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-3-en-1-one | NO Production | RAW 264.7 | > 100 | [3] | |
| (4R,6R)-4-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-2-en-1-one | NO Production | RAW 264.7 | > 100 | [3] | |
| (6S)-2-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-3-en-1-one | NO Production | RAW 264.7 | 55.40 ± 14.01 | [3] | |
| (4S,6R)-4-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-2-en-1-one | NO Production | RAW 264.7 | > 100 | [3] | |
| Amygdanoid E | NO Production | RAW 264.7 | Not explicitly stated, but significant inhibition shown | [4] | |
| Curcumin (Positive Control) | NO Production | RAW 264.7 | 12.50 ± 1.30 | [3] |
Table 2: Cytotoxic Activity of Bisabolane Sesquiterpenoids and Related Compounds
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Curcuma longa Ethanolic Extract | Oral Cancer (SCC-29B) | 11.27 | - | [3] |
| Curcuminoids (mixture) | Oral Cancer (SCC-29B) | 16.79 | - | [3] |
| Curcumin | Breast Cancer (MCF-7) | - | 11.21 (48h) | [5] |
| Curcumin | Breast Cancer (MDA-MB-231) | - | 18.62 (48h) | [5] |
| Curcuma caesia Methanolic Extract | Lung Cancer (A549) | 100.14 ± 0.56 | - | [6] |
| Curcuma caesia Methanolic Extract | Breast Cancer (MDA-MB-231) | 165.43 ± 1.76 | - | [6] |
Structure-Activity Relationship (SAR) Analysis
Based on the available data, a preliminary SAR for the anti-inflammatory activity of bisabolane sesquiterpenoids can be inferred:
-
Stereochemistry is Crucial: A comparison of the enantiomers in Table 1 reveals that the stereochemistry at the C-6 position of the cyclohexene (B86901) ring is a critical determinant of anti-inflammatory activity. The (6S) configuration in (6S)-2-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-3-en-1-one showed significant inhibitory activity on nitric oxide (NO) production (EC50 = 55.40 µM), whereas its (6R) counterpart was inactive.[3]
-
Position of Hydroxyl Group: The position of the hydroxyl group on the cyclohexene ring also influences activity. Analogs with a hydroxyl group at C-4, such as (4R,6R)- and (4S,6R)-4-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-2-en-1-one, were found to be inactive.[3] This suggests that the placement of this functional group can abolish the anti-inflammatory effect.
-
Ketone Moiety: The presence of a ketone group on the cyclohexene ring is a common feature among the more active compounds.
-
Cytotoxicity: While comprehensive data for a wide range of bisabolane analogs is limited, studies on Curcuma extracts and curcumin, a well-known constituent, demonstrate significant cytotoxic effects against various cancer cell lines.[3][5][6] The cytotoxic potential appears to be dose- and time-dependent.
Mechanism of Action & Signaling Pathways
The anti-inflammatory effects of bisabolane sesquiterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Studies have implicated the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, as well as the RIG-I (Retinoic acid-inducible gene I) / STAT1/2 (Signal Transducer and Activator of Transcription 1/2) signaling cascades.[4][7]
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). Bisabolane analogs appear to intervene at different points in these cascades to suppress the inflammatory output.
Caption: Inhibition of the canonical NF-κB signaling pathway by bisabolane analogs.
Caption: Putative modulation of the RIG-I and JAK-STAT signaling pathways.
Experimental Protocols
Cytotoxicity Evaluation: MTT Assay
This protocol is used to assess the effect of the compounds on cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., RAW 264.7, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell adherence.
-
Compound Treatment: Treat the cells with various concentrations of the bisabolane analogs. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator NO in LPS-stimulated macrophages.
Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) to the supernatant.
-
Incubate for 10-15 minutes at room temperature. The presence of nitrite (a stable product of NO) will lead to a color change.
-
Measure the absorbance at 540-550 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration and determine the IC50 or EC50 value.
Conclusion
The available evidence strongly suggests that bisabolane-type sesquiterpenoids, including analogs of this compound, are a promising class of natural products with significant anti-inflammatory and potential cytotoxic activities. The stereochemistry of the cyclohexene ring and the position of hydroxyl groups are key structural determinants for their anti-inflammatory efficacy. The primary mechanism of action appears to involve the modulation of the NF-κB and MAPK signaling pathways. Further systematic studies involving the synthesis and biological evaluation of a broader range of analogs are warranted to fully elucidate their structure-activity relationships and to optimize their therapeutic potential. This guide provides a foundational overview to support such ongoing research and development efforts.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydroxybisabola-1,10-diene Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring analogs of 3,4-dihydroxybisabola-1,10-diene, a bisabolane-type sesquiterpenoid. The focus is on their anti-inflammatory and cytotoxic activities, with supporting experimental data and detailed protocols to aid in drug discovery and development efforts.
Introduction to Bisabolane Sesquiterpenoids
Bisabolane-type sesquiterpenoids are a class of monocyclic sesquiterpenoids widely found in nature, particularly in plants of the Curcuma genus (turmeric) and marine organisms. These compounds, including this compound, have attracted significant scientific interest due to their diverse pharmacological properties, most notably their anti-inflammatory, cytotoxic, and antibacterial effects.[1][2] Understanding the relationship between their chemical structure and biological activity is crucial for the development of novel therapeutic agents. This guide synthesizes available data on a series of natural analogs to elucidate key structural features that govern their efficacy.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic activities of this compound and its naturally occurring analogs. It is important to note that the data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Anti-Inflammatory Activity of Bisabolane Sesquiterpenoid Analogs
| Compound | Structure | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| This compound | NO Production | RAW 264.7 | Data Not Available | ||
| (6R)-2-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-3-en-1-one | NO Production | RAW 264.7 | > 100 | [3] | |
| (4R,6R)-4-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-2-en-1-one | NO Production | RAW 264.7 | > 100 | [3] | |
| (6S)-2-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-3-en-1-one | NO Production | RAW 264.7 | 55.40 ± 14.01 | [3] | |
| (4S,6R)-4-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-2-en-1-one | NO Production | RAW 264.7 | > 100 | [3] | |
| Amygdanoid E | NO Production | RAW 264.7 | Not explicitly stated, but significant inhibition shown | [4] | |
| Curcumin (Positive Control) | NO Production | RAW 264.7 | 12.50 ± 1.30 | [3] |
Table 2: Cytotoxic Activity of Bisabolane Sesquiterpenoids and Related Compounds
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Reference |
| Curcuma longa Ethanolic Extract | Oral Cancer (SCC-29B) | 11.27 | - | [3] |
| Curcuminoids (mixture) | Oral Cancer (SCC-29B) | 16.79 | - | [3] |
| Curcumin | Breast Cancer (MCF-7) | - | 11.21 (48h) | [5] |
| Curcumin | Breast Cancer (MDA-MB-231) | - | 18.62 (48h) | [5] |
| Curcuma caesia Methanolic Extract | Lung Cancer (A549) | 100.14 ± 0.56 | - | [6] |
| Curcuma caesia Methanolic Extract | Breast Cancer (MDA-MB-231) | 165.43 ± 1.76 | - | [6] |
Structure-Activity Relationship (SAR) Analysis
Based on the available data, a preliminary SAR for the anti-inflammatory activity of bisabolane sesquiterpenoids can be inferred:
-
Stereochemistry is Crucial: A comparison of the enantiomers in Table 1 reveals that the stereochemistry at the C-6 position of the cyclohexene ring is a critical determinant of anti-inflammatory activity. The (6S) configuration in (6S)-2-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-3-en-1-one showed significant inhibitory activity on nitric oxide (NO) production (EC50 = 55.40 µM), whereas its (6R) counterpart was inactive.[3]
-
Position of Hydroxyl Group: The position of the hydroxyl group on the cyclohexene ring also influences activity. Analogs with a hydroxyl group at C-4, such as (4R,6R)- and (4S,6R)-4-hydroxy-2-(4-methyl-3-pentenyl)-5-methyl-cyclohex-2-en-1-one, were found to be inactive.[3] This suggests that the placement of this functional group can abolish the anti-inflammatory effect.
-
Ketone Moiety: The presence of a ketone group on the cyclohexene ring is a common feature among the more active compounds.
-
Cytotoxicity: While comprehensive data for a wide range of bisabolane analogs is limited, studies on Curcuma extracts and curcumin, a well-known constituent, demonstrate significant cytotoxic effects against various cancer cell lines.[3][5][6] The cytotoxic potential appears to be dose- and time-dependent.
Mechanism of Action & Signaling Pathways
The anti-inflammatory effects of bisabolane sesquiterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Studies have implicated the inhibition of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways, as well as the RIG-I (Retinoic acid-inducible gene I) / STAT1/2 (Signal Transducer and Activator of Transcription 1/2) signaling cascades.[4][7]
Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), these pathways become activated, leading to the transcription and release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6). Bisabolane analogs appear to intervene at different points in these cascades to suppress the inflammatory output.
Caption: Inhibition of the canonical NF-κB signaling pathway by bisabolane analogs.
Caption: Putative modulation of the RIG-I and JAK-STAT signaling pathways.
Experimental Protocols
Cytotoxicity Evaluation: MTT Assay
This protocol is used to assess the effect of the compounds on cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., RAW 264.7, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight to allow for cell adherence.
-
Compound Treatment: Treat the cells with various concentrations of the bisabolane analogs. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This protocol assesses the ability of compounds to inhibit the production of the pro-inflammatory mediator NO in LPS-stimulated macrophages.
Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to the supernatant.
-
Incubate for 10-15 minutes at room temperature. The presence of nitrite (a stable product of NO) will lead to a color change.
-
Measure the absorbance at 540-550 nm.
-
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production for each compound concentration and determine the IC50 or EC50 value.
Conclusion
The available evidence strongly suggests that bisabolane-type sesquiterpenoids, including analogs of this compound, are a promising class of natural products with significant anti-inflammatory and potential cytotoxic activities. The stereochemistry of the cyclohexene ring and the position of hydroxyl groups are key structural determinants for their anti-inflammatory efficacy. The primary mechanism of action appears to involve the modulation of the NF-κB and MAPK signaling pathways. Further systematic studies involving the synthesis and biological evaluation of a broader range of analogs are warranted to fully elucidate their structure-activity relationships and to optimize their therapeutic potential. This guide provides a foundational overview to support such ongoing research and development efforts.
References
- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Curcumin and melphalan cotreatment induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of 3,4-Dihydroxybisabola-1,10-diene and Known Anti-inflammatory Drugs: A Data-Driven Guide
A comparative analysis of the anti-inflammatory potential of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid found in Curcuma xanthorrhiza Roxb., is currently not feasible due to a lack of available scientific data. Extensive literature searches did not yield any in-vitro, in-vivo, or clinical studies evaluating the anti-inflammatory efficacy of this specific compound. Therefore, this guide will focus on the scientifically documented anti-inflammatory properties of the crude extracts of Curcuma xanthorrhiza and its most studied bioactive constituent, xanthorrhizol (B41262), in comparison to established anti-inflammatory agents.
Curcuma xanthorrhiza, also known as Javanese turmeric, has been traditionally used in Indonesian folk medicine for its purported anti-inflammatory benefits.[1][2] Modern scientific investigations have sought to validate these uses, primarily focusing on the rhizome extracts and the isolated phenolic compound, xanthorrhizol.[3][4][5][6]
In-Vitro Efficacy: Inhibition of Inflammatory Mediators
In-vitro studies are fundamental in elucidating the mechanisms by which a compound exerts its anti-inflammatory effects. For the active constituents of Curcuma xanthorrhiza, these studies have centered on their ability to inhibit key inflammatory mediators in cell cultures, particularly in lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation.
Xanthorrhizol has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][7] Furthermore, it has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are pivotal in the inflammatory cascade.[5][6][8]
Table 1: In-Vitro Anti-inflammatory Activity of Curcuma xanthorrhiza Constituents
| Compound/Extract | Model System | Key Inflammatory Markers Inhibited | Mechanism of Action | Reference |
| Xanthorrhizol | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, IL-1β, NO | Inhibition of NF-κB activation | [3][7] |
| Xanthorrhizol | LPS-activated primary cultured microglia | COX-2, iNOS, IL-6, TNF-α | - | [8] |
| C. xanthorrhiza Extract (EECX) | LPS-stimulated RAW 264.7 macrophages | NO, TNF-α, IL-6 | - | [7] |
In-Vivo Efficacy: Animal Models of Inflammation
Animal models provide a more complex physiological system to evaluate the anti-inflammatory potential of a substance. The most common acute inflammation models include carrageenan-induced paw edema in rats and acetic acid-induced vascular permeability in mice.
Studies on the methanol (B129727) extract of C. xanthorrhiza have demonstrated its ability to reduce paw edema in rats, an effect attributed to compounds like germacrone.[1][2][9] In a model of high-fat diet-induced obesity in mice, both xanthorrhizol and a standardized C. xanthorrhiza extract significantly inhibited the production of inflammatory cytokines in adipose tissue, the liver, and muscle.[4]
Table 2: In-Vivo Anti-inflammatory Activity of C. xanthorrhiza Extract and Xanthorrhizol
| Compound/Extract | Animal Model | Efficacy | Reference |
| C. xanthorrhiza Methanol Extract | Carrageenan-induced paw edema in rats | Showed anti-inflammatory activity | [1][2] |
| C. xanthorrhiza Methanol Extract | Acetic acid-induced vascular permeability in mice | Showed anti-inflammatory activity | [1][2] |
| Xanthorrhizol & C. xanthorrhiza Extract | High-fat diet-induced obese mice | Suppressed TNF-α, IL-6, and IL-1β production in various tissues | [4] |
Signaling Pathways and Experimental Protocols
The anti-inflammatory effects of xanthorrhizol are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression, and its inhibition is a key target for anti-inflammatory drugs. Xanthorrhizol has been shown to suppress the activation of NF-κB.[3][5][7]
Key Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a standard in-vivo model for acute inflammation.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving various doses of the extract/compound orally).
-
After a set time (e.g., 1 hour), a 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
2. In-Vitro Nitric Oxide (NO) and Cytokine Assays
These assays quantify the production of key inflammatory mediators in cell culture.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/ml).
-
After incubation (e.g., 24 hours), the cell supernatant is collected.
-
-
Endpoints:
-
NO Production: Measured using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Conclusion
While there is a significant body of evidence supporting the anti-inflammatory properties of Curcuma xanthorrhiza extracts and its primary active compound, xanthorrhizol, there is a clear gap in the scientific literature regarding the specific compound this compound. The available data suggests that C. xanthorrhiza and its constituents mediate their anti-inflammatory effects through the inhibition of key pro-inflammatory cytokines and enzymes, largely via the modulation of the NF-κB signaling pathway.
For researchers and drug development professionals, C. xanthorrhiza remains a promising source of novel anti-inflammatory agents. However, future research is imperative to isolate and characterize the bioactivity of its lesser-known constituents, such as this compound, to fully understand the therapeutic potential of this medicinal plant. Direct comparative studies of this and other isolated compounds against established drugs like NSAIDs would be a critical next step in this discovery process.
References
- 1. Antiinflammatory Effect of Curcuma xanthorrhiza ROXB. and Its Active Principles [jstage.jst.go.jp]
- 2. Antiinflammatory effect of Curcuma xanthorrhiza Roxb, and its active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Antihyperglycemic and Anti-Inflammatory Effects of Standardized Curcuma xanthorrhiza Roxb. Extract and Its Active Compound Xanthorrhizol in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiinflammatory effect of Curcuma xanthorrhiza Roxb, and its active principles. | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of 3,4-Dihydroxybisabola-1,10-diene and Known Anti-inflammatory Drugs: A Data-Driven Guide
A comparative analysis of the anti-inflammatory potential of 3,4-Dihydroxybisabola-1,10-diene, a sesquiterpenoid found in Curcuma xanthorrhiza Roxb., is currently not feasible due to a lack of available scientific data. Extensive literature searches did not yield any in-vitro, in-vivo, or clinical studies evaluating the anti-inflammatory efficacy of this specific compound. Therefore, this guide will focus on the scientifically documented anti-inflammatory properties of the crude extracts of Curcuma xanthorrhiza and its most studied bioactive constituent, xanthorrhizol, in comparison to established anti-inflammatory agents.
Curcuma xanthorrhiza, also known as Javanese turmeric, has been traditionally used in Indonesian folk medicine for its purported anti-inflammatory benefits.[1][2] Modern scientific investigations have sought to validate these uses, primarily focusing on the rhizome extracts and the isolated phenolic compound, xanthorrhizol.[3][4][5][6]
In-Vitro Efficacy: Inhibition of Inflammatory Mediators
In-vitro studies are fundamental in elucidating the mechanisms by which a compound exerts its anti-inflammatory effects. For the active constituents of Curcuma xanthorrhiza, these studies have centered on their ability to inhibit key inflammatory mediators in cell cultures, particularly in lipopolysaccharide (LPS)-stimulated macrophage models, which mimic bacterial-induced inflammation.
Xanthorrhizol has been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4][7] Furthermore, it has been demonstrated to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), enzymes that are pivotal in the inflammatory cascade.[5][6][8]
Table 1: In-Vitro Anti-inflammatory Activity of Curcuma xanthorrhiza Constituents
| Compound/Extract | Model System | Key Inflammatory Markers Inhibited | Mechanism of Action | Reference |
| Xanthorrhizol | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, IL-1β, NO | Inhibition of NF-κB activation | [3][7] |
| Xanthorrhizol | LPS-activated primary cultured microglia | COX-2, iNOS, IL-6, TNF-α | - | [8] |
| C. xanthorrhiza Extract (EECX) | LPS-stimulated RAW 264.7 macrophages | NO, TNF-α, IL-6 | - | [7] |
In-Vivo Efficacy: Animal Models of Inflammation
Animal models provide a more complex physiological system to evaluate the anti-inflammatory potential of a substance. The most common acute inflammation models include carrageenan-induced paw edema in rats and acetic acid-induced vascular permeability in mice.
Studies on the methanol extract of C. xanthorrhiza have demonstrated its ability to reduce paw edema in rats, an effect attributed to compounds like germacrone.[1][2][9] In a model of high-fat diet-induced obesity in mice, both xanthorrhizol and a standardized C. xanthorrhiza extract significantly inhibited the production of inflammatory cytokines in adipose tissue, the liver, and muscle.[4]
Table 2: In-Vivo Anti-inflammatory Activity of C. xanthorrhiza Extract and Xanthorrhizol
| Compound/Extract | Animal Model | Efficacy | Reference |
| C. xanthorrhiza Methanol Extract | Carrageenan-induced paw edema in rats | Showed anti-inflammatory activity | [1][2] |
| C. xanthorrhiza Methanol Extract | Acetic acid-induced vascular permeability in mice | Showed anti-inflammatory activity | [1][2] |
| Xanthorrhizol & C. xanthorrhiza Extract | High-fat diet-induced obese mice | Suppressed TNF-α, IL-6, and IL-1β production in various tissues | [4] |
Signaling Pathways and Experimental Protocols
The anti-inflammatory effects of xanthorrhizol are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression, and its inhibition is a key target for anti-inflammatory drugs. Xanthorrhizol has been shown to suppress the activation of NF-κB.[3][5][7]
Key Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a standard in-vivo model for acute inflammation.
-
Animals: Male Wistar rats (150-200g).
-
Procedure:
-
Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving various doses of the extract/compound orally).
-
After a set time (e.g., 1 hour), a 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Endpoint: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
2. In-Vitro Nitric Oxide (NO) and Cytokine Assays
These assays quantify the production of key inflammatory mediators in cell culture.
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/ml).
-
After incubation (e.g., 24 hours), the cell supernatant is collected.
-
-
Endpoints:
-
NO Production: Measured using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Conclusion
While there is a significant body of evidence supporting the anti-inflammatory properties of Curcuma xanthorrhiza extracts and its primary active compound, xanthorrhizol, there is a clear gap in the scientific literature regarding the specific compound this compound. The available data suggests that C. xanthorrhiza and its constituents mediate their anti-inflammatory effects through the inhibition of key pro-inflammatory cytokines and enzymes, largely via the modulation of the NF-κB signaling pathway.
For researchers and drug development professionals, C. xanthorrhiza remains a promising source of novel anti-inflammatory agents. However, future research is imperative to isolate and characterize the bioactivity of its lesser-known constituents, such as this compound, to fully understand the therapeutic potential of this medicinal plant. Direct comparative studies of this and other isolated compounds against established drugs like NSAIDs would be a critical next step in this discovery process.
References
- 1. Antiinflammatory Effect of Curcuma xanthorrhiza ROXB. and Its Active Principles [jstage.jst.go.jp]
- 2. Antiinflammatory effect of Curcuma xanthorrhiza Roxb, and its active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Antihyperglycemic and Anti-Inflammatory Effects of Standardized Curcuma xanthorrhiza Roxb. Extract and Its Active Compound Xanthorrhizol in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiinflammatory effect of Curcuma xanthorrhiza Roxb, and its active principles. | Semantic Scholar [semanticscholar.org]
Cross-Validation of 3,4-Dihydroxybisabola-1,10-diene Activity in Different Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the natural product 3,4-Dihydroxybisabola-1,10-diene and related bisabolane (B3257923) sesquiterpenoids across various cell models. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the evaluation of these compounds for potential therapeutic applications.
Introduction
This compound is a bisabolane sesquiterpenoid isolated from plants such as Curcuma xanthorrhiza and Aglaia lawii. The bisabolane skeleton is a common motif in natural products that have been shown to possess a range of biological activities, including cytotoxic and anti-inflammatory effects. This guide focuses on the cross-validation of the activity of this compound and its analogs in different cell models, providing a comparative analysis of their potency and potential mechanisms of action.
Data Presentation
Cytotoxic Activity of Bisabolane Sesquiterpenoids in Cancer Cell Lines
| Compound Name | Cell Line | Cell Type | IC50 (µM) |
| (3S,4S,6R)-3,4-dihydroxybisabola-1,10-diene | Not Reported | - | - |
| Aglaian E (a sesquiterpenoid from Aglaia lawii) | MDA-MB-231 | Breast Cancer | 16.72 |
| Aglaian E | MCF-7 | Breast Cancer | 20.14 |
| Aglaian E | LNCaP | Prostate Cancer | 25.48 |
| Aglaian E | A549 | Lung Cancer | 30.12 |
| Aglaian E | HeLa | Cervical Cancer | 36.14 |
| Aglaian E | HepG-2 | Liver Cancer | 28.45 |
Note: The cytotoxic activity of (3S,4S,6R)-3,4-dihydroxybisabola-1,10-diene has been investigated as part of a study on compounds isolated from Aglaia lawii, which reported moderate antitumor activity for some of the isolated sesquiterpenoids. However, specific IC50 values for this particular compound were not detailed in the available literature. The data for Aglaian E is presented as a representative sesquiterpenoid from the same source.
Anti-inflammatory Activity of Bisabolane Sesquiterpenoids
The anti-inflammatory potential of this compound and its analogs has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
| Compound Name | Cell Line | Assay | IC50 (µM) |
| (3S,4S,6R)-3,4-dihydroxybisabola-1,10-diene | BV-2 | NO Inhibition | Potent Inhibition |
| Amouanglienoid A (from Aglaia lawii) | BV-2 | NO Inhibition | Potent Inhibition |
| (1R,4S,6R)-1,4-dihydroxybisabola-2,10-diene | BV-2 | NO Inhibition | Potent Inhibition |
Note: A study on sesquiterpenoids from Aglaia lawii reported that (3S,4S,6R)-3,4-dihydroxybisabola-1,10-diene (referred to as compound 11 in the study) showed potent inhibitory effects against LPS-induced inflammation in BV-2 microglial cells. While a specific IC50 value was not provided in the abstract, its activity was highlighted as significant.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, LNCaP, A549, HeLa, HepG-2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To assess the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages or microglia.
Methodology:
-
Cell Seeding: Macrophage-like cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Caption: Experimental workflows for assessing cytotoxicity and anti-inflammatory activity.
Caption: Postulated NF-κB signaling pathway and potential points of inhibition.
Cross-Validation of 3,4-Dihydroxybisabola-1,10-diene Activity in Different Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the natural product 3,4-Dihydroxybisabola-1,10-diene and related bisabolane sesquiterpenoids across various cell models. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to aid in the evaluation of these compounds for potential therapeutic applications.
Introduction
This compound is a bisabolane sesquiterpenoid isolated from plants such as Curcuma xanthorrhiza and Aglaia lawii. The bisabolane skeleton is a common motif in natural products that have been shown to possess a range of biological activities, including cytotoxic and anti-inflammatory effects. This guide focuses on the cross-validation of the activity of this compound and its analogs in different cell models, providing a comparative analysis of their potency and potential mechanisms of action.
Data Presentation
Cytotoxic Activity of Bisabolane Sesquiterpenoids in Cancer Cell Lines
| Compound Name | Cell Line | Cell Type | IC50 (µM) |
| (3S,4S,6R)-3,4-dihydroxybisabola-1,10-diene | Not Reported | - | - |
| Aglaian E (a sesquiterpenoid from Aglaia lawii) | MDA-MB-231 | Breast Cancer | 16.72 |
| Aglaian E | MCF-7 | Breast Cancer | 20.14 |
| Aglaian E | LNCaP | Prostate Cancer | 25.48 |
| Aglaian E | A549 | Lung Cancer | 30.12 |
| Aglaian E | HeLa | Cervical Cancer | 36.14 |
| Aglaian E | HepG-2 | Liver Cancer | 28.45 |
Note: The cytotoxic activity of (3S,4S,6R)-3,4-dihydroxybisabola-1,10-diene has been investigated as part of a study on compounds isolated from Aglaia lawii, which reported moderate antitumor activity for some of the isolated sesquiterpenoids. However, specific IC50 values for this particular compound were not detailed in the available literature. The data for Aglaian E is presented as a representative sesquiterpenoid from the same source.
Anti-inflammatory Activity of Bisabolane Sesquiterpenoids
The anti-inflammatory potential of this compound and its analogs has been evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.
| Compound Name | Cell Line | Assay | IC50 (µM) |
| (3S,4S,6R)-3,4-dihydroxybisabola-1,10-diene | BV-2 | NO Inhibition | Potent Inhibition |
| Amouanglienoid A (from Aglaia lawii) | BV-2 | NO Inhibition | Potent Inhibition |
| (1R,4S,6R)-1,4-dihydroxybisabola-2,10-diene | BV-2 | NO Inhibition | Potent Inhibition |
Note: A study on sesquiterpenoids from Aglaia lawii reported that (3S,4S,6R)-3,4-dihydroxybisabola-1,10-diene (referred to as compound 11 in the study) showed potent inhibitory effects against LPS-induced inflammation in BV-2 microglial cells. While a specific IC50 value was not provided in the abstract, its activity was highlighted as significant.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, LNCaP, A549, HeLa, HepG-2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
Objective: To assess the anti-inflammatory activity of a compound by measuring the inhibition of NO production in LPS-stimulated macrophages or microglia.
Methodology:
-
Cell Seeding: Macrophage-like cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours at 37°C and 5% CO₂.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: The absorbance is measured at 540 nm after a 10-minute incubation at room temperature.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Caption: Experimental workflows for assessing cytotoxicity and anti-inflammatory activity.
Caption: Postulated NF-κB signaling pathway and potential points of inhibition.
Comparative Analysis of 3,4-Dihydroxybisabola-1,10-diene Content in Curcuma Species: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has led to a growing interest in the diverse phytochemicals present in the genus Curcuma. Among these, the bisabolane (B3257923) sesquiterpenoids have emerged as a promising class of compounds with various biological activities. This guide provides a comparative analysis of the available scientific literature on the content of a specific bisabolane sesquiterpenoid, 3,4-Dihydroxybisabola-1,10-diene, in different Curcuma species.
Key Findings on the Distribution of this compound
Current research has unequivocally identified the presence of this compound in Curcuma xanthorrhiza , commonly known as Javanese turmeric[1]. This sesquiterpenoid was isolated from the rhizomes of this particular species.
While other bisabolane-type sesquiterpenoids have been isolated from Curcuma longa (turmeric), the presence and quantity of this compound in this widely studied species have not been explicitly reported in the reviewed literature[2]. Studies on other species such as Curcuma aromatica , Curcuma zedoaria , Curcuma wenyujin , Curcuma phaeocaulis , and Curcuma kwangsiensis have focused on other classes of compounds, primarily curcuminoids and other types of sesquiterpenoids, with no specific mention of this compound.
At present, a direct comparative study quantifying the content of this compound across a range of Curcuma species is not available in the scientific literature. Consequently, a quantitative comparison table cannot be generated. The available data is qualitative, confirming its presence in C. xanthorrhiza.
Experimental Protocols: A Generalized Approach for Analysis
While a specific, validated protocol for the quantification of this compound is not detailed in the available literature, a general methodology for the extraction and analysis of sesquiterpenoids from Curcuma rhizomes can be outlined based on established practices for similar compounds.
Extraction of Sesquiterpenoids
-
Sample Preparation: Fresh or dried rhizomes of Curcuma species are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Maceration or Soxhlet extraction is commonly employed using a non-polar or semi-polar solvent. Dichloromethane or a mixture of n-hexane and ethyl acetate (B1210297) is often used for the preferential extraction of sesquiterpenoids.
-
Solvent Removal: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
-
Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution is typically performed with a solvent system of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions containing compounds of different polarities.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound by comparing with a reference standard if available.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to obtain the pure compound.
Quantification
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS): A validated HPLC method is the standard for quantifying specific compounds.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape) is typical.
-
Detection: UV detection at a specific wavelength or mass spectrometry (MS) for more selective and sensitive detection.
-
Quantification: The concentration of the compound is determined by creating a calibration curve using a purified and quantified standard of this compound.
-
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of this compound from Curcuma species.
References
Comparative Analysis of 3,4-Dihydroxybisabola-1,10-diene Content in Curcuma Species: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has led to a growing interest in the diverse phytochemicals present in the genus Curcuma. Among these, the bisabolane sesquiterpenoids have emerged as a promising class of compounds with various biological activities. This guide provides a comparative analysis of the available scientific literature on the content of a specific bisabolane sesquiterpenoid, 3,4-Dihydroxybisabola-1,10-diene, in different Curcuma species.
Key Findings on the Distribution of this compound
Current research has unequivocally identified the presence of this compound in Curcuma xanthorrhiza , commonly known as Javanese turmeric[1]. This sesquiterpenoid was isolated from the rhizomes of this particular species.
While other bisabolane-type sesquiterpenoids have been isolated from Curcuma longa (turmeric), the presence and quantity of this compound in this widely studied species have not been explicitly reported in the reviewed literature[2]. Studies on other species such as Curcuma aromatica , Curcuma zedoaria , Curcuma wenyujin , Curcuma phaeocaulis , and Curcuma kwangsiensis have focused on other classes of compounds, primarily curcuminoids and other types of sesquiterpenoids, with no specific mention of this compound.
At present, a direct comparative study quantifying the content of this compound across a range of Curcuma species is not available in the scientific literature. Consequently, a quantitative comparison table cannot be generated. The available data is qualitative, confirming its presence in C. xanthorrhiza.
Experimental Protocols: A Generalized Approach for Analysis
While a specific, validated protocol for the quantification of this compound is not detailed in the available literature, a general methodology for the extraction and analysis of sesquiterpenoids from Curcuma rhizomes can be outlined based on established practices for similar compounds.
Extraction of Sesquiterpenoids
-
Sample Preparation: Fresh or dried rhizomes of Curcuma species are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Maceration or Soxhlet extraction is commonly employed using a non-polar or semi-polar solvent. Dichloromethane or a mixture of n-hexane and ethyl acetate is often used for the preferential extraction of sesquiterpenoids.
-
Solvent Removal: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
Isolation and Purification
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution is typically performed with a solvent system of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate fractions containing compounds of different polarities.
-
Thin Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound by comparing with a reference standard if available.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to obtain the pure compound.
Quantification
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS): A validated HPLC method is the standard for quantifying specific compounds.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is typical.
-
Detection: UV detection at a specific wavelength or mass spectrometry (MS) for more selective and sensitive detection.
-
Quantification: The concentration of the compound is determined by creating a calibration curve using a purified and quantified standard of this compound.
-
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the extraction, isolation, and analysis of this compound from Curcuma species.
References
Evaluating the Synergistic Potential of 3,4-Dihydroxybisabola-1,10-diene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb[1]. While direct studies on the synergistic effects of this specific compound are limited, research on related compounds from the same plant and the broader class of bisabolane-type sesquiterpenoids suggests significant potential for combination therapies. This guide provides a comparative analysis of synergistic effects observed with related compounds, offering valuable insights and experimental frameworks for evaluating the potential of this compound.
Bisabolane-type sesquiterpenoids, widely distributed in nature, are known for a variety of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent[2][3]. These properties make them interesting candidates for drug development, particularly in the areas of oncology and inflammatory diseases.
Synergistic Effects of Compounds from Curcuma xanthorrhiza
Curcuma xanthorrhiza is a rich source of bioactive compounds, including curcumin (B1669340) and xanthorrhizol (B41262), which have been studied for their synergistic effects.
Anticancer Synergy: Xanthorrhizol and Curcumin
A study on the co-administration of xanthorrhizol and curcumin in MDA-MB-231 human breast cancer cells demonstrated a synergistic growth inhibitory effect[4][5]. This suggests that combining this compound with other chemotherapeutic agents or natural compounds could enhance anticancer efficacy.
Anti-inflammatory and Antioxidant Synergy: Curcuma xanthorrhiza and Physalis angulata Extracts
A combination of ethanolic extracts from Curcuma xanthorrhiza rhizomes and Physalis angulata herb exhibited synergistic anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells[6]. The combination was more effective at inhibiting the production of nitric oxide (NO), a key inflammatory mediator, than the individual extracts[6]. Furthermore, a synergistic antioxidant effect was observed when these extracts were combined, as measured by the DPPH radical scavenging assay[7].
Quantitative Data Summary
| Compound/Extract Combination | Bioactivity | Model | Key Findings |
| Xanthorrhizol + Curcumin | Anticancer | MDA-MB-231 human breast cancer cells | Synergistic growth inhibition[4][5] |
| C. xanthorrhiza extract + P. angulata extract | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Synergistic inhibition of nitric oxide (NO) production[6] |
| C. xanthorrhiza extract + P. angulata extract | Antioxidant | DPPH radical scavenging assay | Synergistic antioxidant activity[7] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to evaluating synergistic effects, based on studies of related compounds.
Cell Viability and Synergy Assay (Checkerboard Assay)
This protocol is designed to assess the synergistic cytotoxic effects of two compounds on cancer cell lines.
a. Cell Culture:
-
Human breast cancer cells (e.g., MDA-MB-231) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
b. Treatment:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
A checkerboard titration is set up by preparing serial dilutions of this compound (Compound A) and a potential synergistic partner (Compound B) in the culture medium.
-
The cells are treated with various concentrations of Compound A alone, Compound B alone, and combinations of both.
c. Viability Assessment (MTT Assay):
-
After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Synergy Analysis:
-
The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Anti-inflammatory Synergy Assay (Nitric Oxide Inhibition)
This protocol evaluates the synergistic anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in macrophages.
a. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
b. Treatment:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound (Compound A), a potential synergistic partner (Compound B), and their combinations for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
c. Nitric Oxide Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
d. Synergy Analysis:
-
The Combination Index (CI) is calculated to determine the nature of the interaction.
Visualizing Experimental and Logical Frameworks
Proposed Experimental Workflow for Synergy Evaluation
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of Curcuma xanthorrhiza Extracts and Their Constituents on Phase II Drug-metabolizing Enzymes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. [PDF] SYNERGISTIC EFFECT OF CURCUMA XANTHORRHIZA AND PHYSALIS ANGULATA EXTRACTS AS ANTIOXIDANTS AGAINST DPPH RADICALS | Semantic Scholar [semanticscholar.org]
Evaluating the Synergistic Potential of 3,4-Dihydroxybisabola-1,10-diene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydroxybisabola-1,10-diene is a sesquiterpenoid isolated from the rhizomes of Curcuma xanthorrhiza Roxb[1]. While direct studies on the synergistic effects of this specific compound are limited, research on related compounds from the same plant and the broader class of bisabolane-type sesquiterpenoids suggests significant potential for combination therapies. This guide provides a comparative analysis of synergistic effects observed with related compounds, offering valuable insights and experimental frameworks for evaluating the potential of this compound.
Bisabolane-type sesquiterpenoids, widely distributed in nature, are known for a variety of biological activities, with anti-inflammatory and cytotoxic effects being the most prominent[2][3]. These properties make them interesting candidates for drug development, particularly in the areas of oncology and inflammatory diseases.
Synergistic Effects of Compounds from Curcuma xanthorrhiza
Curcuma xanthorrhiza is a rich source of bioactive compounds, including curcumin and xanthorrhizol, which have been studied for their synergistic effects.
Anticancer Synergy: Xanthorrhizol and Curcumin
A study on the co-administration of xanthorrhizol and curcumin in MDA-MB-231 human breast cancer cells demonstrated a synergistic growth inhibitory effect[4][5]. This suggests that combining this compound with other chemotherapeutic agents or natural compounds could enhance anticancer efficacy.
Anti-inflammatory and Antioxidant Synergy: Curcuma xanthorrhiza and Physalis angulata Extracts
A combination of ethanolic extracts from Curcuma xanthorrhiza rhizomes and Physalis angulata herb exhibited synergistic anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells[6]. The combination was more effective at inhibiting the production of nitric oxide (NO), a key inflammatory mediator, than the individual extracts[6]. Furthermore, a synergistic antioxidant effect was observed when these extracts were combined, as measured by the DPPH radical scavenging assay[7].
Quantitative Data Summary
| Compound/Extract Combination | Bioactivity | Model | Key Findings |
| Xanthorrhizol + Curcumin | Anticancer | MDA-MB-231 human breast cancer cells | Synergistic growth inhibition[4][5] |
| C. xanthorrhiza extract + P. angulata extract | Anti-inflammatory | LPS-induced RAW 264.7 macrophages | Synergistic inhibition of nitric oxide (NO) production[6] |
| C. xanthorrhiza extract + P. angulata extract | Antioxidant | DPPH radical scavenging assay | Synergistic antioxidant activity[7] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to evaluating synergistic effects, based on studies of related compounds.
Cell Viability and Synergy Assay (Checkerboard Assay)
This protocol is designed to assess the synergistic cytotoxic effects of two compounds on cancer cell lines.
a. Cell Culture:
-
Human breast cancer cells (e.g., MDA-MB-231) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
b. Treatment:
-
Cells are seeded in 96-well plates at a density of 5x10³ cells/well and allowed to attach overnight.
-
A checkerboard titration is set up by preparing serial dilutions of this compound (Compound A) and a potential synergistic partner (Compound B) in the culture medium.
-
The cells are treated with various concentrations of Compound A alone, Compound B alone, and combinations of both.
c. Viability Assessment (MTT Assay):
-
After 48-72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
d. Synergy Analysis:
-
The Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Anti-inflammatory Synergy Assay (Nitric Oxide Inhibition)
This protocol evaluates the synergistic anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in macrophages.
a. Cell Culture:
-
RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
b. Treatment:
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound (Compound A), a potential synergistic partner (Compound B), and their combinations for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.
c. Nitric Oxide Measurement (Griess Assay):
-
After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
d. Synergy Analysis:
-
The Combination Index (CI) is calculated to determine the nature of the interaction.
Visualizing Experimental and Logical Frameworks
Proposed Experimental Workflow for Synergy Evaluation
References
- 1. This compound | 129673-87-6 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of Curcuma xanthorrhiza Extracts and Their Constituents on Phase II Drug-metabolizing Enzymes Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. [PDF] SYNERGISTIC EFFECT OF CURCUMA XANTHORRHIZA AND PHYSALIS ANGULATA EXTRACTS AS ANTIOXIDANTS AGAINST DPPH RADICALS | Semantic Scholar [semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
